tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUJWFJDQRXQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618775 | |
| Record name | tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170491-62-0 | |
| Record name | 1,1-Dimethylethyl 2-(2-oxoethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170491-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, commonly referred to as 1-Boc-2-(2-oxoethyl)pyrrolidine, is a chiral heterocyclic building block of significant interest to the pharmaceutical and organic synthesis communities. Its structure, which combines a conformationally restricted pyrrolidine ring, a reactive aldehyde functional group, and a stable tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex molecular architectures.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The aldehyde at the 2-position provides a synthetic handle for a wide array of chemical transformations, including C-C bond formation and the introduction of nitrogen-containing moieties. This guide provides an in-depth overview of the compound's properties, a validated synthesis protocol, its key chemical reactivities, and its application in drug development, designed for researchers and professionals in the field.
Physicochemical and Spectroscopic Properties
The accurate characterization of a synthetic intermediate is fundamental to its reliable use in multi-step syntheses.
Physicochemical Data
The primary physical and chemical identifiers for this compound are summarized in the table below.[1][2]
| Property | Value |
| CAS Number | 170491-62-0 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | This compound |
| Synonyms | 1-Boc-2-(2-oxoethyl)pyrrolidine, N-Boc-2-(formylmethyl)pyrrolidine |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid |
| Purity | ≥95% (commercial grades) |
Spectroscopic Profile
While a comprehensive public spectral database for this specific compound is limited, its structure allows for a reliable prediction of its key spectroscopic features. The following data are representative of the expected values based on its functional groups.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
| ¹H NMR (CDCl₃, 400 MHz) | |
| Chemical Shift (δ) ppm | Assignment & Rationale |
| ~9.75 (t, J ≈ 1.5 Hz, 1H) | Aldehyde proton (-CHO). The triplet multiplicity arises from coupling to the adjacent CH₂ group. |
| ~4.10 (m, 1H) | Pyrrolidine C2-H. This proton is deshielded by the adjacent nitrogen and the side chain. |
| ~3.40 (m, 2H) | Pyrrolidine C5-H₂ (protons adjacent to nitrogen). |
| ~2.85 & ~2.60 (m, 2H) | CH₂ group adjacent to the aldehyde. These protons are diastereotopic. |
| ~2.10 - 1.80 (m, 4H) | Pyrrolidine C3-H₂ and C4-H₂. These signals are often complex and overlapping. |
| ~1.45 (s, 9H) | tert-Butyl protons of the Boc group. A characteristic singlet integrating to 9 protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | |
| Chemical Shift (δ) ppm | Assignment & Rationale |
| ~201.5 | Aldehyde carbonyl carbon (C=O). |
| ~154.5 | Carbamate carbonyl carbon (Boc C=O). |
| ~80.0 | Quaternary carbon of the Boc group (-C(CH₃)₃). |
| ~58.0 | Pyrrolidine C2 carbon. |
| ~49.5 | Methylene carbon adjacent to the aldehyde (-CH₂CHO). |
| ~46.5 | Pyrrolidine C5 carbon. |
| ~29.0 & ~24.0 | Pyrrolidine C3 and C4 carbons. |
| ~28.5 | Methyl carbons of the Boc group (-C(CH₃)₃). |
2.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
| Characteristic IR Absorptions (Neat) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~2975, 2870 | C-H stretching (alkane) |
| ~2720 | C-H stretching (aldehyde, characteristic Fermi resonance doublet) |
| ~1725 | C=O stretching (strong, sharp, aldehyde) |
| ~1690 | C=O stretching (strong, sharp, Boc carbamate) |
| ~1160 | C-O stretching (carbamate) |
2.2.3 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
| Mass Spectrometry Data (Electrospray Ionization, ESI+) | |
| m/z Value | Assignment |
| 214.14 | [M+H]⁺ (Calculated for C₁₁H₂₀NO₃⁺: 214.1438) |
| 236.12 | [M+Na]⁺ (Calculated for C₁₁H₁₉NNaO₃⁺: 236.1257) |
| 158.10 | [M-C₄H₈+H]⁺ (Loss of isobutylene from the Boc group) |
| 114.09 | [M-Boc+H]⁺ (Loss of the entire Boc group) |
Synthesis and Purification
The most reliable and common route to this compound is the mild oxidation of its corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This precursor is readily available or can be synthesized from L-proline derivatives.
Synthetic Strategy: The Rationale
The choice of an oxidation method is critical to prevent over-oxidation of the aldehyde to a carboxylic acid and to ensure compatibility with the Boc protecting group. Reagents such as potassium permanganate or chromic acid are too harsh. Therefore, mild, selective oxidation protocols are required. Dess-Martin Periodinane (DMP) or a Swern-type oxidation are ideal choices.
-
Why Dess-Martin Periodinane? DMP offers significant operational simplicity. It is a commercially available, stable solid that works at room temperature in a common solvent like dichloromethane (DCM). The reaction is typically clean and high-yielding, and the workup is straightforward. This makes it a preferred method in research and discovery settings.
-
Trustworthiness of the Protocol: The protocol described below includes a quenching and workup procedure designed to remove the iodine-based byproducts, ensuring a pure final product after chromatography.
Experimental Protocol: Dess-Martin Oxidation
Materials:
-
tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or Heptanes) for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Oxidant: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. The reaction is typically slightly exothermic.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear. Causality: The NaHCO₃ neutralizes the acetic acid byproduct of the reaction, while Na₂S₂O₃ reduces any remaining active iodine species.
-
Workup: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc). Combine the fractions containing the pure product and concentrate to afford this compound as a clear oil.
Synthesis and Purification Workflow Diagram
Sources
The Strategic Intermediate: A Technical Guide to tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring system is a cornerstone of medicinal chemistry, prized for its conformational rigidity, inherent stereochemistry, and ability to serve as a versatile scaffold for exploring chemical space in three dimensions. Its prevalence in natural products and its successful incorporation into numerous approved therapeutic agents underscore its significance. This guide focuses on a key synthetic building block, tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS Number: 170491-62-0 ), an intermediate that marries the advantageous structural features of the N-Boc-protected pyrrolidine core with a reactive aldehyde functionality. This unique combination makes it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the development of enzyme inhibitors and other targeted therapeutics.
This document provides an in-depth examination of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its chemical and physical properties, present a detailed, field-proven synthetic protocol, explore its applications with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and provide essential safety and handling information.
Compound Profile and Physicochemical Properties
The structural and physical characteristics of a synthetic intermediate are critical determinants of its reactivity, handling, and purification. Below is a summary of the key properties for this compound.
| Property | Value | Source |
| CAS Number | 170491-62-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1][3] |
| Molecular Weight | 213.27 g/mol | [1][3] |
| Appearance | Typically a colorless to pale yellow oil | General chemical catalogs |
| SMILES | O=C(N1C(CC=O)CCC1)OC(C)(C)C | [1] |
| InChIKey | DCUJWFJDQRXQBK-UHFFFAOYSA-N | [4] |
The structure features a pyrrolidine ring where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial as it deactivates the otherwise reactive secondary amine, preventing self-condensation and directing reactivity to other parts of the molecule. The Boc group can be removed under acidic conditions, allowing for subsequent functionalization of the pyrrolidine nitrogen. The key feature for its utility as an intermediate is the 2-(2-oxoethyl) side chain, which presents a terminal aldehyde. This aldehyde is a versatile functional group, readily participating in reactions such as reductive aminations, Wittig reactions, and aldol condensations to build molecular complexity.
Synthesis: From Precursor Alcohol to Target Aldehyde
The most reliable and common route to this compound is the mild oxidation of the corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This precursor is commercially available or can be synthesized from L-proline derivatives. The oxidation must be carefully controlled to prevent over-oxidation to the carboxylic acid. Two of the most effective and widely adopted methods for this transformation are the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.
Method 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered organic base like triethylamine.[5][6] It is known for its mild conditions and high yields, making it suitable for sensitive substrates.
The mechanism proceeds through several distinct steps, starting with the activation of DMSO. This process generates the highly reactive electrophilic sulfur species, chloro(dimethyl)sulfonium chloride, which is the active oxidant.
Caption: Mechanism of the Swern Oxidation.
Materials:
-
tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
-
Oxalyl chloride (2M solution in Dichloromethane)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the stirred DCM.
-
Add a solution of DMSO in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate in anhydrous DCM dropwise, again maintaining the low temperature. Stir for 30-45 minutes.
-
Add triethylamine dropwise to the reaction mixture. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure this compound.
Method 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is another exceptionally mild and efficient method for oxidizing primary alcohols to aldehydes.[7][8][9][10] It employs a hypervalent iodine reagent, the Dess-Martin periodinane, in a chlorinated solvent at room temperature. Its key advantages include neutral pH conditions, rapid reaction times, and a simple workup.[7][8]
The reaction begins with a ligand exchange between the alcohol and an acetate group on the DMP reagent. The resulting intermediate then undergoes an intramolecular elimination to form the aldehyde.
Caption: Mechanism of the Dess-Martin Oxidation.
Materials:
-
tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
Procedure:
-
Dissolve tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane in one portion to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a stirred mixture of saturated NaHCO₃ solution and sodium thiosulfate. Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography as described for the Swern oxidation protocol.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized product is paramount. The following are the expected key signals in ¹H and ¹³C NMR spectroscopy.
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ 9.7 (s, 1H): The characteristic singlet of the aldehyde proton (-CHO).
-
δ 4.1-4.3 (m, 1H): The proton on the chiral center of the pyrrolidine ring (C2).
-
δ 3.3-3.5 (m, 2H): The two protons of the -CH₂- group on the pyrrolidine ring adjacent to the nitrogen.
-
δ 2.7-2.9 (m, 2H): The two protons of the -CH₂- group adjacent to the aldehyde.
-
δ 1.8-2.1 (m, 4H): The remaining two -CH₂- groups of the pyrrolidine ring.
-
δ 1.45 (s, 9H): The sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.
Expected ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~202 ppm: The aldehyde carbonyl carbon.
-
δ ~155 ppm: The carbamate carbonyl carbon of the Boc group.
-
δ ~80 ppm: The quaternary carbon of the tert-butyl group.
-
δ ~55-60 ppm: The chiral carbon (C2) of the pyrrolidine ring.
-
δ ~45-50 ppm: The methylene carbon adjacent to the nitrogen (C5).
-
δ ~40-45 ppm: The methylene carbon adjacent to the aldehyde.
-
δ 28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
δ ~22-30 ppm: The remaining two methylene carbons of the pyrrolidine ring.
Application in Drug Development: A Key Intermediate for DPP-4 Inhibitors
The aldehyde functionality of this compound makes it an ideal starting point for introducing amine-containing pharmacophores via reductive amination. This strategy is prominently used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes.[1][11][12]
DPP-4 inhibitors work by prolonging the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner. Many potent DPP-4 inhibitors feature a primary or secondary amine that interacts with key residues in the enzyme's active site. The pyrrolidine scaffold provides a rigid and stereochemically defined framework to correctly orient this amine and other substituents for optimal binding.
Synthetic Workflow: From Aldehyde to a DPP-4 Inhibitor Scaffold
The following workflow illustrates the strategic use of our title compound in the synthesis of a generic DPP-4 inhibitor scaffold.
Caption: Reductive amination pathway for synthesizing a DPP-4 inhibitor scaffold.
This pathway highlights the efficiency of using the aldehyde intermediate. The reductive amination is typically a one-pot procedure where the aldehyde and a desired primary amine condense to form an imine, which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. The resulting secondary amine is part of the core structure of the inhibitor. The final step involves the deprotection of the Boc group to liberate the pyrrolidine nitrogen, which may be required for activity or for further functionalization.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive toxicological profile is not widely published, data from structurally related compounds and general chemical principles dictate the necessary precautions.
-
Hazard Classification: Based on supplier safety data for related compounds, it should be treated as harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C to prevent degradation.[1]
The reagents used in its synthesis, particularly oxalyl chloride and Dess-Martin periodinane, have their own significant hazards. Oxalyl chloride is highly corrosive and toxic, and its reaction with DMSO in the Swern oxidation must be performed at low temperatures to control the exothermic decomposition. Dess-Martin periodinane is a potentially explosive solid and should not be heated excessively.[9] Always consult the specific Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its pre-installed, protected pyrrolidine scaffold offers a stereochemically defined and conformationally constrained core, while the reactive aldehyde handle provides a gateway for the efficient and modular construction of complex target molecules. Its demonstrated utility in the synthesis of DPP-4 inhibitors is a clear testament to its value in drug discovery programs. By understanding its properties, synthesis, and reactivity, researchers can effectively leverage this versatile building block to accelerate the development of novel therapeutics.
References
-
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available from: [Link]
-
Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. National Center for Biotechnology Information. Published January 13, 2015. Available from: [Link]
-
Dess–Martin periodinane. Wikipedia. Last updated October 26, 2023. Available from: [Link]
-
Dess–Martin oxidation. Wikipedia. Last updated October 2, 2023. Available from: [Link]
-
Common Organic Chemistry. Dess-Martin Periodinane (DMP). Available from: [Link]
-
Swern Oxidation Procedure. Michigan State University Department of Chemistry. Available from: [Link]
-
The Swern Oxidation: Mechanism and Features. Chemistry Hall. Published March 31, 2021. Available from: [Link]
-
Swern oxidation. Wikipedia. Last updated November 2, 2023. Available from: [Link]
-
Dess-Martin Oxidation. Organic Chemistry Portal. Available from: [Link]
-
Swern Oxidation. Organic Chemistry Portal. Available from: [Link]
-
Swern Oxidation: Reaction Mechanism. NROChemistry. Available from: [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Published December 27, 2022. Available from: [Link]
Sources
- 1. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. 170491-62-0|this compound|BLD Pharm [bldpharm.com]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. oatext.com [oatext.com]
- 12. mdpi.com [mdpi.com]
Introduction: The Strategic Importance of a Versatile Pyrrolidine Building Block
An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
The pyrrolidine ring is a cornerstone scaffold in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its rigid, five-membered structure provides a reliable framework for orienting functional groups in three-dimensional space, which is critical for achieving potent and selective interactions with biological targets.[2] Among the vast library of pyrrolidine-based intermediates, This compound (CAS No. 170491-62-0) has emerged as a particularly valuable building block.[3][4][5]
This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the primary synthetic pathways to this key intermediate. We will delve into the mechanistic underpinnings of these routes, offer detailed experimental protocols, and present a comparative analysis to inform strategic decisions in the laboratory. The molecule's structure, featuring a Boc-protected nitrogen and a reactive aldehyde functional group, makes it an ideal precursor for a wide range of subsequent chemical modifications in the synthesis of complex pharmaceutical agents.
Primary Synthetic Strategy: Oxidation of a Precursor Alcohol
The most direct and widely employed strategy for synthesizing this compound is the selective oxidation of its corresponding primary alcohol, tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate.[6][7][8][9][10] The core challenge of this transformation is to convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. This requires the use of mild and selective oxidizing agents. Two methods stand out for their reliability and substrate tolerance: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation.
Logical Flow of the Oxidation Pathway
The diagram below illustrates the general transformation from the readily available alcohol precursor to the target aldehyde.
Caption: General oxidation scheme for the synthesis.
Method 1: The Swern Oxidation
The Swern oxidation is a classic and highly reliable method for converting primary alcohols to aldehydes under very mild, low-temperature conditions, thus preventing over-oxidation.[11][12][13] The reaction avoids the use of toxic heavy metals like chromium.[13]
Causality and Mechanism
The reaction proceeds by activating dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, at cryogenic temperatures (around -78 °C).[14] This in-situ formation of the electrophilic chloro(dimethyl)sulfonium chloride is crucial. The alcohol then attacks this species, forming a key alkoxysulfonium salt. A hindered organic base, such as triethylamine (TEA), is then added to deprotonate the carbon adjacent to the oxygen, inducing an intramolecular elimination reaction via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[11][15] The low temperature is critical to prevent side reactions and decomposition of the active oxidant.[14]
Visualizing the Swern Oxidation Mechanism
Caption: The three key stages of the Swern Oxidation.
Experimental Protocol: Swern Oxidation
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.5 eq.) to the stirred DCM.
-
DMSO Addition: Add a solution of dimethyl sulfoxide (DMSO, 2.7 eq.) in anhydrous DCM dropwise to the reaction mixture. Stir for 5-10 minutes.[14]
-
Substrate Addition: Add a solution of tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq.) in anhydrous DCM dropwise. Stir the mixture at -78 °C for 30-45 minutes.
-
Base Addition: Add triethylamine (TEA, 5.0-7.0 eq.) dropwise.[14] A precipitate of triethylammonium chloride will form.
-
Warm-up and Quench: After stirring for an additional 10-20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude aldehyde is typically purified by flash column chromatography on silica gel.
Method 2: The Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is an exceptionally mild and convenient alternative to DMSO-based oxidations.[16][17] It employs a hypervalent iodine(V) reagent, the Dess-Martin periodinane (DMP), to achieve the selective oxidation of primary alcohols to aldehydes.[18][19]
Causality and Mechanism
The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane.[16][17] The mechanism involves an initial ligand exchange where the alcohol substrate displaces an acetate group on the iodine center of the DMP reagent.[19] This is followed by an intramolecular proton transfer and subsequent reductive elimination, which releases the aldehyde product, iodinane, and acetic acid.[18] The reaction is often buffered with pyridine or sodium bicarbonate to neutralize the generated acetic acid, which is crucial for acid-sensitive substrates.[16] A key advantage is its high chemoselectivity, leaving other sensitive functional groups unaffected.[18][19]
Visualizing the DMP Oxidation Mechanism
Caption: Key steps in the Dess-Martin Periodinane oxidation.
Experimental Protocol: DMP Oxidation
-
Preparation: To a round-bottom flask, add a solution of tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Buffer (Optional): If the substrate is acid-sensitive, add solid sodium bicarbonate (NaHCO₃, ~2.0 eq.).
-
DMP Addition: Add Dess-Martin periodinane (1.1-1.5 eq.) to the mixture in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 0.5 to 3 hours.[17] Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the iodine byproducts.
-
Extraction: Stir vigorously until the solid dissolves. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Comparative Analysis of Oxidation Methods
| Feature | Swern Oxidation | Dess-Martin (DMP) Oxidation |
| Primary Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane (Iodine(V)) |
| Temperature | Cryogenic (-78 °C) | Room Temperature |
| Reaction Time | 1-2 hours | 0.5-3 hours |
| Key Advantages | Inexpensive reagents, high yields. | Very mild conditions, simple setup, high selectivity.[16] |
| Key Disadvantages | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, precise temperature control is critical.[11] | Reagent is expensive and potentially explosive under impact or heat, produces solid byproducts. |
Alternative Synthetic Strategy: Ozonolysis of an Alkene Precursor
An alternative, powerful method for generating the target aldehyde is through the oxidative cleavage of a carbon-carbon double bond via ozonolysis. This pathway is particularly useful if the corresponding alkene precursor, such as tert-Butyl 2-allylpyrrolidine-1-carboxylate, is readily accessible.
Causality and Mechanism
Ozonolysis involves bubbling ozone (O₃) through a solution of the alkene at low temperatures (typically -78 °C). Ozone undergoes a [3+2] cycloaddition with the alkene to form an unstable primary ozonide (molozonide).[20] This rapidly rearranges to a more stable secondary ozonide. The crucial step is the work-up. A reductive work-up is required to obtain the aldehyde.[21] Common reducing agents for this purpose include dimethyl sulfide (DMS) or zinc dust with water, which reduce the ozonide intermediate to the desired carbonyl compounds without further oxidation.[21]
Visualizing the Ozonolysis Pathway
Caption: Ozonolysis of an allyl precursor to yield the target aldehyde.
Experimental Protocol: Ozonolysis
-
Setup: Dissolve tert-Butyl 2-allylpyrrolidine-1-carboxylate (1.0 eq.) in a suitable solvent (e.g., DCM or Methanol) in a flask equipped with a gas dispersion tube. Cool the solution to -78 °C.
-
Ozone Addition: Bubble ozone gas through the solution from an ozone generator. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone. Alternatively, a sacrificial indicator like Sudan Red 7B can be used.
-
Purging: Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen to remove all residual ozone. This step is critical for safety.
-
Reductive Work-up: While the solution is still cold, add the reducing agent. For example, add dimethyl sulfide (DMS, ~1.5 eq.) and allow the solution to slowly warm to room temperature and stir for several hours.
-
Concentration and Purification: Remove the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography to isolate the target aldehyde.
Conclusion
The synthesis of This compound is most efficiently achieved through the oxidation of its corresponding primary alcohol. Both the Swern Oxidation and the Dess-Martin Periodinane Oxidation offer excellent, high-yielding protocols with distinct advantages and operational considerations. The Swern method is cost-effective for large-scale synthesis but requires stringent temperature control, while the DMP oxidation provides exceptional mildness and convenience for smaller-scale, sensitive applications. The Ozonolysis of an alkene precursor presents a robust alternative, contingent on the availability of the starting material. The choice of pathway will ultimately depend on the scale of the reaction, available laboratory equipment, cost considerations, and the chemical nature of any other functional groups present in the molecule.
References
-
Wikipedia. (2023, December 1). Dess–Martin oxidation. Retrieved from [Link]
-
Grokipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
Kotha, S., & Khedkar, P. (2012). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 17(12), 11641-11689. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
King, S. A., Armstrong, J., & Keller, J. (2003). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses, 80, 57. [Link]
-
Huan, H. Y., et al. (2023). Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors. ChemRxiv. [Link]
-
Wikipedia. (2023, November 28). Swern oxidation. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link]
-
MDPI. (2022, March 16). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 170491-62-0|this compound|BLD Pharm [bldpharm.com]
- 4. 170491-62-0|this compound| Ambeed [ambeed.com]
- 5. This compound [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | C11H21NO3 | CID 13425759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 170491-63-1|tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 9. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1212182-03-0|(R)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 15. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 17. Dess-Martin Oxidation [organic-chemistry.org]
- 18. grokipedia.com [grokipedia.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic and Synthetic Profile of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS No. 170491-62-0), a versatile heterocyclic building block crucial in the synthesis of advanced pharmaceutical agents. This document details the instrumental analysis of this compound, presenting its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Beyond a mere presentation of data, this guide offers an in-depth interpretation of the spectroscopic signatures, grounded in the molecule's structural and electronic properties. Furthermore, we will explore the synthetic rationale for its preparation, providing field-proven insights into the experimental choices that ensure the formation of this key intermediate. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's chemical and physical characteristics.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a chiral pyrrolidine derivative that has garnered significant interest in medicinal chemistry. Its structure incorporates a Boc-protected amine, which imparts stability and enhances solubility in organic solvents, and a reactive aldehyde functionality on the C2 side chain. This unique combination of a stable, protected chiral core with a versatile reactive handle makes it an invaluable intermediate for the synthesis of complex molecular architectures, including multi-target antipsychotic agents.[1]
The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). Spectroscopic methods provide the definitive fingerprint of the molecule, confirming its identity, purity, and structural features. This guide will now delve into the detailed spectroscopic analysis of this important synthetic intermediate.
Synthesis and Mechanistic Considerations
The preparation of this compound is a critical step in multi-step synthetic campaigns. A common and effective method involves the oxidation of the corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate.
Experimental Protocol: Oxidation of a Primary Alcohol
A robust and frequently employed method for the synthesis of the title compound is the oxidation of tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate. The choice of oxidizing agent is critical to ensure high conversion and minimize over-oxidation to the corresponding carboxylic acid. A widely accepted protocol utilizes 2-iodoxybenzoic acid (IBX), a mild and selective oxidizing agent for primary alcohols to aldehydes.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate in a suitable anhydrous solvent, such as ethyl acetate or dimethyl sulfoxide (DMSO).
-
Addition of Oxidizing Agent: To the stirred solution, add 2-iodoxybenzoic acid (IBX) in slight excess (typically 1.1 to 1.5 equivalents).
-
Reaction Monitoring: The reaction is typically conducted at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the insoluble iodine-containing byproducts. The filtrate is then concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound as a light yellow oil.[1]
Causality Behind Experimental Choices
-
Choice of Oxidizing Agent: IBX is favored over harsher oxidizing agents like potassium permanganate or chromic acid to prevent over-oxidation of the aldehyde to a carboxylic acid. IBX is known for its high selectivity for primary and secondary alcohols.
-
Solvent Selection: The choice of solvent is crucial for both reactant solubility and reaction efficiency. DMSO is an excellent solvent for IBX, while ethyl acetate is a good compromise for the solubility of both the starting material and the oxidizing agent.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the pyrrolidine nitrogen. It is stable to the oxidative conditions employed and can be readily removed under acidic conditions in later synthetic steps, providing a versatile handle for further functionalization.
Spectroscopic Elucidation
The following sections provide a detailed analysis of the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound *
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.7 | Singlet | 1H | -CHO |
| ~4.2 | Multiplet | 1H | N-CH |
| ~3.4 | Multiplet | 2H | N-CH₂ |
| ~2.8 | Multiplet | 2H | -CH₂-CHO |
| ~2.0-1.8 | Multiplet | 4H | Pyrrolidine -CH₂- |
| 1.46 | Singlet | 9H | -C(CH₃)₃ |
Note: Predicted data based on established chemical shift principles and data for analogous compounds. The exact chemical shifts and multiplicities may vary depending on the solvent and spectrometer frequency.
Interpretation of the ¹H NMR Spectrum:
-
Aldehyde Proton: The most downfield signal, a singlet at approximately 9.7 ppm, is characteristic of an aldehyde proton. Its singlet nature indicates no adjacent protons.
-
Pyrrolidine Ring Protons: The protons on the pyrrolidine ring exhibit complex multiplets in the range of 1.8 to 4.2 ppm due to diastereotopicity and spin-spin coupling. The proton at the C2 position (N-CH) is expected to be the most downfield of the ring protons due to its proximity to the nitrogen and the oxoethyl side chain.
-
Boc Group Protons: A sharp singlet integrating to nine protons at approximately 1.46 ppm is the classic signature of the tert-butyl group of the Boc protecting group.
Table 2: ¹³C NMR Spectroscopic Data for this compound *
| Chemical Shift (δ) ppm | Assignment |
| ~202 | C=O (Aldehyde) |
| ~154 | C=O (Carbamate) |
| ~80 | -C (CH₃)₃ |
| ~58 | N-C H |
| ~49 | -C H₂-CHO |
| ~46 | N-C H₂ |
| ~28 | -C(C H₃)₃ |
| ~29, ~23 | Pyrrolidine -C H₂- |
Note: Predicted data based on established chemical shift principles and data for analogous compounds.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: Two distinct signals in the downfield region correspond to the two carbonyl carbons. The aldehyde carbonyl is expected around 202 ppm, while the carbamate carbonyl of the Boc group appears around 154 ppm.
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group is observed around 80 ppm, and the three equivalent methyl carbons are found at approximately 28 ppm.
-
Pyrrolidine Ring Carbons: The carbons of the pyrrolidine ring and the side chain appear in the range of 23 to 58 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Key IR Absorption Bands for this compound *
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Strong | C-H stretch (alkane) |
| ~2870, ~2770 | Medium | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1690 | Strong | C=O stretch (carbamate) |
Note: Predicted data based on characteristic functional group absorption frequencies.
Interpretation of the IR Spectrum:
-
Carbonyl Stretches: The most prominent features in the IR spectrum are the two strong carbonyl absorption bands. The aldehyde C=O stretch is expected at a higher wavenumber (~1725 cm⁻¹) than the carbamate C=O stretch (~1690 cm⁻¹). The presence of two distinct C=O bands is a strong indicator of the compound's structure.
-
Aldehyde C-H Stretch: The presence of two medium intensity bands around 2870 cm⁻¹ and 2770 cm⁻¹ (Fermi resonance) is characteristic of the C-H stretching vibration of an aldehyde, providing further confirmation of this functional group.
-
Alkane C-H Stretch: A strong absorption around 2975 cm⁻¹ is due to the C-H stretching vibrations of the alkyl portions of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Mass Spectrometry Data for this compound *
| m/z | Proposed Ion |
| 214.1438 | [M+H]⁺ |
| 158.1019 | [M - C₄H₈ + H]⁺ or [M - C₄H₉O + H]⁺ |
| 114.0862 | [M - C₅H₉O₂ + H]⁺ |
| 57.0704 | [C₄H₉]⁺ |
Note: The [M+H]⁺ value is experimentally confirmed.[1] Fragmentation pattern is predicted based on common fragmentation pathways for Boc-protected amines and aldehydes.
Interpretation of the Mass Spectrum:
-
Molecular Ion: Under electrospray ionization (ESI) conditions, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 214.1438, which confirms the molecular formula C₁₁H₁₉NO₃.[1]
-
Key Fragmentation Pathways: A characteristic fragmentation of Boc-protected compounds is the loss of isobutylene (56 Da) or the entire tert-butoxy group. The base peak is often the tert-butyl cation at m/z 57. Another significant fragmentation would be the loss of the Boc group entirely to give a fragment corresponding to the protonated 2-(2-oxoethyl)pyrrolidine.
Visualization of Key Molecular Features and Workflows
Molecular Structure and Key Functional Groups
Caption: Molecular structure highlighting the Boc-protecting group (red) and the aldehyde functionality (green).
Synthetic Workflow
Caption: Synthetic workflow for the preparation of the title compound via oxidation.
Conclusion
This technical guide has provided a detailed spectroscopic and synthetic overview of this compound. The presented NMR, IR, and MS data, along with their interpretation, serve as a crucial reference for the unambiguous identification and quality control of this important synthetic intermediate. The discussion of the synthetic protocol and the rationale behind the experimental choices offer valuable insights for process development and optimization. As a key building block in medicinal chemistry, a thorough understanding of its properties, as detailed in this guide, is essential for its successful application in the development of novel therapeutics.
References
-
Gluch, M., et al. (2023). Multistep Mechanochemical Synthesis of PZ-1190, a Multitarget Antipsychotic Agent. ACS Sustainable Chemistry & Engineering. [Link]
Sources
Key chemical reactions involving tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
An In-Depth Technical Guide to the Key Chemical Reactions of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Introduction: A Versatile Scaffold in Modern Synthesis
This compound (CAS No. 170491-62-0) has emerged as a pivotal building block in medicinal chemistry and organic synthesis.[1][2][3] Its structure uniquely combines a chiral pyrrolidine ring, protected by the robust tert-butoxycarbonyl (Boc) group, with a reactive aldehyde functionality. This combination allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. The pyrrolidine motif is a privileged scaffold found in numerous FDA-approved drugs and natural products, prized for its ability to explore three-dimensional chemical space.[4][5]
This guide provides an in-depth exploration of the core chemical reactions involving this aldehyde, focusing on the causality behind experimental choices, detailed protocols, and the strategic implications for drug development and complex molecule synthesis. We will delve into reactions at the highly reactive aldehyde moiety and transformations involving the N-Boc protected pyrrolidine core.
Diagram: Overview of Reactivity
Caption: Core reactivity pathways for this compound.
Key Reactions at the Aldehyde Moiety
The terminal aldehyde group is the primary site of reactivity, serving as a versatile electrophilic handle for carbon-carbon and carbon-nitrogen bond formation.
Reductive Amination: Forging Critical C-N Bonds
Reductive amination is arguably one of the most powerful and widely used reactions for this substrate. It provides a direct route to secondary and tertiary amines, which are ubiquitous in pharmacologically active compounds. The reaction proceeds via the initial formation of an iminium ion intermediate upon reaction with a primary or secondary amine, which is then reduced in situ by a mild hydride reagent.
Mechanistic Insight: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reagent. Its mildness and steric bulk allow it to selectively reduce the protonated iminium ion intermediate much faster than the starting aldehyde, minimizing the competitive reduction of the aldehyde to an alcohol. This selectivity obviates the need to pre-form and isolate the imine, enabling a convenient one-pot procedure.
Caption: Mechanism of one-pot reductive amination.
Experimental Protocol: Synthesis of tert-Butyl 2-(2-(isopropylamino)ethyl)pyrrolidine-1-carboxylate
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add isopropylamine (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Acetic acid (1-2 eq) can be added to catalyze iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target amine.[6]
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: Alkene Synthesis
The Wittig reaction and its variants are indispensable for converting the aldehyde into an alkene, extending the carbon chain and introducing a C=C double bond.[7] This is crucial for accessing a wide range of molecular scaffolds.
Mechanistic Insight: The classical Wittig reaction involves the nucleophilic attack of a phosphorus ylide on the aldehyde carbonyl, forming a betaine intermediate which collapses to an oxaphosphetane.[8] This four-membered ring then fragments to yield the desired alkene and a triphenylphosphine oxide byproduct.[7][8] The HWE reaction, using a phosphonate ester, typically offers advantages such as easier removal of the phosphate byproduct and a strong preference for the formation of (E)-alkenes.
Caption: Simplified mechanism of the Wittig Reaction.
Experimental Protocol: Wittig Olefination
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under a nitrogen atmosphere. Add a strong base, such as n-butyllithium or potassium tert-butoxide (1.05 eq), dropwise. Stir the resulting bright yellow-orange mixture for 1 hour at 0 °C.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until complete, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, containing triphenylphosphine oxide, is purified by column chromatography.
Table 1: Comparison of Olefination Reagents
| Reagent Type | Typical Reagent | Key Features | Typical Product Geometry |
| Wittig (unstabilized) | R-CH₂-PPh₃⁺X⁻ + Strong Base | Highly reactive, sensitive to air/moisture | Z-alkene selectivity is common |
| Wittig (stabilized) | (EtO)₂C=O-CH₂-PPh₃⁺X⁻ | Less reactive, can be isolated | E-alkene selectivity is high |
| HWE | (EtO)₂P(O)-CH₂-R' + Weak Base | Milder conditions, water-soluble byproduct | Strong E-alkene selectivity |
Transformations of the Pyrrolidine Ring System
While the aldehyde is the more reactive handle, the N-Boc protected pyrrolidine ring offers crucial opportunities for late-stage functionalization, primarily after the removal of the protecting group.
N-Boc Deprotection: Unmasking the Nitrogen
The Boc group is stable under many reaction conditions but can be efficiently removed under acidic conditions to liberate the secondary amine.[9][10] This is a gateway step for subsequent N-alkylation, acylation, or coupling reactions.
Mechanistic Insight: The deprotection is initiated by the protonation of the carbamate oxygen by a strong acid.[9] This leads to the fragmentation of the protonated intermediate into the highly stable tert-butyl cation, carbon dioxide, and the free amine, which is typically isolated as an acid salt (e.g., hydrochloride or trifluoroacetate).[9][10]
Caption: Acid-catalyzed mechanism for N-Boc deprotection.
Experimental Protocol: Deprotection using HCl in Dioxane
-
Setup: Dissolve the N-Boc protected pyrrolidine derivative (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The progress is monitored by TLC or LC-MS. Often, the hydrochloride salt of the product precipitates from the solution.
-
Isolation: If a precipitate forms, collect the solid by filtration. Wash the solid with a non-polar solvent like diethyl ether to remove impurities.[9]
-
Drying: Dry the resulting solid under vacuum to yield the pure amine hydrochloride salt.
Table 2: Common Reagents for N-Boc Deprotection
| Reagent | Solvent | Temperature | Work-up | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | Basic aqueous wash | Common, effective, but TFA can be hard to remove.[9][10] |
| HCl (4M in Dioxane) | Dioxane / Ethyl Acetate | 0 °C to RT | Filtration or evaporation | Often yields a crystalline HCl salt.[9] |
| Oxalyl Chloride | Methanol | Room Temperature | Evaporation | A milder alternative for sensitive substrates.[11] |
| Aqueous Phosphoric Acid | Water / Co-solvent | Elevated Temp. | Neutralization | Greener conditions, suitable for some substrates.[11] |
Conclusion
This compound is a powerful and versatile intermediate. Its aldehyde functionality serves as a linchpin for key bond-forming reactions such as reductive amination and olefination, while the Boc-protected nitrogen provides a latent site for further diversification. A thorough understanding of these core reactions, the mechanistic principles that govern them, and the practical considerations for their execution is essential for any researcher aiming to leverage this scaffold in the design and synthesis of novel, biologically active molecules. The protocols and data presented herein offer a robust foundation for the successful application of this valuable synthetic tool.
References
- BenchChem. (n.d.). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
- National Institutes of Health. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC.
- ResearchGate. (n.d.). Intramolecular α-alkylation of C(2)-linked pyrrolidine by catalytic....
- RSC Publishing. (2024, April 15). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted....
- ACS Publications. (n.d.). Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. The Journal of Organic Chemistry.
- Organic Syntheses. (n.d.). [- 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg0NzuaWgBBBkjfJBja93VEskJMauA0W-S1zmKMLng34-EKjGttWoyElZJoIa2Qr8d9UrMFU33k4xOJUzGk5ShOkrpIeHAKQgQf_6whF1pwjNbQUyahUzboyjY2bi3YZbShw-TD5doJg==
- National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- ResearchGate. (n.d.). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10....
- MDPI. (n.d.). A Brønsted Acidic Deep Erotic Solvent for N-Boc Deprotection.
- National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
ChemRxiv. (n.d.). Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors. Retrieved from [Link]
- ResearchGate. (n.d.). Cover Feature: tert‐Butyl 3‐Diazo‐2‐oxopyrrolidine‐1‐carboxylate – A New Reagent for Introduction of the 2‐Oxopyrrolidin‐3‐yl Motif via RhII‐Catalyzed X–H Insertion Reactions (Eur. J. Org. Chem. /2020).
- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
- BLDpharm. (n.d.). 170491-62-0|this compound.
- Ambeed. (n.d.). 170491-62-0|this compound.
- CymitQuimica. (n.d.). This compound.
- Kedrowski, B. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab. YouTube.
- Kedrowski, B. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube.
- ChemicalBook. (n.d.). (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate synthesis.
Sources
- 1. 170491-62-0|this compound|BLD Pharm [bldpharm.com]
- 2. 170491-62-0|this compound| Ambeed [ambeed.com]
- 3. This compound [cymitquimica.com]
- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
An In-depth Technical Guide to the Solubility and Stability of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Authored by: Gemini, Senior Application Scientist
Publication Date: January 15, 2026
Abstract
This compound (CAS No. 170491-62-0) is a pivotal chiral building block in modern medicinal chemistry and organic synthesis.[1] Its structure, featuring a tert-butyloxycarbonyl (Boc) protected pyrrolidine ring and a reactive aldehyde moiety, offers significant synthetic versatility.[1] However, these same functional groups introduce specific challenges related to solubility and stability that are critical for researchers to understand and manage. This technical guide provides a comprehensive analysis of the compound's solubility profile across a range of common laboratory solvents and delves into its primary degradation pathways. We present field-proven protocols for solubility assessment and stability monitoring, alongside authoritative recommendations for optimal storage and handling, ensuring the compound's integrity for successful research and development outcomes.
Molecular Architecture and its Influence on Physicochemical Properties
The behavior of this compound in a given chemical environment is a direct consequence of its two primary functional domains:
-
The N-Boc Group: The tert-butyloxycarbonyl group is a bulky, nonpolar moiety that significantly increases the lipophilicity of the parent pyrrolidine structure.[2] This characteristic is the primary driver of its solubility in organic solvents.
-
The 2-Oxoethyl (Aldehyde) Group: The aldehyde function introduces a polar, reactive site. While it contributes modestly to the molecule's overall polarity, its main impact is on chemical stability. Aldehydes are well-known to be susceptible to oxidation, polymerization, and other side reactions.
The interplay between the lipophilic Boc group and the polar aldehyde dictates the compound's solubility and defines its vulnerabilities.
Solubility Profile: A Practical Assessment
The introduction of a Boc group generally confers good solubility in a wide array of common organic solvents, a trend that holds for this compound.[2] The bulky tert-butyl component enhances solubility in nonpolar media, while the polar carbamate and aldehyde functionalities improve miscibility with polar aprotic solvents.[2]
Empirical Solubility Data
The following table summarizes the qualitative solubility of this compound at ambient temperature (approx. 20-25°C), based on typical behavior of analogous Boc-protected compounds.[2]
| Solvent | Polarity Index | Category | Expected Solubility | Rationale & Causality |
| Heptane / Hexane | 0.1 | Nonpolar | Sparingly Soluble / Insoluble | Insufficient polarity to effectively solvate the carbamate and aldehyde groups. |
| Toluene | 2.4 | Nonpolar (Aromatic) | Soluble | Favorable van der Waals interactions with the lipophilic Boc group and pyrrolidine ring. |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Very Soluble | Excellent solvent for a wide range of polarities; effectively solvates both domains of the molecule. |
| Diethyl Ether | 2.8 | Polar Aprotic | Very Soluble | Effectively solvates the lipophilic portions of the molecule. |
| Ethyl Acetate (EtOAc) | 4.4 | Polar Aprotic | Very Soluble | Balances polarity and lipophilicity, making it an ideal solvent for extraction and chromatography. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Very Soluble | Similar to DCM and EtOAc in its ability to solvate the compound effectively. |
| Acetone | 5.1 | Polar Aprotic | Very Soluble | The ketone functionality interacts well with the aldehyde, and it is a good solvent for Boc-protected species. |
| Acetonitrile (MeCN) | 5.8 | Polar Aprotic | Soluble | A polar solvent that can still accommodate the nonpolar Boc group. |
| Methanol (MeOH) | 5.1 | Polar Protic | Soluble | The polar hydroxyl group can solvate the carbamate and aldehyde, but the nonpolar alkyl chain is compatible with the Boc group. |
| Water | 10.2 | Polar Protic | Insoluble | The large, nonpolar Boc group dominates, leading to poor solvation in highly polar aqueous media. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very Soluble | A highly polar solvent capable of dissolving a vast range of organic compounds. |
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a self-validating system for researchers to quickly assess solubility in any solvent of interest.
Objective: To qualitatively determine the solubility of this compound in a selected solvent.
Materials:
-
Target compound
-
Selection of analytical grade solvents
-
Small vials (e.g., 2 mL) with caps
-
Analytical balance
-
Vortex mixer
-
Spatula
Methodology:
-
Preparation: Weigh approximately 10 mg of the compound into a clean, dry vial.
-
Solvent Addition: Add 0.2 mL (200 µL) of the chosen solvent to the vial. This creates an initial concentration of ~50 mg/mL.
-
Agitation: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.
-
Visual Inspection: Observe the solution against a contrasting background.
-
Completely Clear Solution: The compound is considered "Very Soluble" (>50 mg/mL).
-
Undissolved Solid Remains: Proceed to the next step.
-
-
Dilution (if necessary): Add an additional 0.8 mL (800 µL) of the solvent for a total volume of 1.0 mL. This brings the concentration to 10 mg/mL.
-
Re-agitation: Vortex the mixture again for 1-2 minutes.
-
Final Inspection:
-
Completely Clear Solution: The compound is "Soluble" (10-50 mg/mL).
-
Some Solid Dissolved, Some Remains: The compound is "Sparingly Soluble" (1-10 mg/mL, estimated).
-
No Apparent Change in Solid Amount: The compound is "Insoluble" (<1 mg/mL).
-
-
Record: Document the observations for each solvent tested.[2]
Visualization: Solubility Screening Workflow
Caption: Workflow for qualitative solubility assessment.
Stability Profile and Degradation Pathways
The chemical integrity of this compound is contingent on mitigating reactions at its two labile sites. The requirement for cold-chain transportation by some suppliers is a strong indicator of its limited stability at ambient temperatures.[3]
Primary Degradation Pathways
-
Oxidation: The aldehyde group is highly susceptible to aerobic oxidation, converting it to the corresponding carboxylic acid: tert-butyl 2-(carboxymethyl)pyrrolidine-1-carboxylate. This is one of the most common failure modes for aldehydes and can occur simply upon exposure to air, a process that can be accelerated by light and trace metal impurities.
-
Acid-Catalyzed Deprotection: The N-Boc group is notoriously acid-labile.[4] Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) or even sufficiently acidic conditions on silica gel during chromatography can rapidly cleave the Boc group, yielding the free secondary amine.[5][6] This unprotected intermediate can then participate in subsequent unwanted reactions.
-
Base-Mediated Reactions:
-
Epimerization: The proton on the carbon alpha to the aldehyde (the C2 position of the pyrrolidine ring) is acidic. In the presence of base, it can be abstracted to form an enolate intermediate. Reprotonation can occur from either face, leading to racemization of the chiral center.
-
Aldol Condensation: The enolate can also act as a nucleophile, attacking the aldehyde of another molecule. This leads to the formation of dimeric and oligomeric aldol adducts, which present as complex impurities.
-
Visualization: Potential Degradation Pathways```dot
Caption: Experimental workflow for a quantitative HPLC stability study.
Conclusion
This compound is a high-value synthetic intermediate whose utility is directly linked to its purity. While it exhibits excellent solubility in a broad range of common organic solvents, its chemical stability is a significant concern that demands rigorous attention. The primary liabilities—the susceptibility of the aldehyde to oxidation and the acid-lability of the N-Boc protecting group—necessitate stringent storage and handling protocols. By implementing the recommendations and analytical methods detailed in this guide, researchers can ensure the integrity of this reagent, thereby enhancing the reliability and reproducibility of their synthetic endeavors.
References
- BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem Technical Support.
- BenchChem. This compound | 170491-62-0. BenchChem Product Page.
- Sigma-Aldrich. BOC-ON Technical Information Bulletin. Sigma-Aldrich.
- Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure.
- BLDpharm. 170491-62-0|this compound. BLDpharm Product Page.
-
Chobanian, H. R., et al. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules (2007). Available at: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
Scribd. Application Note - N-Boc Deprotection. Scribd. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 170491-62-0|this compound|BLD Pharm [bldpharm.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
Commercial suppliers of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Procurement of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Abstract
This compound, a key chiral building block in modern medicinal chemistry, demands stringent quality control for its successful application in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive framework for the evaluation and selection of commercial suppliers, ensuring the procurement of high-purity material suitable for sensitive downstream applications. We will delve into the critical aspects of supplier vetting, quality control parameters, and the interpretation of analytical documentation. Furthermore, this guide will present a comparative analysis of prominent suppliers and outline a robust protocol for in-house quality verification.
Introduction: The Significance of this compound in Drug Discovery
This compound is a versatile chiral intermediate widely employed in the synthesis of a variety of pharmacologically active molecules. Its pyrrolidine core, coupled with a reactive aldehyde functionality, makes it an ideal starting material for the construction of complex heterocyclic systems. Notably, this compound serves as a crucial precursor for the synthesis of inhibitors of dipeptidyl peptidase-4 (DPP-4), a class of drugs used in the management of type 2 diabetes. The stereochemical integrity and purity of this building block are paramount, as any impurities can lead to the formation of undesired side products, complicating purification and potentially compromising the efficacy and safety of the final drug substance.
The Supplier Landscape: Navigating the Market
The commercial availability of this compound is extensive, with a multitude of suppliers ranging from large-scale manufacturers to smaller, specialized chemical providers. This diverse landscape necessitates a systematic approach to supplier selection, moving beyond simple cost considerations to a holistic evaluation of quality, reliability, and technical support.
A preliminary search reveals a number of prominent suppliers in the fine chemical space. These include, but are not limited to:
-
Sigma-Aldrich (Merck)
-
Thermo Fisher Scientific (Alfa Aesar)
-
TCI Chemicals
-
Combi-Blocks
-
Carbosynth
-
Anichem
It is crucial to recognize that the actual manufacturer of the compound may not always be the company from which it is purchased. Many suppliers operate as distributors, and understanding the complete supply chain can be vital for ensuring consistency and traceability.
Critical Parameters for Supplier Evaluation
A robust supplier evaluation process is the cornerstone of a reliable supply chain for critical reagents. The following parameters should be meticulously assessed:
3.1. Documentation and Transparency
A reputable supplier will readily provide comprehensive documentation for their products. This includes:
-
Certificate of Analysis (CoA): The CoA is a critical document that provides lot-specific data on the purity and physical properties of the compound. A detailed CoA should include the analytical methods used for each parameter, the specifications, and the actual test results.
-
Safety Data Sheet (SDS): The SDS contains essential information regarding the hazards, handling, storage, and disposal of the chemical.
-
Statement of Origin: For cGMP (current Good Manufacturing Practice) applications, a statement of origin may be required to trace the starting materials and manufacturing location.
3.2. Purity and Impurity Profile
The purity of this compound is arguably the most critical parameter. Common analytical techniques for assessing purity include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities. The absence of signals corresponding to residual solvents or synthetic byproducts is a key indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main compound and any related impurities. The purity is typically reported as a percentage of the total peak area.
-
Gas Chromatography (GC): GC is often used to determine the content of residual solvents.
-
Chiral HPLC or SFC (Supercritical Fluid Chromatography): Given the chiral nature of the molecule, enantiomeric purity is a critical attribute. This is typically assessed by chiral chromatography to ensure the absence of the undesired enantiomer.
3.3. Consistency and Reproducibility
Lot-to-lot consistency is essential for reproducible experimental results. A reliable supplier will have robust manufacturing processes and quality control systems in place to minimize variability between batches. Requesting CoAs from multiple lots can provide insight into a supplier's ability to maintain consistent quality.
3.4. Technical Support and Customer Service
The availability of knowledgeable technical support can be invaluable when troubleshooting experiments or addressing questions about product specifications. A supplier with a strong technical team demonstrates a commitment to customer success.
Comparative Analysis of Selected Suppliers
To illustrate the supplier evaluation process, a comparative table summarizing the typical specifications for this compound from several major suppliers is presented below. Please note that this data is for illustrative purposes and should be verified with the suppliers directly for the most current information.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| Purity (HPLC) | ≥98.0% | ≥97.0% | ≥98.5% |
| Enantiomeric Purity | ≥99.0% ee | ≥98.0% ee | Not specified |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Appearance | Colorless to light yellow oil | Yellow oil | Light yellow liquid |
| Residual Solvents | Not specified | Not specified | Not specified |
This table highlights the variability in specifications between suppliers. For instance, Supplier C offers the highest purity by HPLC but does not specify the enantiomeric purity, which could be a critical omission for stereospecific syntheses.
In-House Quality Verification Protocol
Even when purchasing from a reputable supplier, it is prudent to perform in-house quality verification, especially for critical applications. The following is a recommended workflow:
5.1. Initial Inspection
Upon receipt, visually inspect the packaging for any signs of damage or tampering. Verify that the product label information matches the purchase order and the CoA.
5.2. Analytical Testing
A tiered approach to analytical testing can be employed based on the criticality of the application:
-
Tier 1 (Routine Use): ¹H NMR to confirm the identity and absence of major impurities.
-
Tier 2 (Process Development): ¹H NMR, HPLC for purity assessment, and chiral HPLC for enantiomeric purity.
-
Tier 3 (cGMP Applications): Comprehensive testing including ¹H NMR, ¹³C NMR, HPLC, chiral HPLC, GC for residual solvents, Karl Fischer titration for water content, and elemental analysis.
5.3. Workflow for In-House Quality Verification
Caption: Workflow for In-House Quality Verification of Incoming Raw Materials.
Conclusion
The selection of a commercial supplier for this compound is a critical decision that can significantly impact the success of a research or drug development program. By adopting a systematic and rigorous evaluation process that prioritizes documentation, purity, and consistency, researchers can mitigate the risks associated with raw material variability. In-house quality verification provides an additional layer of assurance, ensuring that the material meets the stringent requirements of its intended application. A partnership with a reliable and transparent supplier is ultimately an investment in the quality and reproducibility of scientific outcomes.
References
Methodological & Application
Application Note & Protocol: Synthesis of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Abstract
This document provides a detailed guide for the synthesis of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, a versatile building block in medicinal chemistry and organic synthesis.[1] The protocol outlines two robust and widely applicable oxidation methods starting from the commercially available precursor, tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. The methodologies detailed herein are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. Each protocol is presented with an emphasis on the underlying chemical principles, operational details, and purification strategies to ensure high yield and purity of the target aldehyde.
Introduction: Significance of the Target Compound
This compound is a key synthetic intermediate. The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, and the presence of a reactive aldehyde functionality at the 2-position allows for a variety of subsequent chemical transformations. These include reductive aminations, Wittig reactions, and aldol condensations, making it an invaluable precursor for constructing more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures stability during this synthetic step and can be readily removed under acidic conditions when required.
The primary route to this aldehyde is the controlled oxidation of the corresponding primary alcohol, tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the Boc-protecting group. This note details two of the most effective and commonly employed methods for this transformation: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation.[2][3][4][5][6]
Overview of Synthetic Strategies
The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For a substrate like N-Boc-2-pyrrolidinemethanol, mild and selective conditions are paramount.
-
Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine reagent, which offers significant advantages including neutral pH, room temperature operation, short reaction times, and high yields.[2][7] It is particularly well-suited for sensitive and functionally complex molecules.[3]
-
Swern Oxidation: This classical method relies on the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, to form the oxidizing species.[4][5][6] It is renowned for its mild conditions (low temperature) and broad functional group tolerance, effectively preventing over-oxidation.[5]
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of the target aldehyde.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is often preferred for its operational simplicity and non-acidic, room-temperature conditions, which simplifies the workup procedure.
Rationale and Mechanistic Insight
The Dess-Martin oxidation proceeds via a ligand exchange between the alcohol and an acetate group on the hypervalent iodine center of the DMP reagent. This is followed by an intramolecular elimination, where a second acetate acts as a base to deprotonate the α-hydrogen of the alcohol, leading to the formation of the aldehyde, acetic acid, and the reduced iodinane byproduct.[2] This mechanism avoids harsh reagents and elevated temperatures.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | 201.27 | 2.01 g | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 5.10 g | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Safety Precautions:
-
Dess-Martin Periodinane is potentially explosive upon impact or heating. Handle with care.[8]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations must be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (2.01 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.
-
Addition of DMP: Carefully add Dess-Martin Periodinane (5.10 g, 12.0 mmol, 1.2 eq.) to the solution in one portion at room temperature. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is generally complete within 1-3 hours.[7]
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether (50 mL) to precipitate the iodinane byproduct.
-
Workup: Pour the mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of sodium bicarbonate. A 10% aqueous solution of sodium thiosulfate can also be added to reduce any excess DMP. Shake vigorously.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Swern Oxidation
The Swern oxidation is a highly reliable and mild method, particularly useful for larger-scale syntheses where the cost of DMP might be a concern.[9] Its primary drawback is the production of volatile and malodorous dimethyl sulfide.[5][6]
Rationale and Mechanistic Insight
This reaction involves the activation of DMSO with oxalyl chloride at low temperatures (−78 °C) to form a chloro(dimethyl)sulfonium chloride intermediate. The alcohol adds to this electrophilic sulfur species, forming an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, facilitates an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[6][10] The low temperature is crucial to prevent side reactions.[5]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Oxalyl Chloride | 126.93 | 1.0 mL (1.42 g) | 1.1 |
| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | 1.8 mL (2.0 g) | 2.5 |
| Dichloromethane (DCM), anhydrous | - | 60 mL | - |
| tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | 201.27 | 2.01 g | 1.0 |
| Triethylamine (TEA) | 101.19 | 7.0 mL (5.05 g) | 5.0 |
| Water, deionized | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Safety Precautions:
-
Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. Handle only in a fume hood.
-
The reaction generates carbon monoxide, a toxic gas. Ensure adequate ventilation.[6]
-
The reaction must be maintained at low temperatures (−78 °C, typically a dry ice/acetone bath). A rapid rise in temperature can lead to an uncontrolled reaction.
-
Dimethyl sulfide is volatile and has an extremely unpleasant odor. All work, including the workup, should be performed in a fume hood. Glassware can be deodorized by rinsing with a bleach solution.[6]
Step-by-Step Procedure
Caption: Workflow for the Swern Oxidation protocol.
-
Activator Formation: In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.0 mL, 11.2 mmol) in 40 mL of anhydrous DCM. Cool the solution to −78 °C using a dry ice/acetone bath. To this, add a solution of anhydrous DMSO (1.8 mL, 25.0 mmol) in 5 mL of anhydrous DCM dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above −65 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: Dissolve tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (2.01 g, 10.0 mmol) in 15 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, again maintaining the temperature below −65 °C. Stir the resulting mixture for 30 minutes at −78 °C.
-
Elimination: Add triethylamine (7.0 mL, 50.0 mmol) dropwise to the reaction mixture over 10 minutes. A thick white precipitate will form. Continue stirring at −78 °C for an additional 15 minutes.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45 minutes.
-
Quenching and Workup: Add 20 mL of water to the flask and stir for 10 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to afford the pure aldehyde.
Expected Results and Characterization
Both protocols are expected to provide the target compound, this compound, as a colorless to pale yellow oil with typical yields ranging from 80-95%.
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.75 (t, 1H), 4.20-4.10 (m, 1H), 3.50-3.35 (m, 2H), 2.95-2.80 (m, 1H), 2.70-2.55 (m, 1H), 2.10-1.80 (m, 4H), 1.45 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 201.5, 154.5, 80.0, 55.0, 49.0, 46.5, 28.5 (3C), 27.0, 23.0.
-
Mass Spectrometry (ESI+): m/z = 200.1 [M+H]⁺ (calc. for C₁₀H₁₈NO₃⁺, 200.1287).
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction (DMP): If TLC indicates starting material remains, add an additional 0.2 equivalents of DMP and stir for another hour. Ensure the DMP is fresh and has been stored properly.
-
Low Yield (Swern): Maintaining the temperature at -78 °C is critical. If the temperature rises prematurely, side reactions can occur. Ensure all reagents and solvents are anhydrous, as water will consume the activated species.
-
Over-oxidation to Carboxylic Acid: This is unlikely with either of these methods. If observed, it may indicate contamination of the starting material or a procedural error, such as allowing the Swern reaction to warm before the addition of the base.
-
Purification: The aldehyde product can be slightly unstable on silica gel over long periods. It is advisable to use the purified product in the subsequent reaction step as soon as possible.
References
-
Benchchem. This compound | 170491-62-0.
-
Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE.
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine.
-
Wikipedia. Dess–Martin periodinane.
-
Merck Millipore. Dess–Martin Periodinane.
-
Chemeurope.com. Dess-Martin periodinane.
-
University of Michigan. Synthesis of Dess-Martin-Periodinane.
-
Organic Chemistry Portal. Dess-Martin Oxidation.
-
Ambeed.com. 1-Boc-2-(S)-pyrrolidinemethanol.
-
ChemRxiv. Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors.
-
Alfa Chemistry. Swern Oxidation.
-
Organic Chemistry Portal. Swern Oxidation.
-
Wikipedia. Swern oxidation.
-
NROChemistry. Swern Oxidation: Reaction Mechanism.
-
Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Oxidation to aldehyde and ketones.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. ekwan.github.io [ekwan.github.io]
- 9. Oxidation to aldehyde and ketones - Wordpress [reagents.acsgcipr.org]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Use of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate in Peptide Synthesis
Introduction: A Versatile Building Block for Advanced Peptide Architectures
In the landscape of modern drug discovery and chemical biology, the precise modification of peptides is paramount for enhancing their therapeutic properties, such as stability, cell permeability, and receptor affinity. tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate has emerged as a key building block in this field. This bifunctional molecule, featuring a Boc-protected pyrrolidine scaffold and a reactive aldehyde moiety, offers a robust platform for the site-specific modification of peptides, particularly through reductive amination.[1]
The incorporation of the pyrrolidine ring, a core component of the amino acid proline, can introduce significant conformational constraints on the peptide backbone. This can lead to the stabilization of specific secondary structures, which is often crucial for biological activity. The aldehyde functionality serves as a versatile handle for covalently linking the pyrrolidine moiety to a peptide, most commonly at the N-terminus or the side chain of a lysine residue. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in peptide synthesis, with a focus on detailed protocols and the underlying chemical principles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The table below summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 170491-62-0 | [2][3][4] |
| Molecular Formula | C₁₁H₁₉NO₃ | |
| Molecular Weight | 213.27 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in most organic solvents (DCM, DMF, THF) | |
| Storage | Store at 2-8°C, protect from moisture | [2] |
Core Application: Site-Specific Peptide Modification via Reductive Amination
The primary application of this compound in peptide synthesis is the introduction of a pyrrolidine moiety onto a primary amine of a peptide, such as the N-terminus or the ε-amino group of a lysine residue. This is achieved through reductive amination, a two-step process involving the formation of a Schiff base intermediate followed by its reduction to a stable secondary amine.[5][6]
Mechanism of Reductive Amination
The reaction proceeds via the nucleophilic attack of the peptide's primary amine on the carbonyl carbon of the aldehyde, forming an unstable hemiaminal. This intermediate then dehydrates to form a Schiff base (an imine). The subsequent reduction of the imine with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), yields the stable secondary amine linkage. The use of a mild reducing agent is crucial to avoid the unwanted reduction of the aldehyde starting material.[5]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the reductive amination of a peptide on a solid support. This approach is advantageous as it simplifies purification by allowing for the washing away of excess reagents and byproducts.
Protocol 1: On-Resin Reductive Amination of an N-Terminal Amine
This protocol is designed for the modification of the N-terminal α-amine of a peptide synthesized on a solid support.
Materials:
-
Peptide-on-resin with a free N-terminal amine
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1% Acetic Acid in DMF
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.
-
If the N-terminus is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF).
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of the deprotection reagent.
-
-
Schiff Base Formation:
-
Dissolve this compound (5-10 equivalents) in 1% acetic acid in DMF.
-
Add this solution to the swollen, deprotected peptide-resin.
-
Shake the mixture at room temperature for 1-2 hours. This allows for the formation of the imine intermediate.
-
-
Reduction:
-
Add sodium cyanoborohydride (5-10 equivalents) to the reaction vessel.
-
Continue to shake the mixture at room temperature for an additional 2-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test, which should remain negative if the reaction goes to completion.[7]
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin extensively with DMF (5x), DCM (5x), and finally with methanol (3x) to remove all unreacted reagents and byproducts.
-
Dry the resin under vacuum.
-
-
Cleavage and Purification:
-
Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Solution-Phase Reductive Amination of a Purified Peptide
This protocol is suitable for modifying a peptide that has already been cleaved from the resin and purified.
Materials:
-
Purified peptide with a free primary amine
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate buffer (pH 6-7)
-
Acetonitrile (ACN) or other suitable co-solvent
-
Stir plate and stir bar
Procedure:
-
Peptide Dissolution:
-
Dissolve the purified peptide in an appropriate buffer system (e.g., phosphate buffer, pH 6.5). A co-solvent like acetonitrile may be necessary to ensure the solubility of all reactants.
-
-
Reaction Setup:
-
Add this compound (5-10 equivalents) to the peptide solution.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
-
Reduction:
-
Add sodium cyanoborohydride (5-10 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. The reaction can be monitored by LC-MS to track the conversion of the starting peptide to the modified product.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of acid (e.g., acetic acid) to decompose any remaining NaBH₃CN.
-
Purify the modified peptide directly from the reaction mixture using RP-HPLC.
-
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient equivalents of aldehyde or reducing agent.- Steric hindrance at the reaction site.- Low reactivity of the amine. | - Increase the equivalents of reagents (up to 20 eq.).- Increase reaction time.- For on-resin synthesis, switch to a more polar solvent like NMP to improve swelling and accessibility. |
| Formation of Byproducts | - Reduction of the aldehyde starting material.- Over-alkylation of the amine. | - Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) if aldehyde reduction is observed.- Ensure a sufficient excess of the aldehyde to favor mono-alkylation. |
| Poor Yield after Cleavage | - Instability of the modified peptide to cleavage conditions. | - If the modification is acid-labile, consider using a milder cleavage cocktail or a different resin/linker strategy. |
| Difficulty in Purification | - Similar retention times of the starting material and product. | - Optimize the HPLC gradient to achieve better separation.- Consider using a different stationary phase if co-elution persists. |
Conclusion and Future Perspectives
This compound is a highly valuable reagent for the site-specific modification of peptides. The protocols outlined in this application note provide a robust framework for its successful implementation in both solid-phase and solution-phase synthesis. The ability to introduce a conformationally constrained pyrrolidine moiety with a protected nitrogen allows for further diversification, making this building block a powerful tool in the design of novel peptide therapeutics and probes. Future applications may explore the development of orthogonal protection schemes to allow for the selective modification of multiple sites within a single peptide, further expanding the accessible chemical space for peptide-based drug discovery.
References
-
G-Biosciences. (n.d.). Sodium Cyanoborohydride for Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
- Chou, C. Y., et al. (2017). Selective N-terminal functionalization of native peptides and proteins. Chemical Science, 8(11), 7436–7441.
- Scott, W. L., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.
- Jensen, K. J., & Grotli, M. (2009). Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes. Methods in molecular biology (Clifton, N.J.), 548, 25–41.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Chou, C. Y., et al. (2017). Selective N-terminal functionalization of native peptides and proteins. PubMed Central. Retrieved from [Link]
- BenchChem. (n.d.). This compound. Retrieved from [https://www.benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 170491-62-0|this compound|BLD Pharm [bldpharm.com]
- 3. biosynth.com [biosynth.com]
- 4. 170491-62-0|this compound| Ambeed [ambeed.com]
- 5. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Application Notes: The Strategic Utility of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate in Modern Medicinal Chemistry
Introduction: The Pyrrolidine Scaffold and the Rise of a Versatile Chiral Building Block
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, saturated structure provides an ideal framework for creating molecules with well-defined three-dimensional geometries, a critical feature for effective exploration of pharmacophore space and enhancing target-binding affinity.[2][4] Within the vast library of pyrrolidine-based synthons, tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS No. 170491-62-0) has emerged as a particularly valuable and versatile chiral building block for drug discovery programs.
This guide provides an in-depth look at the strategic application of this reagent. Its structure is elegantly designed for synthetic utility: the tert-butoxycarbonyl (Boc) group provides robust protection for the ring nitrogen, preventing unwanted side reactions while being readily removable under acidic conditions.[5] The C2-substituted 2-oxoethyl (acetaldehyde) moiety offers a reactive electrophilic handle, enabling a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This combination allows for the controlled, and often stereoselective, elaboration of the pyrrolidine core into complex molecular architectures targeting a range of diseases, including viral infections, cancers, and neurological disorders.[6][7][8][9]
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 170491-62-0 | [10][11] |
| Molecular Formula | C₁₁H₁₉NO₃ | [10][11] |
| Molecular Weight | 213.27 g/mol | [10][11] |
| Appearance | Typically a colorless to pale yellow oil | [5] |
| Storage | Sealed in dry, 2-8°C. Often shipped under cold-chain conditions. | [10] |
| Solubility | Soluble in most common organic solvents (e.g., DCM, THF, EtOAc). | [5] |
Handling and Storage Protocol: Due to the potential for oxidation or degradation of the aldehyde functional group, it is imperative to store this reagent under an inert atmosphere (Nitrogen or Argon) at the recommended temperature of 2-8°C. Before use, allow the vial to warm to room temperature to prevent moisture condensation upon opening.
Core Synthetic Applications & Protocols
The primary utility of this compound lies in the reactivity of its aldehyde group. The following sections detail the most critical transformations in a medicinal chemistry context, explaining the strategic rationale and providing validated protocols.
Reductive Amination: The Gateway to Novel Amine Derivatives
Expertise & Causality: Reductive amination is arguably the most powerful and widely used method for constructing C-N bonds in drug discovery.[12][13] It allows for the direct coupling of the aldehyde with a vast array of primary and secondary amines to generate new secondary and tertiary amines, respectively. This reaction is central to introducing diverse side chains that can modulate pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The process involves the in situ formation of an iminium ion intermediate from the aldehyde and amine, which is then immediately reduced by a mild hydride source.[13] The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is deliberate; it is selective for the iminium ion over the starting aldehyde, preventing competitive reduction of the starting material and minimizing side product formation.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of 0.1-0.5 M.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq). If the amine is supplied as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.
-
Imine/Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. The addition of a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can facilitate the formation of the iminium intermediate, although it is often not strictly necessary.[13]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed.
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel.
-
Self-Validation & Trustworthiness: A successful reaction is confirmed by the disappearance of the aldehyde starting material and the appearance of a new, typically more polar, product spot on TLC. LC-MS analysis should show a major peak corresponding to the mass of the expected product. The protocol's reliability stems from the chemoselectivity of the reducing agent.[13]
Caption: General workflow for the synthesis of amine derivatives via reductive amination.
Wittig Reaction: Forging Carbon-Carbon Double Bonds
Expertise & Causality: The Wittig reaction is a cornerstone of organic synthesis, prized for its ability to convert aldehydes and ketones into alkenes with high reliability.[14][15][16] In medicinal chemistry, this transformation is crucial for extending carbon scaffolds, introducing conformational constraints, or creating precursors for further functionalization (e.g., epoxidation, dihydroxylation). The reaction involves a nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the aldehyde's carbonyl carbon, leading to a four-membered oxaphosphetane intermediate that collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[15] The stereochemical outcome (E vs. Z alkene) is highly dependent on the stability of the ylide; stabilized ylides (containing an electron-withdrawing group) typically yield E-alkenes, while non-stabilized ylides (containing alkyl groups) favor the Z-alkene.[15]
-
Ylide Generation:
-
In a flame-dried, two-neck flask under N₂, add the appropriate phosphonium salt (1.1 eq) and suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78°C (dry ice/acetone bath) or 0°C, depending on the base used.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi), sodium hexamethyldisilazide (NaHMDS), or potassium tert-butoxide (KOtBu) (1.05 eq).
-
Allow the mixture to stir for 30-60 minutes. A distinct color change (often to deep red, orange, or yellow) signals the formation of the ylide.
-
-
Aldehyde Addition:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add this solution dropwise to the cold ylide solution via syringe or cannula.
-
-
Reaction:
-
Maintain the reaction at the low temperature for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (like hexanes/ether).
-
Purify the final product by flash column chromatography.
-
Self-Validation & Trustworthiness: The protocol is validated by the consumption of the aldehyde and the formation of a new, less polar alkene product. ¹H NMR spectroscopy is definitive, showing characteristic vinyl proton signals and the disappearance of the aldehyde proton signal (~9.7 ppm). The stereochemistry can be determined by analyzing the coupling constants of the vinyl protons.
Caption: Key intermediates in the Wittig reaction mechanism.
Case Study: Synthesis of Neuraminidase Inhibitors
The pyrrolidine scaffold is a key feature in many antiviral drugs.[8][17] For instance, derivatives of this compound can serve as precursors to potent neuraminidase inhibitors, which are crucial for treating influenza.[9] The aldehyde functionality allows for the strategic installation of guanidino or other basic groups that mimic the natural substrate (sialic acid) and interact with key residues in the enzyme's active site.
Caption: Simplified synthetic route towards a neuraminidase inhibitor core.
Conclusion and Future Outlook
This compound is a high-value, versatile building block for medicinal chemistry. Its pre-installed, protected chiral pyrrolidine core combined with a synthetically tractable aldehyde group provides an efficient entry point into a diverse range of complex molecular targets. The robust and well-understood protocols for reductive amination and olefination enable researchers to rapidly generate libraries of novel compounds for structure-activity relationship (SAR) studies. As drug discovery continues to move towards molecules with greater three-dimensional complexity, the strategic importance of chiral synthons like this one will only continue to grow, solidifying its place in the modern synthetic chemist's toolbox.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
-
New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. RSC Publishing. [Link]
-
The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. [Link]
-
Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. PubMed. [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC - NIH. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]
-
Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors. Journal of Chemical Information and Modeling. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]
-
Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. RSC Publishing. [Link]
-
Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. ACS Publications - American Chemical Society. [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
-
Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates | Request PDF. ResearchGate. [Link]
-
Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. ResearchGate. [Link]
-
Research on Wittig Reagents and Their Applications in Organic Synthesis. Oreate AI Blog. [Link]
-
Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondrial targeting. PubMed Central. [Link]
-
Recent applications of the Wittig reaction in alkaloid synthesis. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 170491-62-0|this compound|BLD Pharm [bldpharm.com]
- 11. 170491-62-0|this compound| Ambeed [ambeed.com]
- 12. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 16. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate as a building block for heterocyclic compounds
An In-Depth Guide to tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate in Heterocyclic Synthesis
Introduction: Unveiling a Privileged Synthetic Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the pyrrolidine ring stands out as a "privileged scaffold"—a core structural motif frequently found in biologically active natural products and pharmaceutical agents.[1][2] Its conformational rigidity and ability to engage in critical hydrogen bonding interactions make it a cornerstone of drug design. Within the arsenal of pyrrolidinic synthons, This compound (CAS No: 170491-62-0) has emerged as a particularly versatile and powerful building block.[1][3]
This guide provides an in-depth exploration of its synthetic utility, focusing on detailed protocols and the underlying chemical principles that make it an invaluable tool for constructing complex, fused heterocyclic systems.
Molecular Profile:
| Property | Value | Source |
| CAS Number | 170491-62-0 | [1][3][4] |
| Molecular Formula | C₁₁H₁₉NO₃ | [3] |
| Molecular Weight | 213.27 g/mol | [1][3] |
| Synonyms | 1-Boc-2-(2-oxoethyl)pyrrolidine, TERT-BUTYL 2-(FORMYLMETHYL)PYRROLIDINE-1-CARBOXYLATE | [3] |
The molecule's power lies in its bifunctional nature. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which renders it stable to a wide range of reaction conditions while allowing for facile deprotection under acidic treatment.[1] The key to its versatility is the 2-(2-oxoethyl) substituent—an aldehyde functionality that serves as an electrophilic handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.[1]
Application Note 1: Reductive Amination for Pyrrolizidine Scaffolds
Reductive amination is a cornerstone of amine synthesis. With this compound, this reaction provides a direct route to N-substituted derivatives, which can be precursors to bicyclic systems like pyrrolizidines, a core motif in various alkaloids.
Causality of Experimental Design: The reaction proceeds in two stages: the initial formation of an imine or iminium ion intermediate between the aldehyde and a primary amine, followed by its immediate reduction. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine, minimizing side reactions. Dichloromethane (DCM) is a common solvent as it is relatively non-polar and unreactive.
Protocol: Synthesis of tert-Butyl 2-(2-(benzylamino)ethyl)pyrrolidine-1-carboxylate
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add benzylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Expected Outcome:
-
Yield: 75-90%
-
Appearance: Colorless to pale yellow oil.
-
Characterization: The product can be validated using ¹H NMR, ¹³C NMR, and HRMS.
Workflow Diagram: Reductive Amination
Sources
A Practical Guide to the Chromatographic Purification of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides detailed protocols and expert insights for the chromatographic purification of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, a critical chiral building block in medicinal chemistry and pharmaceutical development.[1] We address the unique challenges presented by this molecule—namely the reactive aldehyde moiety and the acid-labile tert-butyloxycarbonyl (Boc) protecting group—by outlining robust methods for both bulk purification via automated flash chromatography and high-resolution separation of enantiomers using Supercritical Fluid Chromatography (SFC). The protocols are designed to maximize purity, yield, and stability, ensuring the generation of high-quality material suitable for downstream applications.
Introduction: The Purification Challenge
This compound is a versatile synthetic intermediate whose value is predicated on its purity.[1] Its structure, featuring a moderately polar aldehyde, a lipophilic Boc-protected amine, and a stereocenter at the C2 position, presents a multi-faceted purification challenge. The primary goals are to remove synthetic byproducts and unreacted starting materials while preserving the integrity of two sensitive functional groups:
-
The Aldehyde: This group is susceptible to oxidation (forming the corresponding carboxylic acid), enolization under basic or acidic conditions, and potential side reactions on silica gel.[1]
-
The Boc Group: This protecting group is notoriously labile under strongly acidic conditions and can also be cleaved at elevated temperatures, necessitating carefully controlled purification parameters.[2][3]
This application note moves beyond simple step-by-step instructions to explain the causality behind our methodological choices, empowering researchers to adapt these protocols to their specific needs.
Strategic Purification Workflow
A successful purification strategy for this target involves a multi-step approach, beginning with a bulk-scale technique to remove the majority of impurities, followed by a high-resolution method if enantiomeric separation or ultimate purity is required.
Sources
Characterization of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate: A Comprehensive Guide to Analytical Techniques
Abstract
This technical guide provides a detailed exposition of the essential analytical techniques for the comprehensive characterization of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, a key building block in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and theoretical underpinnings for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are presented with a focus on experimental design, data acquisition, and interpretation to ensure structural elucidation, purity assessment, and quality control.
Introduction: The Significance of Rigorous Characterization
This compound is a versatile synthetic intermediate featuring a pyrrolidine ring, a reactive aldehyde moiety, and a tert-butoxycarbonyl (Boc) protecting group. The precise molecular structure and purity of this compound are paramount to the success of subsequent synthetic transformations and the biological activity of the final products. Inadvertent impurities or structural mischaracterization can lead to failed reactions, misleading biological data, and significant delays in research and development timelines.
This guide eschews a generic template, instead providing a logically structured narrative that mirrors the analytical workflow in a modern chemistry laboratory. Each section is designed to not only provide a step-by-step protocol but also to explain the scientific rationale behind the chosen experimental parameters, thereby empowering the user to adapt and troubleshoot these methods effectively.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.
Theoretical Basis
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.[1]
-
Ensure the sample is fully dissolved to obtain a homogeneous solution, which is crucial for acquiring high-resolution spectra.
Instrument Parameters (Illustrative for a 500 MHz Spectrometer):
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 500 MHz | 125 MHz |
| Pulse Program | Standard 1D pulse | Proton-decoupled pulse |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-2 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024-4096 |
| Temperature | 298 K | 298 K |
Data Processing and Referencing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
Expected Spectral Data and Interpretation
The following table summarizes the expected chemical shifts for this compound. The presence of the Boc group often leads to the observation of rotamers (rotational isomers), which can result in broadened or duplicated signals in the NMR spectrum, particularly for the atoms near the carbamate linkage.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts in CDCl₃
| Atom Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 9.7-9.8 (t) | ~202 |
| Pyrrolidine CH | 4.1-4.3 (m) | ~58 |
| Pyrrolidine CH₂ | 1.8-2.2 (m) | ~25, ~30 |
| CH₂ adjacent to CHO | 2.7-2.9 (m) | ~45 |
| Boc C(CH₃)₃ | 1.4-1.5 (s) | ~28 |
| Boc C=O | - | ~154 |
| Boc C(CH₃)₃ | - | ~80 |
Multiplicity: s = singlet, t = triplet, m = multiplet
Interpretation Causality:
-
The downfield shift of the aldehyde proton (9.7-9.8 ppm) is a characteristic feature due to the strong deshielding effect of the carbonyl group.
-
The protons and carbons of the pyrrolidine ring will appear as complex multiplets due to spin-spin coupling.
-
The large singlet at 1.4-1.5 ppm in the ¹H NMR spectrum, integrating to nine protons, is a definitive indicator of the tert-butyl group.[2]
-
In the ¹³C NMR spectrum, the carbonyl carbons of the aldehyde and the carbamate are the most downfield signals.
NMR Workflow Diagram
Caption: Workflow for NMR analysis.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
Theoretical Basis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting ions are separated based on their m/z in a mass analyzer. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by measuring its exact mass.
Experimental Protocol: LC-MS
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
Instrumentation and Parameters (Illustrative):
-
Liquid Chromatograph:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for separating the analyte from potential impurities.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient from 5% to 95% B over several minutes is typically used to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for this compound due to the presence of the nitrogen atom which can be readily protonated.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for HRMS or a Triple Quadrupole for targeted analysis.
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Expected Data and Interpretation
Molecular Ion:
The molecular formula of this compound is C₁₁H₁₉NO₃, with a monoisotopic mass of 213.1365 g/mol . In positive mode ESI, the expected protonated molecule [M+H]⁺ will have an m/z of 214.1438. HRMS analysis should confirm this exact mass, providing strong evidence for the elemental composition.
Fragmentation Pattern:
The Boc protecting group is known to exhibit characteristic fragmentation patterns in mass spectrometry.[3][4] Common losses include isobutylene (56 Da) and the entire Boc group (100 Da). The pyrrolidine ring can also undergo cleavage.
Table 2: Expected Fragments in MS/MS
| m/z | Proposed Fragment |
| 158.0863 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 114.0913 | [M+H - C₅H₈O₂]⁺ (Loss of Boc group) |
| 70.0651 | Pyrrolidinium ion |
Fragmentation Causality:
-
The loss of isobutylene is a characteristic fragmentation of the tert-butyl carbamate group, proceeding through a six-membered ring transition state.[5]
-
Cleavage of the C-O bond of the carbamate results in the loss of the entire Boc group.
-
Alpha-cleavage adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines.[6][7]
LC-MS Workflow Diagram
Caption: Workflow for LC-MS analysis.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for determining the purity of this compound and for quantifying any impurities.
Theoretical Basis
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The time it takes for a compound to elute from the column is its retention time, which is characteristic for a given set of conditions. The area under a chromatographic peak is proportional to the concentration of the corresponding analyte.
Experimental Protocol: Reversed-Phase HPLC
Sample Preparation:
-
Prepare a sample solution at a concentration of approximately 0.5-1.0 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
Instrumentation and Parameters (Illustrative):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Isocratic/Gradient: A starting point could be an isocratic mixture of water and acetonitrile (e.g., 50:50). A gradient elution may be necessary to resolve impurities with different polarities.[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30 °C) for better reproducibility.
-
Detector: UV detector at a wavelength where the analyte has significant absorbance (e.g., 210 nm, due to the carbonyl groups).
-
Injection Volume: 10-20 µL
Data Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample will show a single major peak with a stable baseline. The presence of other peaks indicates impurities. The retention time of the main peak should be consistent across multiple injections.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Theoretical Basis
FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, the radiation is absorbed. This results in a unique spectrum that acts as a molecular fingerprint.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method that requires minimal sample preparation.[10]
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Expected Spectral Data and Interpretation
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2970, ~2870 | C-H (alkane) | Stretching |
| ~2720, ~2820 | C-H (aldehyde) | Stretching |
| ~1725 | C=O (aldehyde) | Stretching |
| ~1685 | C=O (carbamate) | Stretching |
| ~1160 | C-O (carbamate) | Stretching |
Interpretation Causality:
-
The strong absorption band around 1685 cm⁻¹ is characteristic of the carbonyl group in the Boc-carbamate.[11]
-
The aldehyde C=O stretch is expected around 1725 cm⁻¹.[12]
-
The two weak bands around 2720 and 2820 cm⁻¹ are characteristic of the C-H stretch of an aldehyde and are highly diagnostic.[12]
-
The C-H stretching vibrations of the alkyl groups appear just below 3000 cm⁻¹.
Conclusion
The analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of this compound. The synergistic use of NMR, MS, HPLC, and FTIR allows for unambiguous structural elucidation, accurate molecular weight determination, precise purity assessment, and confirmation of functional groups. Adherence to these detailed protocols and an understanding of the underlying scientific principles will ensure the generation of high-quality, reliable data, which is fundamental to the advancement of research and development in the chemical and pharmaceutical sciences.
References
-
Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Retrieved from [Link]
-
Drawell Scientific Instrument Co., Ltd. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry. Retrieved from [Link]
-
Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]
-
Shebley, M., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Methods in molecular biology (Clifton, N.J.), 828, 131–142. [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. LGC. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Method Development Protocol. Scribd. Retrieved from [Link]
-
Drug Discovery World. (2016, August 24). Application of LCMS in small-molecule drug development. DDW. Retrieved from [Link]
-
BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. Retrieved from [Link]
-
PubMed. (2014). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 49(10), 1047–1058. [Link]
-
University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. University of Calgary. Retrieved from [Link]
-
Agilent Technologies. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. Agilent. Retrieved from [Link]
-
Florida State University. (n.d.). Fourier transform infrared spectroscopy. FSU. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. RTI Laboratories. Retrieved from [Link]
-
LibreTexts. (2021, August 15). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. MSU Chemistry. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Chemistry. Retrieved from [Link]
-
SpringerLink. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 75(8-9), 327–339. [Link]
-
Scribd. (n.d.). Typical Infrared Absorption Frequencies. Scribd. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. Retrieved from [Link]
- Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
-
Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. RSC Publishing. Retrieved from [Link]
-
SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Wiley. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate.... ResearchGate. Retrieved from [Link]
-
LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Chemistry LibreTexts. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Whitman College. Retrieved from [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2951. [Link]
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GCMS Section 6.15 [people.whitman.edu]
- 8. scribd.com [scribd.com]
- 9. rtilab.com [rtilab.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. eng.uc.edu [eng.uc.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
Application Notes and Protocols for the Scalable Synthesis of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Abstract
This document provides a comprehensive guide for the scalable synthesis of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, a critical building block in pharmaceutical and medicinal chemistry.[1] We will explore and compare various oxidation methodologies for the conversion of the precursor, tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, to the desired aldehyde. The focus of this guide is to provide a detailed, industrially viable protocol that addresses the challenges of scalability, safety, and economic feasibility. While several oxidation methods exist, this guide will provide a comparative analysis of Swern, Dess-Martin periodinane (DMP), and Parikh-Doering oxidations, with a particular emphasis on the Parikh-Doering protocol as the recommended scalable method.
Introduction: The Significance of this compound
This compound is a versatile chiral intermediate widely employed in the synthesis of a diverse range of bioactive molecules.[1] Its structure, featuring a Boc-protected pyrrolidine ring and a reactive aldehyde functionality, makes it an ideal starting material for the construction of complex heterocyclic systems. The pyrrolidine scaffold is a common motif in many natural products and pharmaceuticals, and the aldehyde group serves as a handle for various carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and reductive aminations. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and can be readily removed under acidic conditions, allowing for further functionalization of the pyrrolidine nitrogen.[1]
The development of a robust and scalable synthesis for this intermediate is therefore of paramount importance for the pharmaceutical industry, enabling the efficient and cost-effective production of life-saving therapeutics. This guide aims to provide researchers and process chemists with the necessary tools and knowledge to implement such a synthesis.
Synthetic Strategy: Oxidation of a Primary Alcohol
The most direct and common route to this compound involves the oxidation of the corresponding primary alcohol, tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.[2][3][4][5] This precursor is readily available and can be prepared from the naturally occurring amino acid, L-proline.
The key challenge in this transformation lies in the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.[4][6] This requires the use of mild and selective oxidizing agents. The following sections will delve into a comparative analysis of three prominent oxidation methods suitable for this purpose.
graph "Synthetic_Pathway" {
layout=neato;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];
"L-proline" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate" [fillcolor="#FBBC05", fontcolor="#202124"];
"this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"L-proline" -- "tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate" [label="Protection & Reduction"];
"tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate" -- "this compound" [label="Selective Oxidation"];
}
Sources
- 1. benchchem.com [benchchem.com]
- 2. Aldehyde & Ketone Synthesis by Oxidation of Alcohols | Study.com [study.com]
- 3. byjus.com [byjus.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Application Note & Protocols: Leveraging tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate for the Synthesis of Potent Enzyme Inhibitors
Abstract
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors due to its unique stereochemical and conformational properties.[1][2] This guide provides an in-depth technical overview of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate , a versatile chiral building block, with a primary focus on its application in synthesizing Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are a critical class of oral hypoglycemic agents for the management of type-2 diabetes.[3][4] We will explore the molecule's reactivity, present a detailed, field-proven protocol for its use in a key synthetic transformation, and discuss the underlying chemical principles that ensure a robust and reproducible outcome.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a cornerstone of modern drug design.[2] Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, enabling high-affinity interactions with the active sites of target enzymes.[1] Many antiviral, anticancer, and anti-inflammatory agents incorporate this motif.[5] In the context of DPP-4 inhibition, the pyrrolidine moiety, particularly a 2-cyanopyrrolidine group, acts as a "serine trap," forming a reversible covalent bond with the catalytic serine residue (Ser630) in the enzyme's active site.[3][6] This mechanism is central to the therapeutic effect of drugs like Vildagliptin.[3][7]
The subject of this guide, this compound, is a precursor that contains the core pyrrolidine ring and a reactive aldehyde functionality, making it an ideal starting point for introducing the necessary pharmacophoric elements through reactions like reductive amination.
Physicochemical Properties & Reactivity Profile
This compound (CAS: 170491-62-0) is a chiral synthetic intermediate.[8][9] Its structure features three key components that dictate its utility:
-
The Pyrrolidine Ring: Provides the foundational three-dimensional structure for enzyme active site recognition.
-
The Aldehyde Group (-CHO): This is the primary reactive site for synthetic elaboration. It readily participates in nucleophilic addition reactions, most notably forming an imine or iminium ion with primary and secondary amines, which is the first step in reductive amination.
-
The Boc-Protecting Group (tert-Butoxycarbonyl): This bulky group serves a critical purpose. It deactivates the pyrrolidine nitrogen, preventing it from acting as a nucleophile and engaging in undesired side reactions. This ensures that the synthetic transformation occurs exclusively at the aldehyde. The Boc group can be removed later under acidic conditions if required.[10]
The aldehyde's reactivity is the cornerstone of this molecule's application. The key transformation we will focus on is its reaction with an amine to form a new carbon-nitrogen bond, a foundational step in building larger, more complex inhibitor molecules.
Core Application: Reductive Amination in DPP-4 Inhibitor Synthesis
Reductive amination is a powerful and widely used method for forming amine bonds.[11][12] It involves two discrete steps that are typically performed in a one-pot procedure:
-
Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine to form a C=N bond. This reaction is often catalyzed by mild acid.
-
Reduction: A selective reducing agent is added to reduce the imine/iminium ion to a stable amine.
A key advantage of this method is the use of mild reducing agents that are selective for the imine/iminium ion over the starting aldehyde, preventing reduction of the starting material.[11][13] Sodium triacetoxyborohydride [NaBH(OAc)₃] is an exemplary reagent for this purpose due to its mildness and tolerance of slightly acidic conditions.
The following workflow illustrates the general strategy for synthesizing a DPP-4 inhibitor scaffold using our target building block.
Caption: General workflow for reductive amination.
Detailed Experimental Protocol
This protocol describes the synthesis of a key intermediate analogous to the Vildagliptin backbone, tert-Butyl 2-((2-(3-hydroxyadamantan-1-ylamino)ethyl)pyrrolidine-1-carboxylate .
Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Adherence to all institutional safety guidelines and the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Materials & Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Equivalents |
| (S)-tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate | 170491-62-0 | 213.27 | 5.0 | 1.0 |
| 3-amino-1-adamantanol | 7531-52-4 | 167.25 | 5.5 | 1.1 |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 7.5 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - |
| Acetic Acid, glacial | 64-19-7 | 60.05 | ~0.1 mL | Catalytic |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | ~30 mL | - |
| Brine | - | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (1.065 g, 5.0 mmol) and 3-amino-1-adamantanol (0.92 g, 5.5 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature (20-25 °C) until all solids are dissolved.
-
Catalyst Addition: Add two drops of glacial acetic acid (~0.1 mL) to the solution to catalyze imine formation. Stir for 20 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture in portions over 5 minutes. Note: Mild gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup - Quenching: Slowly pour the reaction mixture into a separatory funnel containing 30 mL of saturated aqueous sodium bicarbonate solution to quench the excess reducing agent and acid.
-
Extraction: Separate the organic layer. Wash the aqueous layer twice with DCM (2 x 25 mL). Combine all organic layers.
-
Washing: Wash the combined organic layer with 30 mL of brine to remove residual water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure title compound.
Caption: Step-wise experimental protocol flow.
Troubleshooting & Mechanistic Insights
-
Incomplete Reaction: If TLC shows significant starting aldehyde remaining, the reducing agent may have degraded due to moisture. Ensure anhydrous conditions are maintained. An additional portion of STAB can be added.
-
Low Yield: The primary amine might be of low purity or the aldehyde may have partially oxidized to the corresponding carboxylic acid upon storage. It is recommended to use freshly opened or properly stored reagents.
-
Causality of Reagent Choice: Sodium triacetoxyborohydride is preferred over stronger reagents like sodium borohydride (NaBH₄) because NaBH₄ can readily reduce the starting aldehyde. STAB's reduced hydridic character, owing to the electron-withdrawing acetate groups, makes it selective for the more electrophilic iminium ion intermediate.
Broader Applications
While the synthesis of DPP-4 inhibitors is a prime application, this methodology is broadly applicable.[7][14][15][16] By varying the amine component in the reductive amination step, a diverse library of pyrrolidine-containing molecules can be generated. This allows for the exploration of structure-activity relationships (SAR) for other enzyme targets, such as:
The robust nature of this synthetic route makes this compound a valuable scaffold for fragment-based drug discovery and lead optimization campaigns.
References
-
Zhang, L., & Jiang, L. (2016). A facile method to synthesize vildagliptin. ResearchGate. Available at: [Link]
-
An efficient synthesis of Vildagliptin intermediates. (n.d.). Available at: [Link]
- CN104945299A - Efficient synthesis method of vildagliptin. (2015). Google Patents.
-
Castaldi, M., Baratella, M., & Menegotto, I. G. (2017). A concise and efficient synthesis of vildagliptin. University of Eastern Piedmont. Available at: [Link]
-
Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Aboul-Enein, M. N., et al. (2016). Synthesis of certain vildagliptin analogues. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. PMC - NIH. Available at: [Link]
-
Ramirez, M. S., et al. (2020). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC - NIH. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. Available at: [Link]
-
Iannitelli, A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
Kananovich, D. G., & Kochetkov, K. A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
A Facile and Economical Method to Synthesize Vildagliptin. (2017). ResearchGate. Available at: [Link]
-
Biftu, T., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. PMC - NIH. Available at: [Link]
-
Atanasova, M., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Available at: [Link]
-
Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. (2011). ResearchGate. Available at: [Link]
-
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. (n.d.). PubChem. Available at: [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2023). Reductive Amination. YouTube. Available at: [Link]
-
Methods and intermediates for synthesis of selective dpp-iv inhibitors. (n.d.). Hovione. Available at: [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. Available at: [Link]
-
Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. (2021). ResearchGate. Available at: [Link]
-
Wang, H., et al. (2014). Identification of Dipeptidyl Peptidase IV Inhibitors: Virtual Screening, Synthesis and Biological Evaluation. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.uniupo.it [research.uniupo.it]
- 8. 170491-62-0|this compound| Ambeed [ambeed.com]
- 9. 170491-62-0|this compound|BLD Pharm [bldpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. op.niscair.res.in [op.niscair.res.in]
- 16. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]
- 17. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
Navigating the Synthetic Utility of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate: A Guide to Key Transformations
Introduction: The Versatility of a Pyrrolidine Building Block
In the landscape of modern medicinal chemistry and drug development, the pyrrolidine scaffold remains a cornerstone for the design of novel therapeutics. Its prevalence in over 20 FDA-approved drugs underscores its significance as a privileged structure.[1] Among the myriad of functionalized pyrrolidines, tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate stands out as a particularly versatile synthetic intermediate.[2] The presence of a Boc-protected amine and a reactive aldehyde moiety within the same molecule provides a powerful platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of key experimental procedures involving this valuable building block, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The strategic placement of the oxoethyl group at the 2-position of the pyrrolidine ring allows for facile elaboration of the side chain, while the tert-butoxycarbonyl (Boc) protecting group ensures the stability of the core structure and allows for selective deprotection under acidic conditions.[2] This combination of features makes it an ideal starting material for the synthesis of a wide range of substituted pyrrolidines, which are integral components of numerous biologically active compounds.[1][3]
This document will detail the experimental procedures for three fundamental reactions utilizing this compound: Reductive Amination, the Wittig Reaction, and the Aldol Condensation. Each section will provide not only a step-by-step protocol but also a discussion of the underlying chemical principles, ensuring a comprehensive understanding of the experimental design.
Section 1: Reductive Amination - Forging New Carbon-Nitrogen Bonds
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[4] This one-pot reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the desired amine.[4] For this compound, this reaction provides a direct route to N-substituted 2-(2-aminoethyl)pyrrolidine derivatives, which are common motifs in pharmaceutical agents.
Mechanistic Rationale
The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the iminium ion intermediate. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial for the success of this transformation.[5] The electron-withdrawing acetate groups on the boron atom temper its reducing power, allowing for the selective reduction of the protonated iminium ion over the starting aldehyde.[5][6] This chemoselectivity is paramount in a one-pot procedure where both the aldehyde and the iminium ion are present.[7][8]
Caption: Reductive Amination Workflow.
Experimental Protocol: Synthesis of tert-Butyl 2-(2-(benzylamino)ethyl)pyrrolidine-1-carboxylate
This protocol details the reductive amination of this compound with benzylamine.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 213.27 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 1.2 | 1.2 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 1.5 |
| Dichloromethane (DCM) | - | - | - |
| Acetic Acid (glacial) | - | catalytic | - |
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 213 mg). Dissolve the aldehyde in dichloromethane (10 mL).
-
Addition of Amine: Add benzylamine (1.2 mmol, 129 mg, 0.13 mL) to the solution, followed by a catalytic amount of glacial acetic acid (1-2 drops).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Reduction: In a separate container, weigh sodium triacetoxyborohydride (1.5 mmol, 318 mg) and add it portion-wise to the reaction mixture over 10-15 minutes. Caution: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.[9]
Section 2: The Wittig Reaction - Olefination of the Aldehyde
The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes from carbonyl compounds and phosphorus ylides (Wittig reagents).[10] This reaction is particularly valuable for its ability to introduce a carbon-carbon double bond with control over its location. For this compound, the Wittig reaction offers a straightforward route to pyrrolidine derivatives bearing an exocyclic double bond.
Mechanistic Rationale
The reaction is initiated by the deprotonation of a phosphonium salt with a strong base to generate the nucleophilic phosphorus ylide.[11] This ylide then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring.[12] This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct.[12] The choice of base and reaction conditions can influence the stereochemical outcome (E/Z selectivity) of the reaction, particularly with stabilized ylides.[13][14]
Caption: The Wittig Reaction Pathway.
Experimental Protocol: Synthesis of tert-Butyl 2-(prop-1-en-2-yl)pyrrolidine-1-carboxylate
This protocol describes the Wittig reaction of this compound with methyltriphenylphosphonium bromide to yield the corresponding terminal alkene.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyltriphenylphosphonium bromide | 357.23 | 1.5 | 1.5 |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 1.5 | 1.5 |
| This compound | 213.27 | 1.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.5 mmol, 536 mg) in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add potassium tert-butoxide (1.5 mmol, 168 mg) portion-wise to the stirred suspension. The mixture will typically turn a characteristic yellow or orange color, indicating the formation of the ylide.[10][13] Allow the mixture to stir at 0 °C for 30 minutes.
-
Aldehyde Addition: Dissolve this compound (1.0 mmol, 213 mg) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product, which contains triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.
Section 3: The Aldol Condensation - A Classic Carbon-Carbon Bond Formation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. This reaction provides a powerful means of constructing more complex carbon skeletons.
Mechanistic Rationale
In a base-catalyzed aldol condensation, a strong base abstracts an α-proton from a carbonyl compound to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of another molecule. In the case of a "crossed" or "mixed" aldol condensation, where two different carbonyl compounds are used, it is often desirable for one partner to have no α-protons to prevent self-condensation.
Caption: Base-Catalyzed Aldol Condensation.
Experimental Protocol: Reaction with Acetone
This protocol outlines the base-catalyzed aldol condensation between this compound and acetone.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 213.27 | 1.0 | 1.0 |
| Acetone | 58.08 | 5.0 | 5.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.2 | 1.2 |
| Ethanol (95%) | - | - | - |
| Water | - | - | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 213 mg) in a mixture of ethanol (5 mL) and acetone (5.0 mmol, 290 mg, 0.37 mL).
-
Base Addition: Prepare a solution of sodium hydroxide (1.2 mmol, 48 mg) in water (2 mL) and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete, neutralize the mixture with dilute hydrochloric acid (1 M) to a pH of ~7. Remove the ethanol and acetone under reduced pressure.
-
Extraction: Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by flash column chromatography on silica gel.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound: Handle with care. Avoid inhalation and contact with skin and eyes.
-
Sodium triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water. It is also an irritant. Handle under an inert atmosphere if possible and avoid inhalation of dust.
-
Potassium tert-butoxide: This is a strong, corrosive base. It is also moisture-sensitive. Handle with care to avoid contact with skin and eyes.
-
Organic Solvents: Dichloromethane, tetrahydrofuran, and other organic solvents are flammable and/or toxic. Handle with appropriate precautions.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The protocols detailed in this guide for reductive amination, the Wittig reaction, and aldol condensation provide a foundation for the synthesis of a diverse array of substituted pyrrolidines. The ability to selectively manipulate the aldehyde functionality while the nitrogen remains protected allows for a modular approach to the construction of complex molecules with potential applications in drug discovery and development. By understanding the mechanistic principles behind these reactions, researchers can further optimize conditions and adapt these procedures to their specific synthetic goals.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ([Link])
-
Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ([Link])
-
The Chemistry of Amine Synthesis: Focus on Sodium Triacetoxyborohydride. ([Link])
-
Wittig reaction. ([Link])
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ([Link])
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ([Link])
-
Sodium triacetoxyborohydride. ([Link])
-
The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones. ([Link])
-
Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. ([Link])
-
Wittig Reaction. ([Link])
-
Facile Access to α-Aryl Substituted Pyrrolidines. ([Link])
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ([Link])
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. ([Link])
-
Wittig Reaction - Common Conditions. ([Link])
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation. ([Link])
Sources
- 1. enamine.net [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones | Semantic Scholar [semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Improving the yield of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate synthesis
An essential building block in medicinal chemistry, tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate serves as a crucial intermediate for a variety of pharmaceutical targets. Its synthesis, which typically involves the oxidation of the corresponding primary alcohol, tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, is a common yet often challenging step for many researchers. Low yields, incomplete reactions, and difficult purifications are frequently reported hurdles.
This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions. As Senior Application Scientists, our goal is to move beyond simple procedural lists, offering insights into the causality behind experimental choices to empower you to optimize your synthesis, diagnose issues, and achieve high-yield, high-purity results consistently.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues
This section addresses specific problems you may encounter during the oxidation of tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Question: My reaction shows a low yield of the desired aldehyde, with a significant amount of unreacted starting alcohol remaining. What's going wrong?
Answer: Incomplete conversion is a classic issue in this oxidation and can be traced back to several key factors, primarily related to the choice and handling of the oxidizing agent.
-
Cause 1: Degradation of the Oxidizing Agent. The Dess-Martin Periodinane (DMP) reagent is highly effective but is also moisture-sensitive and can degrade upon improper storage.[1] A partially decomposed reagent will have lower oxidizing power, leading to an incomplete reaction. Swern oxidation relies on an active species formed in situ from DMSO and an activator like oxalyl chloride; this species is thermally unstable.[2]
-
Solution:
-
For DMP Oxidation: Always use a fresh bottle of DMP or a reagent that has been stored meticulously in a desiccator. To be certain, you can test a small amount on a simple alcohol like benzyl alcohol to verify its activity. Ensure the stoichiometry is correct, typically ranging from 1.1 to 1.5 equivalents.[1]
-
For Swern Oxidation: The most critical parameter is maintaining a very low temperature (typically -78 °C, a dry ice/acetone bath) throughout the addition of oxalyl chloride, DMSO, and the starting alcohol.[1][2] If the temperature rises, the active electrophilic species, the dimethylchlorosulphonium ion, can decompose before it has a chance to react with your alcohol.
-
-
Cause 2: Insufficient Reaction Time or Inefficient Mixing. While these oxidations are generally fast, insufficient stirring or premature quenching of the reaction can prevent it from reaching completion.[3]
-
Solution: Ensure vigorous magnetic or mechanical stirring, especially in larger-scale reactions, to maintain a homogeneous mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC). The product aldehyde should have a higher Rf value than the starting alcohol. Only quench the reaction once the starting material spot is no longer visible by TLC.
Question: I'm observing significant side products that are complicating my purification. What are they and how can I prevent them?
Answer: Side product formation is a major cause of yield loss. The identity of the byproduct often points directly to the root cause.
-
Side Product in Swern Oxidation: Mixed Thioacetals.
-
Cause: This is almost always due to the reaction temperature rising above the optimal -78 °C.[1][2]
-
Prevention: Strict adherence to temperature control is paramount. Use a properly insulated Dewar flask and ensure your dry ice/acetone bath is well-maintained throughout the entire procedure. Add reagents slowly and sub-surface to prevent localized heating.
-
-
Side Product in DMP Oxidation: Iodinane Byproducts.
-
Cause: The reduced form of DMP is an iodine-based byproduct that can sometimes be difficult to remove from the desired product.[1]
-
Prevention: A proper aqueous workup is essential. After the reaction is complete, quench with a saturated solution of sodium bicarbonate followed by a saturated solution of sodium thiosulfate. Stirring this biphasic mixture for 15-20 minutes will reduce the iodine byproducts to water-soluble salts, which can then be efficiently removed during the aqueous extraction phase.
-
Question: The aldehyde product appears unstable and degrades during column chromatography. How can I purify it effectively?
Answer: Aldehydes can be sensitive molecules, and the target compound is no exception. Degradation on silica gel is a common problem.
-
Cause: Standard silica gel is slightly acidic, which can catalyze side reactions like self-condensation (aldol) or decomposition of the Boc-protecting group.
-
Solution:
-
Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in your desired eluent (e.g., ethyl acetate/hexanes) and add 1-2% triethylamine (v/v) relative to the solvent volume. Mix well and then pack the column. This deactivates the acidic sites on the silica surface.
-
Minimize Contact Time: Run the column as quickly as possible while still achieving good separation. Use a slightly more polar solvent system than you would for TLC to expedite elution.
-
Alternative Purification: If possible, consider purification by distillation under high vacuum if the product is sufficiently volatile and thermally stable, though this is less common for this specific molecule. In many cases, if the reaction is clean, a simple aqueous workup followed by solvent evaporation may yield a product of sufficient purity for the next step without chromatography.
-
Frequently Asked Questions (FAQs)
Q1: Which oxidation method is better for this synthesis: Dess-Martin Periodinane (DMP) or Swern Oxidation?
A1: Both are excellent choices for this transformation as they are mild and prevent over-oxidation to the carboxylic acid. The "better" method depends on your laboratory's capabilities and priorities.[2][4][5]
| Feature | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Conditions | Very mild, room temperature or 0 °C.[3] | Requires cryogenic temperatures (-78 °C).[2] |
| Reagents | A single, solid reagent. Can be expensive. | Uses common, inexpensive liquid reagents. |
| Workup | Simple quench and extraction.[1] | Can be complicated by emulsions. |
| Byproducts | Solid iodinane byproducts. | Malodorous dimethyl sulfide (DMS).[2] |
| Toxicity | Avoids toxic heavy metals like chromium.[6] | Avoids heavy metals; DMS is noxious. |
| Recommendation | Excellent for small-scale, quick reactions where ease of use is prioritized and cryogenic equipment is unavailable. | Ideal for large-scale synthesis due to low reagent cost, though it requires careful temperature control and a well-ventilated fume hood. |
Q2: How important is the quality of the starting alcohol, tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate?
A2: It is critically important. The starting material must be pure and, most importantly, anhydrous (dry). Any moisture present will consume the oxidizing agent, requiring you to add a greater excess and potentially leading to more side products. Always dry your starting material under high vacuum before use.
Q3: How should I store the final product, this compound?
A3: Due to the reactivity of the aldehyde functional group, the product should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a freezer at -20 °C) to prevent degradation or polymerization over time.
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted for its mild conditions and straightforward execution.[1][3]
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by TLC (e.g., 30% EtOAc in Hexanes) until the starting alcohol is fully consumed.
-
Quenching: Cool the reaction back to 0 °C. Quench by slowly adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Workup: Stir the biphasic mixture vigorously for 20 minutes until the solid byproducts dissolve. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (using silica gel treated with 1% Et₃N) to yield the pure aldehyde.
Protocol 2: Swern Oxidation
This protocol is ideal for larger scales due to reagent cost-effectiveness but requires strict temperature control.[2][7]
-
Activator Prep: Under an inert atmosphere, charge a three-neck flask equipped with a thermometer with anhydrous DCM (approx. 0.2 M final concentration) and cool to -78 °C. Slowly add oxalyl chloride (1.5 eq) to the DCM.
-
DMSO Addition: In a separate flask, prepare a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride mixture, keeping the internal temperature below -70 °C. Stir for 15 minutes.
-
Alcohol Addition: Prepare a solution of tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining a temperature below -70 °C. Stir for 45-60 minutes.
-
Base Quench: Slowly add anhydrous triethylamine (Et₃N, 5.0 eq) to the mixture. After the addition is complete, allow the reaction to slowly warm to room temperature over about 30 minutes.
-
Workup: Add water to quench the reaction. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography as described in the DMP protocol.
Visual Workflow: Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in the synthesis.
Caption: Troubleshooting workflow for low yield.
References
- Benchchem. (n.d.). Common side products in (S)-3-Acetyl-1-Boc-pyrrolidine synthesis and how to avoid them.
- King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses Procedure.
- Wikipedia. (n.d.). Dess–Martin oxidation.
- Merck. (n.d.). Dess–Martin Periodinane.
-
Huan, H. Y. (2023). Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors. ChemRxiv. [Link]
- YouTube. (2025). Dess-Martin-Periodinane oxidation.
- Alfa Chemistry. (n.d.). Dess-Martin Oxidation.
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
- PubChem. (n.d.). tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate.
- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: A Technical Guide.
- Sigma-Aldrich. (n.d.). tert-butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate.
- Organic Chemistry Portal. (n.d.). Swern Oxidation.
- BLDpharm. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- PMC - NIH. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners.
- BLDpharm. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
- Sigma-Aldrich. (n.d.). tert-Butyl (S)-2-pyrrolidone-5-carboxylate.
- ResearchGate. (n.d.). Swern Oxidation.
- PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
- 960化工网. (2024). This compound.
- Google Patents. (n.d.). 2-Oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
- MDPI. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?.
- PubMed. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?.
- Organic Syntheses Procedure. (n.d.). (1-oxo-2-propenyl)trimethylsilane.
- Google Patents. (n.d.). Alternate processes for the preparation of pyrrolidine derivatives.
- BLDpharm. (n.d.). (S)-tert-Butyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for the purification of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (N-Boc-2-pyrrolidineacetaldehyde). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile chiral building block. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of your target compound with high purity and stereochemical integrity.
Introduction: The Challenge of Purifying α-Amino Aldehydes
This compound is a valuable intermediate in organic synthesis. However, as a chiral α-amino aldehyde, it presents unique purification challenges. These molecules are known for their inherent instability, susceptibility to racemization or epimerization, and potential for decomposition on standard purification media like silica gel.[1][2] This guide will equip you with the knowledge to anticipate and overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: My crude product shows multiple spots on TLC after synthesis. What are the likely impurities?
A1: Common impurities depend on the synthetic route, but if you are preparing the aldehyde by oxidation of the corresponding alcohol (tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate), you can expect to see:
-
Unreacted starting alcohol: The oxidation may not have gone to completion.
-
Over-oxidized product: The aldehyde could be further oxidized to the corresponding carboxylic acid, tert-butyl 2-(carboxymethyl)pyrrolidine-1-carboxylate.
-
Byproducts from the oxidation reaction: If using a Swern oxidation, you might have sulfur-containing byproducts.[3][4] If the temperature is not carefully controlled during a Swern oxidation, mixed thioacetals can also form.[4]
Q2: Why is my aldehyde decomposing during silica gel column chromatography?
A2: Standard silica gel is slightly acidic, which can catalyze the decomposition or polymerization of sensitive aldehydes.[2] The polar surface of silica can also lead to issues. To mitigate this, you can neutralize the silica gel by adding a small amount of a non-nucleophilic base like triethylamine to your eluent system.[2]
Q3: I am concerned about the stereochemical purity of my final product. Can epimerization occur during purification?
A3: Yes, epimerization at the C2 position of the pyrrolidine ring is a significant risk, especially under basic or acidic conditions.[5][6] The α-proton to the aldehyde is acidic and can be abstracted, leading to a loss of stereochemical integrity. This is a critical consideration during both the reaction workup and purification.
Q4: Are there alternative purification methods to column chromatography for this compound?
A4: Absolutely. A highly effective method for purifying aldehydes is through the formation of a bisulfite adduct.[1][7][8] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The aldehyde can then be regenerated under mild conditions. This method is particularly useful for sensitive aldehydes.[2][8]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Low Yield of Purified Aldehyde
| Possible Cause | Troubleshooting Steps & Explanation |
| Incomplete Oxidation | Monitor the reaction closely by TLC to ensure all the starting alcohol is consumed. If necessary, increase the equivalents of the oxidizing agent or the reaction time. |
| Decomposition on Silica Gel | If using column chromatography, neutralize your silica gel and eluent with ~0.1-1% triethylamine. Consider using a less polar solvent system to move the aldehyde off the column faster, minimizing contact time. |
| Loss during Aqueous Workup | The aldehyde has some water solubility. When performing extractions, saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product and improve extraction efficiency. Perform multiple extractions with your organic solvent. |
| Epimerization and Subsequent Difficult Separation | If epimerization occurs, you may have a difficult-to-separate mixture of diastereomers. Focus on maintaining neutral pH during workup and purification to prevent this. |
| Volatility | While not extremely volatile, some product may be lost if concentrated under high vacuum for extended periods. Use moderate vacuum and temperature during solvent removal. |
Issue 2: Persistent Impurities in the Final Product
| Impurity | Identification & Removal Strategy |
| Starting Alcohol | This impurity is more polar than the aldehyde. It can be separated by column chromatography. A solvent system with a slightly higher polarity (e.g., increasing the ethyl acetate to hexanes ratio) will elute the aldehyde first. |
| Carboxylic Acid | This is a highly polar impurity. It can be removed by a mild basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous workup. The carboxylate salt will be extracted into the aqueous layer. Be cautious with the pH to avoid epimerization of the aldehyde. |
| Swern Oxidation Byproducts | Dimethyl sulfide is a volatile and odorous byproduct that should be removed in a fume hood.[3] Other sulfur-containing byproducts can often be removed by column chromatography or by using the bisulfite adduct purification method, as they will not form the adduct. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Neutralized Silica Gel
This protocol is a general guideline. The optimal solvent system should be determined by TLC analysis.
-
Preparation of Neutralized Silica Gel:
-
Prepare a slurry of silica gel in your chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).
-
Stir for 15-20 minutes before packing the column.
-
-
Column Chromatography:
-
Load your crude product onto the column. Dry loading is often preferred for better resolution.
-
Elute the column with your triethylamine-containing solvent system.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Diagram 1: Workflow for Column Chromatography Purification
Caption: Workflow for purifying the aldehyde via neutralized column chromatography.
Protocol 2: Purification via Bisulfite Adduct Formation
This method is excellent for removing non-aldehyde impurities and for sensitive aldehydes.[2][7][8]
-
Adduct Formation:
-
Dissolve the crude product in a suitable water-miscible solvent like methanol or THF.[8]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Stir the mixture vigorously for 1-2 hours at room temperature. A white precipitate of the bisulfite adduct may form.
-
-
Extraction of Impurities:
-
Add an immiscible organic solvent like diethyl ether or dichloromethane.
-
Separate the layers. The bisulfite adduct will be in the aqueous layer, while non-aldehyde impurities will remain in the organic layer.
-
Wash the aqueous layer with the organic solvent to remove any residual impurities.
-
-
Regeneration of the Aldehyde:
-
To the aqueous layer containing the bisulfite adduct, add an organic solvent for extraction (e.g., diethyl ether).
-
Slowly add a saturated solution of sodium bicarbonate or a mild base until the solution is basic (pH ~8-9), which will reverse the adduct formation.[1]
-
Extract the regenerated aldehyde into the organic layer. Perform multiple extractions.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the purified aldehyde.
-
Diagram 2: Logic of Bisulfite Adduct Purification
Caption: Purification logic using the selective formation of a bisulfite adduct.
Analytical Data for Purity Assessment
While obtaining a Certificate of Analysis from the supplier is recommended for definitive identification, the following data for a closely related isomer can serve as a reference for assessing purity.
Table 1: Reference Spectroscopic Data for a Related Isomer (tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate) [9]
| Technique | Key Signals / Wavenumbers | Assignment |
| ¹H NMR | δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.46 (s, 9H) | Pyrrolidine-H, -CH₂-O, -N-CH₂-, Pyrrolidine-CH₂-, -C(CH₃)₃ |
| ¹³C NMR | δ 155.0, 79.3, 66.5, 60.2, 47.0, 28.6, 27.5, 23.2 | C=O (carbamate), -C(CH₃)₃, -CH₂-O, Pyrrolidine-CH, -N-CH₂-, -C(CH₃)₃, Pyrrolidine-CH₂-, Pyrrolidine-CH₂- |
| IR (cm⁻¹) | 3428, 2971, 1692, 1169, 1109 | O-H stretch, C-H stretch, C=O stretch (carbamate), C-O stretch (carbamate), C-O stretch (alcohol) |
Note: For the target aldehyde, you would expect to see a characteristic aldehyde proton signal in the ¹H NMR spectrum around δ 9.5-9.8 ppm and a C=O stretch in the IR spectrum around 1720-1740 cm⁻¹.
Final Recommendations
-
Storage: Due to its potential instability, this compound should be stored at 2-8°C under an inert atmosphere.[10]
-
Handling: Always handle the compound in a well-ventilated fume hood.
-
Purity Check: Before use in subsequent reactions, always verify the purity of your compound by NMR or LC-MS to ensure the absence of detrimental impurities.
This technical guide provides a framework for troubleshooting the purification of this compound. By understanding the inherent chemical properties of this molecule and applying the strategies outlined above, you can significantly improve your success in obtaining this valuable synthetic intermediate in high purity.
References
-
Brimble, M. A., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57351. [Link]
-
Reddit r/chemistry community discussion on purifying aldehydes. (2015). [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
ResearchGate. (2016). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
Organic Syntheses. (2011). METAL-FREE ONE-POT OXIDATIVE AMINATION OF AROMATIC ALDEHYDES: CONVERSION OF BENZALDEHYDE TO N-BENZOYL PYRROLIDINE. Organic Syntheses, 88, 169. [Link]
- Google Patents. (2011). Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. CN101993404A.
- Google Patents. (2017). The synthetic method of N-Boc-3- pyrrolidine formaldehyde. CN106588738B.
-
Organic Syntheses. (2018). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 95, 354-370. [Link]
-
ChemRxiv. (2023). Improved Quantification of Carbonyl Sub-metabolome by Liquid Chromatography Mass Spectrometry using a Fragment Controlled Multiplexed Isotopic Tag. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Michigan State University, Department of Chemistry. Swern Oxidation Procedure. [Link]
-
Beak, P., et al. (2000). The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines. Journal of the American Chemical Society, 122(8), 1679-1683. [Link]
-
Reddit r/OrganicChemistry community discussion on chiral purification HPLC. (2024). [Link]
-
Waters Corporation. (2015). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
PubChem. tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate. [Link]
-
ResearchGate. (2017). Deprotection of different N-Boc-compounds. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Phenomenex. (2017). Achieving Success in Chiral Analysis and Purification. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
The Organic Chemistry Tutor. (2023). Swern Oxidation of Alcohols | A useful alternative to PCC. [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4949. [Link]
-
PubChem. N-(tert-Butoxycarbonyl)-D-prolinol. [Link]
-
ResearchGate. (2019). Deprotection of N-Boc group present in amino acids and other derivatives. [Link]
-
PubChem. 1-Boc-2-Formylpyrrolidine. [Link]
-
ResearchGate. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2017). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 145, 219-230. [Link]
-
ResearchGate. (1982). High-Performance Liquid Chromatography of Epimeric N-Protected Peptide Acids and Esters for Assessing Racemization. [Link]
-
White Rose Research Online. (2018). Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. [Link]
-
Der Pharma Chemica. (2011). Synthesis and characterization of some novel N-Boc protected amino acid derivatives. Der Pharma Chemica, 3(3), 174-188. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Workup [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 170491-62-0|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high-quality results.
The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. The two most prevalent and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. This guide will focus on troubleshooting and optimizing these two critical synthetic routes.
Troubleshooting Guide & FAQs
Section 1: General Questions
Q1: I am planning to synthesize this compound. Which oxidation method should I choose: Swern or Dess-Martin?
A1: The choice between Swern and Dess-Martin oxidation depends on several factors including the scale of your reaction, the sensitivity of other functional groups in your substrate, and available laboratory equipment.
-
Swern Oxidation: This method is highly effective and utilizes inexpensive reagents like oxalyl chloride and dimethyl sulfoxide (DMSO).[1][2] It is often favored for large-scale syntheses. However, it requires cryogenic temperatures (-78 °C) and careful control to avoid side reactions.[3][4] A notable drawback is the production of dimethyl sulfide, a volatile compound with a strong, unpleasant odor.[1][2]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers the significant advantage of proceeding under mild, neutral conditions at room temperature.[5][6][7] This makes it ideal for substrates with acid-labile functional groups. The reaction times are typically short, and workup is often straightforward.[6][7] However, DMP is more expensive than the reagents for Swern oxidation and can be potentially explosive, making it less suitable for very large-scale industrial applications.[6]
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Temperature | Low (-78 °C) | Room Temperature |
| Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
| Byproducts | Dimethyl sulfide (strong odor), CO, CO2 | Acetic acid, iodinane |
| pH | Basic | Neutral |
| Cost | Lower | Higher |
| Scalability | Good for large scale | Better for lab scale |
| Functional Group Tolerance | Good, but sensitive to strong base | Excellent for sensitive groups |
Section 2: Swern Oxidation Troubleshooting
Q2: My Swern oxidation is giving a low yield of the desired aldehyde. What are the possible causes and solutions?
A2: Low yields in a Swern oxidation can stem from several issues related to reagent quality, temperature control, and reaction setup.
-
Reagent Quality: Ensure that all reagents are anhydrous. DMSO must be strictly anhydrous, as water will consume the activated oxidant. Oxalyl chloride can decompose over time, so using a fresh bottle is recommended.
-
Temperature Control: Maintaining the reaction temperature at -78 °C is critical.[3][4] If the temperature rises, the activated DMSO intermediate can decompose, leading to a lower yield. Use a dry ice/acetone bath and monitor the internal temperature closely.
-
Order of Addition: The correct order of addition is crucial. First, activate DMSO with oxalyl chloride, then add the alcohol, and finally, add the triethylamine.
Q3: I am observing a significant amount of the starting alcohol in my final product after Swern oxidation. How can I improve the conversion?
A3: Incomplete conversion is a common problem. Here are some troubleshooting steps:
-
Stoichiometry: Ensure you are using a slight excess of the oxidizing agent. Typically, 1.5 equivalents of oxalyl chloride and 2.2 equivalents of DMSO are used.[3]
-
Reaction Time: Allow sufficient time for each step. After adding the alcohol, stir for at least 30-45 minutes at -78 °C before adding the base.[3]
-
Purity of Starting Material: Impurities in the starting alcohol can interfere with the reaction. Ensure your tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is pure before starting the oxidation.
Q4: My product is showing signs of epimerization at the C2 position. How can I prevent this?
A4: The basic conditions of the Swern oxidation, particularly the use of triethylamine, can lead to epimerization of the alpha-proton.[1][3]
-
Choice of Base: Using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can significantly reduce epimerization compared to triethylamine.[1][3]
-
Strict Temperature Control: Maintain the reaction at -78 °C throughout the addition of the base. Do not let the reaction warm up until it has been quenched.
Section 3: Dess-Martin Periodinane (DMP) Oxidation Troubleshooting
Q5: My DMP oxidation is sluggish or incomplete. What can I do to drive it to completion?
A5: While DMP oxidations are generally reliable, incomplete reactions can occur.
-
Reagent Quality: DMP can decompose upon prolonged exposure to moisture. Store it in a desiccator and use a fresh batch if you suspect decomposition.
-
Solvent: The reaction is typically performed in chlorinated solvents like dichloromethane (DCM).[7] Ensure the solvent is anhydrous.
-
Stoichiometry: Use a slight excess of DMP (typically 1.1 to 1.5 equivalents).
-
Addition of Water: Interestingly, the addition of one equivalent of water to the reaction mixture has been shown to accelerate the rate of DMP oxidations.[7]
Q6: The workup of my DMP oxidation is difficult, and I'm having trouble removing the iodine-containing byproducts. What is the best workup procedure?
A6: The iodinane byproducts can sometimes complicate purification. A common and effective workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
After the reaction is complete (monitored by TLC), dilute the reaction mixture with diethyl ether.
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Shake vigorously until the organic layer is colorless. The thiosulfate reduces the iodine byproducts to water-soluble salts.
-
Separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Section 4: Purification and Stability
Q7: What is the best method for purifying the final product, this compound?
A7: The product is typically purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is a common eluent system. The aldehyde can be somewhat unstable on silica gel, so it is advisable to perform the chromatography relatively quickly and use a buffer (like a small amount of triethylamine in the eluent) if you observe degradation.
Q8: How stable is the final aldehyde product?
A8: Aldehydes, in general, can be prone to oxidation to the corresponding carboxylic acid upon exposure to air. It is best to use the product immediately in the next synthetic step. If storage is necessary, it should be stored under an inert atmosphere (nitrogen or argon) at a low temperature.
Experimental Protocols
Protocol 1: Swern Oxidation of tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
This protocol is adapted from standard Swern oxidation procedures.[1][3]
Materials:
-
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 30-45 minutes at -78 °C.
-
Add TEA or DIPEA (5.0 equivalents) dropwise to the reaction mixture. The solution may become thick.
-
After stirring for another 30 minutes at -78 °C, allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Proceed with a standard aqueous workup and extraction with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by silica gel chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
This protocol is based on established DMP oxidation methods.[5][7][8]
Materials:
-
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add solid DMP (1.2 equivalents) to the solution in one portion at room temperature.
-
If desired, add sodium bicarbonate (2.0 equivalents) to buffer the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Extract the product with DCM, dry the combined organic layers, concentrate, and purify by silica gel chromatography.
Visualizing the Workflow
The following diagram illustrates the synthetic workflow and key decision points in the oxidation of tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Caption: Synthetic workflow for the oxidation of tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
References
- BenchChem. (2025).
- BenchChem. (n.d.). Common side products in (S)-3-Acetyl-1-Boc-pyrrolidine synthesis and how to avoid them. BenchChem.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156.
- Merck Millipore. (n.d.). Dess–Martin Periodinane.
- Wikipedia. (n.d.). Dess–Martin periodinane.
- BenchChem. (n.d.). Common side products in (S)-3-Acetyl-1-Boc-pyrrolidine synthesis and how to avoid them.
- National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(hydroxymethyl)
- Wikipedia. (n.d.).
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Alfa Chemistry. (n.d.).
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP)
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Stability issues of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate and its solutions
Welcome to the technical support center for tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (N-Boc-2-acetaldehydopyrrolidine). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My aim is to provide you with in-depth, field-tested insights into the stability challenges associated with this reagent and to offer robust, actionable solutions to ensure the success and reproducibility of your experiments.
Introduction: Understanding the Instability of a Key Synthetic Intermediate
This compound is a valuable chiral intermediate, frequently employed in the synthesis of complex nitrogen-containing heterocycles, peptidomimetics, and various pharmaceutically active compounds. Its structure, featuring a Boc-protected pyrrolidine ring and a reactive aldehyde moiety, makes it an excellent substrate for a variety of transformations, most notably reductive amination.
However, the very feature that imparts its synthetic utility—the aldehyde functional group—is also the primary source of its instability. Users often encounter issues with purity, leading to inconsistent reaction outcomes, difficult purifications, and lower-than-expected yields. This guide will dissect the root causes of these stability issues and provide a structured approach to troubleshooting and prevention.
Part 1: Troubleshooting Guide
This section is formatted as a series of common problems encountered in the lab, followed by a detailed analysis of the probable causes and step-by-step solutions.
Issue 1: My reductive amination reaction is sluggish, incomplete, or has failed entirely.
Q: I'm attempting a reductive amination with this compound, but TLC/LC-MS analysis shows a significant amount of unreacted starting amine and no desired product. What's going wrong?
A: The most probable culprit is the degradation of the aldehyde starting material, specifically its oxidation to the corresponding carboxylic acid.
-
Causality Explained: Aldehydes are notoriously susceptible to air oxidation, a radical-mediated process that converts the aldehyde to a carboxylic acid (tert-butyl 2-(carboxymethyl)pyrrolidine-1-carboxylate). If your starting material has been improperly stored or handled, a significant portion of it may have already oxidized. In a reductive amination, this carboxylic acid impurity will react with your amine to form a stable ammonium carboxylate salt. This salt sequesters the amine, rendering it unavailable to react with the remaining aldehyde to form the necessary imine/enamine intermediate for reduction. Furthermore, the presence of acid can interfere with certain reducing agents.[1][2]
-
Troubleshooting Workflow:
-
Assess Aldehyde Purity: Before starting your reaction, it is crucial to verify the purity of your aldehyde.
-
1H NMR Spectroscopy: Dissolve a small sample in CDCl3. The aldehyde proton should appear as a characteristic triplet around 9.7-9.8 ppm. The presence of a broad singlet between 10-12 ppm is indicative of the carboxylic acid impurity.
-
Aqueous Wash Test: Dissolve a sample in a water-immiscible organic solvent (e.g., ethyl acetate) and extract with a 5% aqueous sodium bicarbonate (NaHCO3) solution. If a significant amount of material moves into the aqueous layer (which can be checked by acidifying the aqueous layer and back-extracting), your aldehyde is contaminated with the carboxylic acid.
-
-
Purification of the Aldehyde: If oxidation is confirmed, the aldehyde must be purified before use.
-
Protocol 1: Aqueous Bicarbonate Wash: A simple and effective method for removing acidic impurities. See the detailed protocol in the "Experimental Protocols" section below.
-
-
Ensure Proper Reaction Conditions:
-
Inert Atmosphere: Always handle the aldehyde and set up the reaction under an inert atmosphere (Nitrogen or Argon) to prevent further oxidation during the experiment.
-
Reducing Agent Choice: For reductive aminations, sodium triacetoxyborohydride (NaBH(OAc)3) is often preferred as it is milder and more selective for the imine over the aldehyde.[3] However, if you are using a less selective reagent like sodium borohydride (NaBH4), ensure that the imine has fully formed before its addition.[3]
-
-
-
Visualizing the Problem:
Caption: The effect of carboxylic acid impurity on reductive amination.
Issue 2: My reaction mixture is complex, and I'm seeing multiple higher molecular weight byproducts.
Q: After running my reaction, the crude LC-MS and 1H NMR are messy, showing peaks that don't correspond to my starting materials or expected product. What could be forming these impurities?
A: This is a classic sign of aldol self-condensation, another inherent instability of aldehydes, especially under basic or, in some cases, acidic conditions.
-
Causality Explained: The aldehyde has acidic α-protons (on the carbon between the pyrrolidine ring and the carbonyl group). In the presence of a base (e.g., excess amine, basic additives) or even sometimes on storage, one molecule of the aldehyde can act as a nucleophile (after deprotonation to form an enolate) and attack the electrophilic carbonyl carbon of a second molecule. This results in the formation of a β-hydroxy aldehyde dimer (aldol adduct), which can then dehydrate to form an α,β-unsaturated aldehyde. These dimers and their dehydrated products are reactive and can lead to a complex mixture of oligomers.
-
Troubleshooting Workflow:
-
Identify the Byproducts:
-
LC-MS Analysis: Look for masses corresponding to the dimer of your starting aldehyde (M.W. = 426.54 g/mol ) and its dehydrated counterpart (M.W. = 408.52 g/mol ).
-
1H NMR Spectroscopy: The presence of new signals in the vinyl region (5.5-7.5 ppm) and additional signals in the alcohol (2-5 ppm) and aldehyde (9-10 ppm) regions, often with complex multiplicities, suggests aldol-type products.
-
-
Mitigate Aldol Condensation:
-
Control Basicity: If your reaction conditions are basic, consider if a milder base or a different synthetic strategy is possible. When using an amine as a nucleophile, avoid using a large excess if it is basic.
-
Temperature Control: Aldol reactions are often accelerated by heat. Running your reaction at lower temperatures (e.g., 0 °C to room temperature) can help minimize this side reaction.
-
Order of Addition: Add the aldehyde slowly to the reaction mixture containing the other reagents to maintain a low instantaneous concentration of the aldehyde, thus disfavoring self-condensation.
-
-
Purification Strategy:
-
Column Chromatography: The aldol byproducts are typically more polar than the starting aldehyde. Flash column chromatography can be effective for their removal. A gradient of ethyl acetate in hexanes is a good starting point.[4]
-
-
-
Visualizing the Aldol Pathway:
Caption: The self-condensation pathway of the aldehyde.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To maximize shelf-life and maintain purity, the compound should be stored under the following conditions:
-
Temperature: 2-8°C.[5] Refrigeration slows down the rate of potential decomposition reactions.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This is the most critical factor to prevent oxidation.
-
Container: Use a tightly sealed container to prevent moisture ingress. Amber glass vials are preferred to protect from light, although light sensitivity is not the primary concern.
-
Purity: Ensure the material is of high purity when first stored. The presence of acidic or basic impurities can catalyze degradation.
Q2: How can I quickly check the quality of a newly received or old bottle of the reagent?
A2: A quick 1H NMR is the most informative method. Look for the sharp aldehyde triplet around 9.7-9.8 ppm. The absence of a broad peak around 10-12 ppm (carboxylic acid) and the cleanliness of the baseline are good indicators of purity. For a quantitative assessment, you can add an internal standard with a known concentration.
Q3: Can I use this aldehyde if it has partially decomposed?
A3: It is highly discouraged to use the material without purification. As detailed in the troubleshooting guide, the carboxylic acid impurity can halt your reaction, while aldol products will complicate purification and may undergo side reactions. Always purify the aldehyde if degradation is suspected.
Q4: My reaction requires anhydrous conditions. How should I handle the aldehyde?
A4: The aldehyde itself is not particularly water-sensitive, but the reactions it's used in often are (e.g., reactions involving organometallics or strong bases).
-
Drying: The aldehyde is typically an oil or low-melting solid. It is not advisable to dry it over common drying agents like MgSO4 or Na2SO4 for extended periods as their surfaces can be slightly acidic or basic, potentially catalyzing aldol condensation. If you need to remove residual solvent from a purified sample, do so under high vacuum for a short period.
-
Handling: Use oven-dried glassware and syringe/cannula techniques under an inert atmosphere to transfer the aldehyde.[2][6]
Q5: Is the Boc protecting group stable during storage and typical reactions?
A5: The tert-butoxycarbonyl (Boc) group is generally robust.
-
Stability: It is stable to basic conditions, nucleophiles, and catalytic hydrogenation.[7][8][9] This makes it compatible with most reductive amination conditions.
-
Lability: The Boc group is sensitive to strong acids.[10][11] It will be cleaved by reagents like trifluoroacetic acid (TFA) or strong HCl solutions. Be mindful of this if your workup involves strongly acidic washes. Mildly acidic conditions, such as a dilute citric acid wash, are generally well-tolerated for short periods at low temperatures.
Part 3: Experimental Protocols & Data
Protocol 1: Purification of this compound via Acid-Base Extraction
This protocol is designed to remove the tert-butyl 2-(carboxymethyl)pyrrolidine-1-carboxylate impurity.
-
Dissolution: Dissolve the impure aldehyde (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of aldehyde).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) (3 x 5 mL per gram).
-
Expert Insight: Perform this wash gently at first to avoid vigorous foaming from the acid-base reaction. Check the pH of the aqueous layer after the final wash to ensure it is basic.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (1 x 5 mL per gram) to remove residual water and bicarbonate.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Concentration: Filter off the drying agent and concentrate the solution in vacuo at a low temperature (<30°C) to yield the purified aldehyde.
-
Verification: Confirm the purity of the product by 1H NMR before use.
Protocol 2: Flash Column Chromatography
This method is effective for removing both the carboxylic acid and aldol condensation byproducts.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of Ethyl Acetate (EtOAc) in Hexanes.
-
Start with 100% Hexanes to elute non-polar impurities.
-
Gradually increase the percentage of EtOAc. The pure aldehyde typically elutes at around 10-30% EtOAc in Hexanes.
-
The more polar aldol and carboxylic acid impurities will elute at higher EtOAc concentrations.
-
-
Procedure:
-
Dry-load the crude material onto a small amount of silica gel.
-
Run the column, collecting fractions and monitoring by TLC (staining with potassium permanganate is effective for visualizing the aldehyde and its byproducts).
-
Combine the pure fractions and remove the solvent in vacuo.
-
Data Summary Table
| Compound | Common Impurity | Identification Method | Removal Protocol |
| This compound | Carboxylic Acid Derivative | 1H NMR (broad peak at 10-12 ppm) | Protocol 1 (Bicarbonate Wash) or Protocol 2 (Column) |
| This compound | Aldol Condensation Products | LC-MS (dimer masses), 1H NMR (vinyl/alcohol signals) | Protocol 2 (Column Chromatography) |
References
-
Bar-Ziv, R., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. [Link]
-
Sigma-Aldrich. Reductive Amination - Common Conditions. [Link]
Sources
- 1. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. magritek.com [magritek.com]
- 6. Separation of tert-Butyl 2-oxo-1-pyrrolidinecarboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
- 8. tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate(220312-34-5) 1H NMR [m.chemicalbook.com]
- 9. azom.com [azom.com]
- 10. 170491-62-0|this compound| Ambeed [ambeed.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Welcome to the technical support guide for tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS 170491-62-0). As a key chiral building block in medicinal chemistry and drug development, its purity is paramount. However, the inherent reactivity of its aldehyde functional group, combined with the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group, presents unique purification challenges.[1][2]
This guide, structured in a question-and-answer format, provides troubleshooting strategies and detailed protocols to help you identify and remove common impurities, ensuring the high quality required for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Q1: My NMR/LC-MS analysis shows several impurities in my crude product. What are they likely to be?
Identifying potential impurities is the first step toward selecting an appropriate purification strategy. Given the structure of the target compound, impurities typically arise from the starting materials, side reactions, or degradation.
Below is a summary of common impurities, their probable sources, and key analytical signatures.
| Impurity Name | Probable Source / Cause | Key Analytical Signature (¹H NMR) |
| tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | Incomplete oxidation of the starting alcohol. | Disappearance of the aldehyde proton (~9.7 ppm); appearance of a broad alcohol proton (-OH) and a carbinol proton signal (~3.6 ppm). |
| tert-Butyl 2-(carboxymethyl)pyrrolidine-1-carboxylate | Over-oxidation of the aldehyde functional group. | Disappearance of the aldehyde proton; appearance of a broad carboxylic acid proton signal (>10 ppm). This impurity is significantly more polar. |
| 2-(2-Oxoethyl)pyrrolidine | Cleavage of the Boc protecting group under acidic conditions (e.g., on silica gel).[2] | Disappearance of the large tert-butyl singlet (~1.4 ppm); appearance of an amine N-H signal. This impurity is basic. |
| Unreacted Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent from a Boc-protection step.[1] | A sharp, large singlet around 1.5 ppm. |
| Aldol Condensation Products | Self-reaction of the aldehyde, often catalyzed by acid or base. | Complex mixture; may show new alkene protons (5-7 ppm) and a decrease in the aldehyde proton integral. |
Q2: My reaction has yielded a crude oil. What is the most reliable method for purification?
For a moderately polar and potentially unstable compound like this, flash column chromatography on silica gel is the most robust and widely applicable purification method.[3] It allows for the efficient separation of impurities with different polarities.
The general workflow involves developing a suitable solvent system using Thin Layer Chromatography (TLC), followed by preparative-scale separation on a column.
Caption: General workflow for purification by flash chromatography.
Q3: I'm struggling to get good separation with flash chromatography. How can I optimize the conditions?
Poor separation is almost always a result of a suboptimal solvent system. The key is methodical development using TLC before committing your entire batch to the column.[4]
Experimental Protocol: Flash Chromatography Purification
Objective: To purify this compound from common reaction impurities.
1. TLC Method Development:
- Dissolve a small amount of your crude oil in a volatile solvent (e.g., Dichloromethane).
- Spot the solution on a silica gel TLC plate.
- Develop the plate in a chamber with a starting solvent system. A good initial system for this moderately polar aldehyde is 30% Ethyl Acetate in Hexanes .[5]
- Visualize the plate under a UV lamp and/or by staining (e.g., potassium permanganate, which reacts with the aldehyde).
- Optimization:
- If the desired spot has a Retention Factor (Rf) < 0.2 (too low), increase the polarity by adding more ethyl acetate.[4]
- If the Rf > 0.4 (too high), decrease the polarity by adding more hexanes.[4]
- Aim for an Rf of 0.2 to 0.4 for the product, with clear separation from all impurity spots.[4]
2. Column Preparation:
- Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica weight to crude sample weight).
- Pack the column with silica gel using either the "dry" or "slurry" method.[6] Ensure the silica bed is well-compacted and level.[6]
- Equilibrate the column by passing 2-3 column volumes of the initial, low-polarity mobile phase through the silica. Do not let the solvent level drop below the top of the silica bed.[6]
3. Sample Loading:
- Liquid Loading: Dissolve the crude oil in a minimal amount of the mobile phase (or a less polar solvent like dichloromethane) and carefully apply it to the top of the silica bed.
- Dry Loading (Recommended for better resolution): Dissolve the crude oil in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[4]
4. Elution and Fraction Collection:
- Begin eluting with your determined mobile phase, starting with a slightly lower polarity than your final TLC solvent.
- You can run the column isocratically (same solvent mixture throughout) or using a gradient (gradually increasing the polarity by adding more ethyl acetate).
- Collect fractions and monitor their contents by TLC.
5. Product Isolation:
- Combine the fractions that contain the pure product.
- Remove the solvent using a rotary evaporator to yield the purified oil.
| Compound Polarity | Suggested Starting Solvent System |
| Normal Polarity | 20-50% Ethyl Acetate / Hexanes |
| High Polarity | 100% Ethyl Acetate or 2-5% Methanol / Dichloromethane[5] |
| Low Polarity | 5-10% Ethyl Acetate / Hexanes[5] |
Q4: My product seems to be degrading on the column, and I'm seeing a new baseline spot on TLC. What's happening?
This is a classic sign of Boc-group cleavage. Standard silica gel is slightly acidic (pH ~6.5), which can be sufficient to slowly remove the acid-labile Boc protecting group.[2] The resulting free amine is highly polar and basic, so it sticks strongly to the silica at the baseline.
Solutions:
-
Run the column quickly: Minimize the residence time of your compound on the silica gel.
-
Neutralize the Mobile Phase: Add a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N) , to your eluent.[5] This will neutralize the acidic sites on the silica gel and prevent Boc deprotection. Remember to check your TLC in the neutralized system, as Rf values may change slightly.
-
Use Neutralized Silica: Purchase commercially available neutralized silica gel or pre-treat standard silica by washing it with a solution containing triethylamine.
-
Consider Reversed-Phase Chromatography: If acidic conditions are consistently problematic, switch to a C18-bonded silica stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3][7] This is particularly effective for separating polar compounds.[7]
Frequently Asked Questions (FAQs)
Q: How can I remove a very polar impurity that stays at the TLC baseline? A very polar impurity, such as the over-oxidized carboxylic acid, can often be removed with a simple liquid-liquid extraction before chromatography. Dissolve the crude product in a solvent like ethyl acetate or dichloromethane and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer, while your desired product remains in the organic layer.
Q: Is recrystallization an option for this compound, which is usually an oil? While direct recrystallization is difficult for an oil, a technique called trituration or "pulping" can be effective, especially for removing less-polar impurities. Some Boc-protected amino acid derivatives that are oils can be induced to solidify.[8][9]
-
Procedure: After removing all solvents under high vacuum, add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes or diethyl ether).[10]
-
Stir or sonicate the mixture vigorously. If impurities are more soluble in the non-polar solvent, they will be washed away, and the pure product may solidify or become a thick gum.
-
Carefully decant the solvent. Repeat 2-3 times. This process can significantly improve purity. Seeding with a small crystal of pure product, if available, can facilitate solidification.[8]
Q: How should I store the purified product to ensure its stability? The purified aldehyde should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation. For long-term stability, it is recommended to store it at low temperatures, typically 2-8°C , and sealed to protect it from moisture.[11]
References
- Sorbent Technologies, Inc. (2025).
- Biotage. (2023).
- Benchchem.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Ambeed. 170491-62-0|tert-Butyl 2-(2-oxoethyl)
- BLDpharm. 170491-62-0|tert-Butyl 2-(2-oxoethyl)
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- JoVE.
- Google Patents.
- ResearchGate. How to get (or crystallize)
- Patsnap.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sorbtech.com [sorbtech.com]
- 5. Chromatography [chem.rochester.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. biotage.com [biotage.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. 170491-62-0|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: A Guide to the Stability and Handling of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS RN: 170491-62-0). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Our goal is to provide you with in-depth technical knowledge and practical troubleshooting advice to ensure the integrity of your starting material and the success of your experiments.
Introduction: Understanding the Molecule
This compound is a valuable intermediate in organic synthesis, prized for its bifunctional nature. It incorporates a Boc-protected pyrrolidine ring, enhancing its solubility in organic solvents and stability, and a reactive aldehyde moiety that serves as a key handle for a variety of chemical transformations.[1] However, the very reactivity that makes the aldehyde group so useful also renders it susceptible to degradation during storage and handling. This guide will address the common challenges associated with the stability of this compound and provide solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The aldehyde functional group is the primary site of degradation. The two most common degradation pathways are:
-
Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid. This is often facilitated by exposure to atmospheric oxygen.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate. While less common during storage, this can occur in the presence of certain contaminants or reducing agents.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: 2-8°C.[2] Refrigeration is crucial to slow down the rates of potential degradation reactions. Some suppliers even recommend cold-chain transportation to maintain integrity.[2]
-
Atmosphere: Under an inert atmosphere (e.g., argon or dry nitrogen). This is critical to prevent oxidation of the sensitive aldehyde group.
-
Container: In a tightly sealed, opaque container to protect from light and moisture.
Q3: How can I assess the purity of my this compound?
A3: The purity of the compound should be verified before use, especially if it has been stored for an extended period. The most effective method for this is High-Performance Liquid Chromatography (HPLC). A detailed analytical protocol is provided in the "Analytical Protocols" section of this guide. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of major impurities.
Q4: Can I still use the compound if it has partially degraded?
A4: The suitability of partially degraded material depends on the specific downstream reaction. The presence of the carboxylic acid or alcohol impurities can interfere with many common reactions of aldehydes. For instance:
-
In a reductive amination , the carboxylic acid impurity can form a stable salt with the amine reactant, hindering the desired imine formation.[3]
-
In a Wittig reaction , the presence of the alcohol impurity is generally tolerated, but the carboxylic acid can react with the ylide, reducing the yield of the desired alkene. It is highly recommended to use material of the highest possible purity for optimal and reproducible results. If significant degradation is suspected, purification is advised.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
Issue 1: Low or No Yield in a Reductive Amination Reaction
-
Symptom: The desired amine product is not formed, or the yield is significantly lower than expected. Starting material may be recovered, or a complex mixture of byproducts is observed.
-
Potential Cause 1: Degraded Aldehyde. The presence of the carboxylic acid degradation product can inhibit the reaction by forming a salt with the amine, preventing imine formation.
-
Solution: Verify the purity of the aldehyde using the HPLC method outlined below. If the carboxylic acid impurity is present, purify the aldehyde before use.
-
-
Potential Cause 2: Incomplete Imine Formation. The equilibrium between the aldehyde/amine and the imine may not favor the imine.
-
Solution: Use a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to drive the equilibrium towards the imine. A catalytic amount of a mild acid, like acetic acid, can also promote imine formation.
-
-
Potential Cause 3: Premature Reduction of the Aldehyde. If a strong reducing agent like sodium borohydride is used, it can reduce the starting aldehyde before it has a chance to form the imine.
-
Solution: Allow sufficient time for imine formation before adding the reducing agent. Alternatively, use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be effective for reductive aminations.
-
Issue 2: Poor Results in a Wittig Reaction
-
Symptom: Low yield of the desired alkene, with a significant amount of unreacted aldehyde.
-
Potential Cause 1: Degraded Aldehyde. The carboxylic acid impurity can react with the Wittig reagent (ylide), consuming it and preventing it from reacting with the aldehyde.
-
Solution: Assess the purity of the aldehyde via HPLC. If the carboxylic acid is a significant contaminant, purification of the aldehyde is necessary.
-
-
Potential Cause 2: Unstable Ylide. Some Wittig reagents are not stable and can decompose before reacting with the aldehyde.
-
Solution: Generate the ylide in situ in the presence of the aldehyde. This can be achieved by adding the base to a mixture of the phosphonium salt and the aldehyde.
-
Best Practices for Handling and Use
To ensure the integrity of this compound in your laboratory, adhere to the following best practices:
-
Inert Atmosphere Techniques: Always handle the compound under a dry, inert atmosphere of argon or nitrogen. Use Schlenk line techniques or a glove box for weighing and transferring the material.
-
Solvent Selection and Preparation: The compound is soluble in a range of organic solvents.[1] For reactions, use anhydrous solvents to prevent hydration of the aldehyde. If preparing a stock solution, use a dry, degassed solvent and store the solution under an inert atmosphere at 2-8°C.
-
Minimize Exposure: Minimize the time the compound is exposed to ambient temperature and atmosphere. When not in use, promptly return the container to refrigerated storage under an inert atmosphere.
Analytical Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound and its primary degradation products, the corresponding carboxylic acid and alcohol.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. |
Expected Elution Order:
-
Carboxylic acid degradation product (most polar)
-
Alcohol degradation product
-
This compound (least polar)
Visualizing Degradation and Handling
To further clarify the concepts discussed, the following diagrams illustrate the degradation pathways and the recommended handling workflow.
Caption: Primary degradation pathways of the target compound.
Caption: Workflow for proper storage and handling.
References
-
Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from [Link]
- Rufino, V. C., & Pliego, J. R. (2020). The role of carboxylic acid impurity in the mechanism of the formation of aldimines in aprotic solvents. Computational and Theoretical Chemistry, 113053.
- Koivusalmi, E., Haatainen, E., & Root, A. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 86-91.
- Wille, S., Al-Maksoud, W., & Anton, P. (2010). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of Lipid Research, 51(3), 576-583.
-
Smart Chemsynths. (n.d.). tert-Butyl (S)-2-(2-(butylamino)-2-oxoethyl) pyrrolidine-1-carboxylate. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction. Retrieved from [Link]
Sources
Alternative reagents for the synthesis of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols for alternative synthetic routes. The synthesis of this key building block, while conceptually straightforward via the oxidation of the corresponding alcohol, tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, is often fraught with challenges ranging from incomplete reactions to difficult purifications. This center aims to equip you with the knowledge to navigate these issues effectively.
The primary transformation discussed is the oxidation of a primary alcohol to an aldehyde. This is a fundamental operation in organic synthesis, yet the choice of oxidant and reaction conditions is critical to avoid over-oxidation to the carboxylic acid or the formation of other side products.[1][2]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low or No Conversion of the Starting Alcohol
-
Question: I am attempting to oxidize tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, but my TLC and NMR analysis show predominantly unreacted starting material. What could be the cause?
-
Answer: Several factors could contribute to low or no conversion. Let's break down the possibilities based on common oxidation methods.
-
For Swern-type Oxidations (e.g., Oxalyl Chloride/DMSO):
-
Reagent Quality: Dimethyl sulfoxide (DMSO) must be anhydrous. The presence of water will quench the electrophilic activating agent (e.g., oxalyl chloride). Similarly, ensure the oxalyl chloride is of high purity and has been handled under inert conditions to prevent degradation.
-
Temperature Control: The formation of the active electrophile, chloro(dimethyl)sulfonium chloride, from DMSO and oxalyl chloride is highly exothermic and must be performed at very low temperatures (typically -78 °C).[3][4] If the temperature rises, the intermediate can decompose. The subsequent addition of the alcohol and the amine base must also be carefully temperature-controlled.[5][6]
-
Stoichiometry: Ensure the correct stoichiometry of reagents. An excess of the alcohol relative to the activated DMSO will naturally lead to incomplete conversion.
-
-
For Hypervalent Iodine Reagents (e.g., Dess-Martin Periodinane - DMP):
-
Reagent Activity: DMP is sensitive to moisture and can hydrolyze over time, reducing its efficacy.[7] It is advisable to use freshly opened DMP or material that has been stored in a desiccator. In some cases, impure samples of DMP may provide better results due to the partially hydrolyzed, more effective oxidant.[7]
-
Solvent: The reaction is typically run in aprotic solvents like dichloromethane (DCM). Ensure the solvent is anhydrous.
-
-
For TEMPO-based Oxidations:
-
Catalyst Loading: While catalytic, an insufficient amount of TEMPO will lead to a sluggish or incomplete reaction.
-
Co-oxidant Activity: The stoichiometric co-oxidant (e.g., sodium hypochlorite (bleach), or Oxone) must be active.[8][9] Commercial bleach solutions can vary in concentration and degrade over time. It is recommended to titrate the bleach solution to determine its active chlorine content.
-
pH Control: In biphasic systems using bleach, maintaining the pH around 9-10 is crucial for optimal reactivity and to prevent unwanted side reactions.
-
-
Issue 2: Formation of an Unexpected Side Product - The Carboxylic Acid
-
Question: My reaction is proceeding, but I am observing a significant amount of the corresponding carboxylic acid, tert-butyl 1-(tert-butoxycarbonyl)pyrrolidine-2-acetate, in my crude product mixture. How can I prevent this over-oxidation?
-
Answer: Over-oxidation is a common challenge when preparing aldehydes.[2] The aldehyde product is susceptible to further oxidation to the carboxylic acid, especially in the presence of water and a strong oxidizing agent.
-
Mechanism of Over-oxidation: Aldehydes in the presence of water can form hydrate intermediates, which are susceptible to further oxidation.[2]
-
Mitigation Strategies:
-
Choice of Oxidant: Employ milder, more selective oxidizing agents. "Weak" oxidants like Dess-Martin Periodinane (DMP), Swern oxidation reagents, and TEMPO-based systems are generally preferred for stopping the oxidation at the aldehyde stage.[1] Strong oxidants like potassium permanganate or chromic acid will readily oxidize primary alcohols to carboxylic acids.[1][10]
-
Reaction Conditions:
-
Temperature: For TEMPO/bleach oxidations, maintaining a low temperature (e.g., 0 °C) and slow addition of the bleach can minimize over-oxidation.[9]
-
Anhydrous Conditions: For methods like Swern and DMP oxidations, strictly anhydrous conditions are paramount to prevent hydrate formation.
-
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly to prevent over-oxidation of the desired aldehyde product.
-
-
Issue 3: Epimerization at the C2 Position of the Pyrrolidine Ring
-
Question: I started with an enantiomerically pure alcohol, but my final aldehyde product shows significant racemization. What is causing this, and how can I avoid it?
-
Answer: The proton on the carbon adjacent to the newly formed aldehyde (the C2 position of the pyrrolidine ring) is acidic and can be removed by a base, leading to epimerization.
-
Cause: This is particularly problematic in reactions that use a strong or excess of a non-hindered base, such as the Swern oxidation which often employs triethylamine.[3][11]
-
Preventative Measures:
-
Choice of Base: In a Swern oxidation, consider using a bulkier, less-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine.[5]
-
Temperature Control: Maintain a very low temperature (e.g., -78 °C) throughout the addition of the base to minimize the rate of enolization.[5]
-
Alternative Methods: Switch to an oxidation method that does not require basic conditions, such as Dess-Martin periodinane or certain TEMPO-catalyzed systems that operate under neutral or slightly acidic conditions.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of common alternative reagents for this oxidation?
A1: The choice of oxidant is a critical decision based on scale, functional group tolerance, and safety considerations. Here is a comparative summary:
| Reagent/System | Advantages | Disadvantages |
| Swern Oxidation | High yields, reliable, tolerates many functional groups.[3][6] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide, generates CO and CO2 gas.[3][12] |
| Dess-Martin Periodinane (DMP) | Mild, room temperature reaction, high yields, neutral conditions.[7][13] | Reagent is expensive and potentially explosive under impact or heating.[7] |
| TEMPO/NaOCl | Catalytic in TEMPO, inexpensive co-oxidant (bleach), scalable.[9][14] | Requires careful pH and temperature control to avoid over-oxidation, biphasic reaction can sometimes be slow.[9] |
| Parikh-Doering (SO3•Py/DMSO) | Milder than Swern, operates at 0 °C to room temperature, avoids toxic byproducts of Swern. | The SO3•Py complex is hygroscopic and can be challenging to handle. |
Q2: My starting material is (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate. Which oxidation method is best for preserving stereochemical integrity?
A2: For preserving stereochemical integrity, it is crucial to avoid basic conditions that can cause epimerization. Therefore, Dess-Martin Periodinane (DMP) is an excellent choice as it operates under neutral conditions.[5] TEMPO-catalyzed oxidations, when buffered correctly, are also a good option. If a Swern-type oxidation is necessary, using a hindered base like DIPEA and maintaining strict temperature control at -78°C is essential to minimize racemization.[5]
Q3: Can I use a chromium-based oxidant like PCC for this transformation?
A3: Pyridinium chlorochromate (PCC) is a classic reagent for oxidizing primary alcohols to aldehydes and would likely be effective for this transformation.[1] However, chromium-based reagents are highly toxic and generate hazardous waste, making them less desirable from an environmental and safety perspective. Modern methods like Swern, DMP, and TEMPO oxidations are generally preferred as they avoid the use of heavy metals.[12]
Q4: How do I effectively purify the final aldehyde product?
A4: The product, this compound, is an aldehyde and can be somewhat unstable, particularly on silica gel.
-
Standard Purification: Flash column chromatography on silica gel is the most common method. It is advisable to use a gradient elution system, typically with hexanes and ethyl acetate.
-
Minimizing Degradation on Silica: To minimize degradation, you can deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent system (e.g., 1% triethylamine in the solvent mixture). This neutralizes acidic sites on the silica that can promote side reactions.
-
Alternative Workup: For some reactions, an extractive workup may be sufficient to achieve reasonable purity. For instance, after a Swern oxidation, a careful aqueous wash can remove most of the water-soluble byproducts.
Experimental Protocols and Workflows
Here are detailed protocols for two reliable alternative methods for the synthesis of this compound.
Protocol 1: Swern Oxidation
This protocol is known for its reliability and high yields.[3][6]
Diagram of the Swern Oxidation Workflow:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. [PDF] Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents | Semantic Scholar [semanticscholar.org]
Technical Support Center: Navigating Coupling Reactions with tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Welcome to the technical support resource for tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS 170491-62-0). This versatile building block is pivotal in medicinal chemistry and organic synthesis for creating complex molecular architectures.[1] However, its unique structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group adjacent to a reactive aldehyde, presents significant challenges in common coupling reactions. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you overcome the synthetic hurdles associated with its low reactivity and steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so difficult to work with in coupling reactions?
A1: The primary challenge stems from steric hindrance. The bulky Boc group on the pyrrolidine nitrogen is in close proximity to the aldehyde at the C2 position. This steric congestion impedes the approach of nucleophiles to the electrophilic carbonyl carbon, slowing down reaction rates and often leading to incomplete conversions.[2] Aldehydes are generally more reactive than ketones, but the steric shielding in this molecule significantly reduces its reactivity compared to less hindered aliphatic aldehydes.[3]
Q2: What are the most common coupling reactions where this low reactivity is observed?
A2: The issue is prevalent in many carbon-carbon and carbon-nitrogen bond-forming reactions. The most frequently reported challenges occur in:
-
Wittig and Horner-Wadsworth-Emmons (HWE) Olefinations: The approach of bulky phosphorus ylides or phosphonate carbanions is sterically hindered.
-
Reductive Aminations: While feasible, reactions can be sluggish, and the intermediate imine/iminium ion formation can be slow. Over-alkylation of the amine product is also a common side reaction.[4]
-
Aldol and Grignard Additions: These reactions are highly sensitive to sterics, and the hindered nature of the aldehyde often leads to low yields or failure to react.
Q3: What are the typical side reactions I should watch out for?
A3: Besides low conversion, several side reactions can occur:
-
Enolization and Aldol Condensation: Under strongly basic conditions (e.g., some Wittig reactions), the aldehyde can enolize, leading to self-condensation products.[5]
-
Over-addition: In reactions with highly reactive organometallics, a second addition to the initial product can sometimes occur, though this is less common for hindered substrates.[6]
-
Racemization: The stereocenter at the C2 position can be susceptible to epimerization under harsh basic or acidic conditions, although the Boc group offers some protection.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid if exposed to air over long reaction times.[1][3]
Troubleshooting Guide: Reaction-Specific Issues & Solutions
This section addresses specific experimental failures and provides actionable solutions grounded in mechanistic principles.
Issue 1: Horner-Wadsworth-Emmons (HWE) Reaction Fails or Gives Low Yield
Q: I am attempting an HWE reaction with triethyl phosphonoacetate to form an α,β-unsaturated ester, but the reaction is extremely slow and the yield is poor. Why is this happening?
A: This is a classic case of steric hindrance. The phosphonate carbanion, a relatively large nucleophile, struggles to access the sterically shielded aldehyde. The rate-limiting step of the HWE reaction is the nucleophilic addition of the carbanion to the aldehyde.[7] When the aldehyde is hindered, this step is disfavored, leading to poor performance.
Root Cause Analysis & Solutions:
-
Insufficient Nucleophilicity of the Carbanion: Standard phosphonates like triethyl phosphonoacetate form stabilized, less reactive carbanions.[7] While this is excellent for achieving E-selectivity, it works against you with a hindered substrate.
-
Inappropriate Base/Counterion: The choice of base is critical. Strong, non-nucleophilic bases are required to fully deprotonate the phosphonate. The nature of the cation (e.g., Li+, Na+, K+) can also influence the transition state and reactivity.
Recommended Solutions & Optimized Protocol:
To overcome this, we must enhance the reactivity of the nucleophile and optimize conditions to favor the sterically demanding addition. The Masamune-Roush conditions are highly effective for intramolecular HWE reactions and can be adapted for challenging intermolecular cases.[8]
| Parameter | Standard HWE Conditions | Optimized HWE Protocol (Masamune-Roush type) | Rationale |
| Phosphonate | Triethyl phosphonoacetate | Triethyl phosphonoacetate | No change needed, but ensure high purity. |
| Base | NaH, NaOMe | Lithium chloride (LiCl) and DBU or DIPEA | DBU is a strong, non-nucleophilic base. LiCl acts as a Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity and accelerating the initial addition step.[8] |
| Solvent | THF, DME | Acetonitrile (CH₃CN) | A polar aprotic solvent that effectively solvates the lithium salts and reagents. |
| Temperature | 0 °C to RT | 0 °C to RT | Standard temperature range is often sufficient with the right reagents. |
dot
Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.
Protocol 1: Optimized Horner-Wadsworth-Emmons Olefination
-
Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous lithium chloride (1.5 eq) and anhydrous acetonitrile (CH₃CN). Stir the suspension.
-
Reagent Addition: Add triethyl phosphonoacetate (1.2 eq) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Substrate Addition: Cool the reaction mixture to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous CH₃CN dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. The aqueous layer can be easily removed, as the phosphate byproduct is water-soluble, simplifying purification compared to a standard Wittig reaction.[7]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Issue 2: Poor Selectivity in Reductive Amination
Q: I'm performing a reductive amination with a primary amine, but I'm getting a significant amount of the tertiary amine (over-alkylation) as a byproduct. How can I synthesize the secondary amine selectively?
A: Over-alkylation is a common drawback in reductive amination.[4] The desired secondary amine product is often more nucleophilic than the starting primary amine. It can therefore compete with the starting amine by reacting with another molecule of the aldehyde to form a tertiary amine after reduction.
Root Cause Analysis & Solutions:
The key to preventing this is to trap the secondary amine as soon as it is formed, rendering it non-nucleophilic. A highly effective strategy is a one-pot reductive amination followed by an in situ Boc-protection of the newly formed secondary amine.[4]
| Parameter | Standard Reductive Amination | Optimized One-Pot Protocol | Rationale |
| Reducing Agent | NaBH₃CN, NaBH₄ | Sodium triacetoxyborohydride (NaBH(OAc)₃) | NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. It does not reduce the starting aldehyde, minimizing alcohol byproduct formation. |
| Key Additive | None | Di-tert-butyl dicarbonate ((Boc)₂O) | Added after the initial reductive amination is complete to trap the secondary amine product as a stable, non-nucleophilic carbamate.[4] |
| Solvent | Methanol, THF | Dichloromethane (DCM), Dichloroethane (DCE) | Aprotic solvents are preferred for reactions with NaBH(OAc)₃. |
| pH Control | Often requires acid catalyst (e.g., AcOH) | Acetic acid (AcOH) can be used to catalyze imine formation. | The reaction is generally self-catalyzing as acetic acid is released from the reducing agent. |
dot
Caption: Troubleshooting workflow for reductive amination.
Protocol 2: One-Pot Selective Reductive Amination and N-Boc Protection
-
Preparation: To a flask, add this compound (1.0 eq), the primary amine (1.1 eq), and anhydrous dichloromethane (DCM).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid (0.1 eq) can be added if the reaction is slow.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. Be cautious of initial gas evolution. Stir for 4-12 hours until the starting aldehyde is consumed (monitor by TLC/LC-MS).
-
In Situ Protection: Add triethylamine (Et₃N) (2.0 eq) to the reaction mixture, followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq). Stir at room temperature for an additional 2-4 hours.
-
Workup: Quench the reaction with water or saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting N,N'-diBoc protected secondary amine by flash column chromatography. This product is stable and can be selectively deprotected if needed in subsequent steps.
References
-
Malapit, C. A., et al. (2019). Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes To Form Hindered Secondary Alcohols. Journal of the American Chemical Society. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Organic Letters. [Link]
-
Bandgar, B. P., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Chemistry Central Journal. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Ando, K. (2004). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry. [Link]
-
Postema, M. H. D., et al. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry. [Link]
-
Organic Chemistry Explained. (2021). Olefination of Aldehydes, Part 4: Alternative Strategies. YouTube. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction. [Link]
-
University of Wisconsin-Madison. Chapter 9 Notes - Carbonyl Compounds. [Link]
-
Kumar, R., et al. (2022). Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. ResearchGate. [Link]
-
Khramtsov, V. V., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Chapter 9 Notes [web.pdx.edu]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Validation & Comparative
A Comparative Guide to the Synthesis of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Introduction
tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a protected pyrrolidine ring and a reactive aldehyde moiety, makes it a critical intermediate for the synthesis of a wide array of complex pharmaceutical agents, including enzyme inhibitors and modulators of cellular signaling pathways. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in the field.
This guide provides an in-depth comparison of the most prevalent synthetic routes to this key intermediate. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's strengths and weaknesses to empower researchers to make informed decisions based on their specific laboratory context, scale, and project goals.
Route 1: Oxidation of tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
The most common and direct approach to synthesizing the target aldehyde is through the oxidation of its corresponding primary alcohol, tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This precursor is readily accessible, often prepared from the reduction of commercially available N-Boc-L-proline derivatives. The choice of oxidant is critical, as over-oxidation to the carboxylic acid must be avoided and the integrity of the acid-labile Boc protecting group must be maintained. We will compare two of the most reliable and widely used mild oxidation protocols: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.
Method A: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, to convert primary alcohols to aldehydes under exceptionally mild, neutral conditions.[1][2] This method is favored for its high chemoselectivity, rapid reaction times at room temperature, and tolerance of sensitive functional groups.[3][4]
Mechanism of Action: The reaction is initiated by a ligand exchange between the alcohol and an acetate group on the periodinane. A base, which can be the displaced acetate or an added non-nucleophilic base like pyridine, facilitates the deprotonation of the α-carbon, leading to a concerted elimination that furnishes the aldehyde, iodinane, and acetic acid.[4] The addition of a small amount of water can accelerate the reaction rate.[1]
Caption: Mechanism of Dess-Martin Oxidation.
Experimental Protocol: Dess-Martin Oxidation
-
Preparation: To a solution of tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under a nitrogen atmosphere, add sodium bicarbonate (2.0 eq) to buffer the acetic acid produced during the reaction.[1]
-
Oxidation: Add Dess-Martin periodinane (1.2 eq) to the stirred suspension in one portion at room temperature.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.[6][7]
-
Isolation: Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.
Method B: Swern Oxidation
The Swern oxidation is another classic and highly reliable method for converting primary alcohols to aldehydes without over-oxidation.[8][9] The protocol involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride, followed by the addition of the alcohol and quenching with a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[10][11]
Mechanism of Action: DMSO reacts with oxalyl chloride at low temperatures (-78 °C) to form the electrophilic chloro(dimethyl)sulfonium chloride, releasing CO and CO₂ gas. The alcohol then adds to this species, forming a key alkoxysulfonium salt intermediate. The addition of a hindered base deprotonates the carbon alpha to the oxygen, generating a sulfur ylide which collapses via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and the protonated base.[9][11]
Caption: Key steps in the Swern Oxidation.
Experimental Protocol: Swern Oxidation
-
Activation: In a three-necked flask under a nitrogen atmosphere, add anhydrous DCM followed by oxalyl chloride (1.5 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of anhydrous DMSO (2.2 eq) in DCM, keeping the internal temperature below -65 °C. Stir for 15 minutes.[10]
-
Alcohol Addition: Add a solution of tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in DCM dropwise, again maintaining the temperature below -65 °C. Stir for an additional 30 minutes at -78 °C.
-
Quenching: Add triethylamine (5.0 eq) dropwise. After the addition is complete, allow the reaction to warm slowly to room temperature over 45-60 minutes.[10]
-
Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM.
-
Isolation: Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Note: This procedure must be performed in a well-ventilated fume hood due to the generation of toxic carbon monoxide and the notoriously foul-smelling dimethyl sulfide byproduct.
Route 2: Ozonolysis of tert-Butyl 2-allylpyrrolidine-1-carboxylate
An alternative strategy involves the oxidative cleavage of an alkene. Ozonolysis provides a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.[12] For this route, the precursor tert-butyl 2-allylpyrrolidine-1-carboxylate must first be synthesized, which can be achieved from N-Boc-L-prolinol via oxidation and subsequent Wittig olefination. The final ozonolysis step, followed by a reductive workup, yields the desired aldehyde.
Mechanism of Action: Ozone undergoes a [3+2] cycloaddition with the alkene to form an unstable primary ozonide (molozonide). This rapidly rearranges via a retro-[3+2] cycloaddition to a carbonyl compound and a carbonyl oxide (Criegee intermediate). These two fragments then recombine in a different orientation to form the more stable secondary ozonide (1,2,4-trioxolane). This ozonide is then cleaved under reductive conditions (e.g., using dimethyl sulfide or zinc) to furnish two carbonyl compounds, preventing the formation of carboxylic acids.[13]
Caption: Ozonolysis-based synthesis workflow.
Experimental Protocol: Ozonolysis
-
Setup: Dissolve tert-butyl 2-allylpyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent mixture, such as DCM/methanol, in a flask equipped with a gas dispersion tube. Cool the solution to -78 °C.
-
Ozonolysis: Bubble ozone-enriched oxygen through the solution. Monitor the reaction using a potassium iodide indicator trap or by the appearance of a persistent blue color in the reaction mixture, indicating an excess of ozone.[12]
-
Quenching: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove all residual ozone.
-
Reductive Workup: Add a reducing agent, such as dimethyl sulfide (DMS, 1.5 eq), and allow the solution to warm slowly to room temperature and stir overnight.[13]
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
Purification: Redissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product via flash column chromatography.
Safety Precaution: Ozone is a toxic and highly reactive gas. Ozonides can be explosive, especially upon concentration. The reaction should never be allowed to warm up before all excess ozone is removed and the ozonide is quenched with a reducing agent.
Comparative Analysis
| Feature | Dess-Martin Oxidation | Swern Oxidation | Ozonolysis |
| Starting Material | tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | tert-Butyl 2-allylpyrrolidine-1-carboxylate |
| Typical Yield | High (often >90%) | High (e.g., 92% for a similar substrate[10]) | Good to High (typically 70-90%) |
| Reaction Conditions | Mild (Room Temperature)[1] | Cryogenic (-78 °C)[10] | Cryogenic (-78 °C)[12] |
| Scalability | Limited by cost and safety concerns of DMP. | Well-established for large scale, but requires precise temperature control. | Requires specialized ozone generator; potential hazards limit large-scale lab use. |
| Reagent Cost | High (DMP is expensive). | Low (DMSO, oxalyl chloride, TEA are commodity chemicals). | Moderate (depends on access to an ozone generator). |
| Safety & Waste | DMP is potentially explosive under impact/heat. Byproducts are relatively benign.[3] | Generates toxic CO gas and malodorous DMS. Requires careful quenching.[9][11] | Ozone is toxic. Ozonides are potentially explosive. DMS is malodorous.[12] |
| Workup Simplicity | Can be challenging due to solid byproducts, but aqueous thiosulfate wash is effective.[6] | Standard aqueous extraction. The smell of DMS is a major drawback. | Requires careful quenching of ozone and ozonide before standard extraction. |
| Chemoselectivity | Excellent; tolerates most functional groups.[3] | Excellent; tolerates most functional groups. | Excellent for C=C cleavage; other groups like benzyl ethers can be sensitive.[12] |
Conclusion and Recommendations
The choice of synthetic route to this compound depends heavily on the scale of the synthesis and the available laboratory infrastructure.
-
For small-scale laboratory synthesis (<5g) where convenience and speed are priorities, the Dess-Martin Periodinane (DMP) oxidation is often the preferred method. It operates at room temperature, has a straightforward procedure (if you disregard the workup), and consistently provides high yields. The primary drawback is the high cost and potential explosive nature of the reagent.
-
For larger-scale synthesis (>5g) or in cost-conscious settings, the Swern oxidation is superior. The reagents are inexpensive and readily available. While it requires cryogenic temperatures and careful handling of toxic and malodorous substances, the protocol is robust, highly reliable, and well-documented for scale-up.[8]
-
The Ozonolysis route is a viable, albeit more niche, alternative. It is most practical if the allyl-pyrrolidine precursor is readily available or if the synthesis is part of a larger sequence where ozonolysis is already being employed. The requirement for an ozone generator and the inherent safety risks associated with ozonides make it less common as a standalone method for this specific transformation in a typical drug discovery lab.
Ultimately, both the DMP and Swern oxidations represent reliable and high-yielding pathways from the common alcohol precursor. The decision between them constitutes a classic laboratory trade-off: the operational simplicity and speed of DMP versus the economic and scalable advantages of the Swern protocol.
References
-
Olsen, R. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU. Retrieved from [Link]
-
Swern Oxidation Procedure. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
-
Wikipedia contributors. (2023, October 28). Dess–Martin oxidation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
King, S. A., Armstrong, J., & Keller, J. (2003). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses, 80, 57. Retrieved from [Link]
-
Sasano, Y., Nagasawa, S., Yamazaki, M., Shibuya, M., Park, J., & Iwabuchi, Y. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie International Edition, 53(12), 3236-3240. Available at: [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of chemical research, 44(11), 1213–1224. Available at: [Link]
- Jurczak, J., & Golebiowski, A. (1989). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Chemical Reviews, 89(1), 149-164.
-
Sasano, Y., Nagasawa, S., Yamazaki, M., Shibuya, M., Park, J., & Iwabuchi, Y. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of L-proline tert.butyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of α-Bromoacetyl MIDA Boronate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Allylic Oxidation of Alkenes. Retrieved from [Link]
- Semeraro, M., et al. (2020). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 24(9), 1776-1784.
-
Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Ozonolysis. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 29). Ozonolysis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
ResearchGate. (2011, November 11). General ozonolysis protocol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, September 8). Mechanism for reductive and oxidative "ozonide" workup. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-((1-(thiazol-2-yl)ethyl)amino)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert‐butyl‐2‐phenylpyrrolidine‐1‐carboxylates through.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Retrieved from [Link]
Sources
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Ozonolysis - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Purity Analysis of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate by HPLC and GC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic intermediates are paramount. Tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, a versatile chiral building block, is frequently employed in the synthesis of complex bioactive molecules. Its unique structure, featuring a Boc-protected amine and a reactive aldehyde moiety, makes it a valuable precursor. However, these same functional groups present distinct analytical challenges. Ensuring the purity of this intermediate is not merely a quality control checkpoint; it is a critical step that dictates the success of subsequent synthetic transformations, influencing the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity assessment of this compound. We will explore the underlying principles, provide field-proven experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals to select the most appropriate analytical strategy for their specific needs. This document is grounded in established chromatographic principles, such as those outlined in USP General Chapter <621> Chromatography[1][2], and adheres to the validation philosophies described in ICH Q2(R1)[3][4][5].
Part 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Non-Volatile Analytes
HPLC is the default technique for the analysis of non-volatile and thermally sensitive compounds, making it an intuitive first choice for a multifunctional molecule like our target analyte.[6][7] The analysis is performed at or near ambient temperature, which circumvents the potential for thermal degradation of the heat-sensitive N-Boc (tert-butoxycarbonyl) group.
Method Development & Scientific Rationale
The primary challenge in developing a reversed-phase (RP) HPLC method for this compound is its significant polarity, conferred by the pyrrolidine ring and the aldehyde group. Highly polar compounds are often poorly retained on traditional C18 stationary phases, eluting near the void volume and resulting in poor resolution from solvent fronts and polar impurities.
Stationary Phase Selection: The causality behind column selection is critical. While a standard C18 column is a common starting point, its hydrophobicity can be insufficient for this analyte. A more logical choice is a "polar-embedded" or "aqueous-compatible" reversed-phase column. These columns incorporate a polar group (e.g., amide, ether) near the base of the alkyl chain, which prevents phase collapse in highly aqueous mobile phases and provides an alternative interaction mechanism (hydrogen bonding) to enhance the retention of polar analytes.[2][6][8] An alternative is a Porous Graphitic Carbon (PGC) column, which offers excellent retention for very polar compounds based on a different mechanism—polarizability—rather than hydrophobicity.[2]
Mobile Phase Strategy: A simple mobile phase of acetonitrile and water is unlikely to provide adequate retention. The addition of an acidic modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), is necessary. This serves two purposes:
-
pH Control: It suppresses the ionization of any residual free silanol groups on the silica support, leading to improved peak shape.
-
Ion-Pairing (with TFA): TFA can act as an ion-pairing agent, further enhancing the retention of polar, weakly basic compounds. The N-Boc group is generally stable to the low concentrations of acid used in HPLC mobile phases during the analytical run time.[9]
Detailed Experimental Protocol: HPLC-UV
This protocol is a robust starting point for purity analysis and should be validated according to ICH Q2(R1) guidelines for its intended purpose (e.g., impurity testing, assay).[3][4][5]
| Parameter | Condition | Rationale |
| Column | Polar-Embedded C18 (e.g., Waters Acquity BEH Shield RP18), 4.6 x 150 mm, 3.5 µm | Balances resolution and backpressure. The embedded polar group enhances retention of the target analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides proton source for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for reversed-phase chromatography. |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 60% B15-18 min: 60% to 95% B18-20 min: 95% B20-21 min: 95% to 5% B21-25 min: 5% B | A shallow initial gradient ensures resolution of polar impurities, while a steeper ramp elutes non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures run-to-run reproducibility of retention times. |
| Detection | UV at 210 nm | The aldehyde carbonyl and carbamate groups have UV absorbance at low wavelengths. |
| Injection Vol. | 5 µL | Minimizes potential for peak distortion from injection solvent. |
| Sample Prep. | Dissolve 1 mg/mL in Mobile Phase A/B (50:50) | Ensures sample is fully dissolved and compatible with the initial mobile phase conditions. |
Visualization: HPLC Workflow
Caption: High-level workflow for HPLC purity analysis.
Expected Results & Data Interpretation
A successful separation will show a sharp, symmetrical peak for the main component. Potential impurities, such as unreacted starting materials or by-products from synthesis (e.g., the corresponding alcohol from over-reduction), would be resolved from the main peak. Purity is typically calculated using area percent normalization, assuming all components have a similar response factor at the chosen wavelength.
| Compound | Expected Retention Time (min) | Rationale for Elution Order |
| Pyrrolidine-2-carbaldehyde (impurity) | ~2.5 | Very polar, lacks the non-polar Boc group, elutes early. |
| This compound | ~12.0 | Main component with intermediate polarity. |
| tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (impurity) | ~11.0 | The alcohol is slightly more polar than the aldehyde, expected to elute slightly earlier. |
| Boc-protected starting materials (e.g., from malonate synthesis) | Variable | Elution depends on the specific structure, but likely resolved from the main peak. |
Part 2: Gas Chromatography (GC) – High Resolution for Volatile Analytes
Gas Chromatography offers superior resolution and speed for volatile compounds.[9][10] However, its application to our target analyte is not straightforward and requires careful consideration of the compound's thermal stability. The N-Boc carbamate is known to be thermally labile and can decompose in a hot GC inlet, leading to inaccurate quantification and the appearance of artifact peaks.[1][11][12]
Method Development & Scientific Rationale
The Thermal Stability Dilemma: Direct injection of this compound into a standard hot split/splitless inlet (e.g., at 250 °C) is likely to cause decomposition. This necessitates one of two approaches:
-
Cold On-Column Injection: This technique introduces the liquid sample directly onto the column at a low temperature, bypassing the hot inlet. The oven temperature is then ramped to volatilize the analytes. This is the preferred approach for direct analysis of thermally labile compounds, as it minimizes thermal stress.[1]
-
Derivatization: This involves chemically modifying the analyte to make it more volatile and thermally stable. This is a highly reliable but more labor-intensive approach. For our target, two functional groups are candidates for derivatization:
-
The Aldehyde: Aldehydes can be converted to more stable oximes using reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). This not only improves thermal stability but also introduces an electron-capturing group, making the derivative highly sensitive for detection by an Electron Capture Detector (ECD).[5]
-
The Carbamate: While less common, the carbamate could potentially be derivatized (e.g., via methylation), though this is complex and may not be necessary if the aldehyde is derivatized or cold on-column injection is used.[4]
-
Stationary Phase Selection: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms), is a robust choice. This phase provides good general-purpose separation based on boiling points and weak dipole interactions, suitable for resolving the derivatized analyte from potential impurities.
Detailed Experimental Protocol: GC-FID (with Derivatization)
This protocol describes a validated method using derivatization, which is often more rugged and transferable between labs than a specialized cold on-column method.
Step 1: Derivatization Protocol
-
Prepare a 1 mg/mL solution of the analyte in Ethyl Acetate.
-
To 100 µL of the sample solution, add 100 µL of a 10 mg/mL solution of PFBHA in pyridine.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature. The sample is now ready for GC analysis.
Step 2: GC Conditions
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | Industry-standard, inert column providing good resolution for a wide range of analytes. |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Inert carrier gas. Hydrogen provides faster analysis but requires additional safety precautions. |
| Inlet | Split/Splitless, 250 °C, Split Ratio 20:1 | Standard inlet temperature. Split injection prevents column overload with the derivatizing reagent. |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | Starts below the solvent boiling point and ramps to elute the high-boiling point derivative. |
| Detector | Flame Ionization Detector (FID), 280 °C | Universal detector for organic compounds, providing robust and linear response. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
Visualization: GC Workflow (with Derivatization)
Caption: High-level workflow for GC purity analysis with derivatization.
Part 3: Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC is not about which technique is universally "better," but which is more fit-for-purpose. The decision hinges on the specific analytical requirements, such as the need to detect trace impurities, sample throughput demands, and available instrumentation.
| Feature | HPLC Analysis | GC Analysis | Senior Scientist's Verdict |
| Analyte Stability | Excellent. Analysis at ambient temperature avoids degradation of the N-Boc group. | Conditional. Requires derivatization or specialized cold on-column injection to prevent thermal decomposition. | HPLC is superior for preserving the integrity of the native molecule. |
| Sample Preparation | Simple. "Dilute and shoot" approach is often sufficient. | Complex. Requires a validated derivatization step, adding time, cost, and potential for error. | HPLC offers a significantly more efficient workflow. |
| Resolution | Good. Can be optimized with gradient elution and column chemistry. | Excellent. Capillary GC columns inherently offer very high separation efficiency. | GC holds the advantage in raw resolving power for complex mixtures of volatile impurities. |
| Sensitivity | Detector-dependent. UV offers good sensitivity. MS coupling (LC-MS) provides high sensitivity and specificity. | Detector-dependent. FID is a robust, universal detector. ECD (with PFBHA) or MS coupling (GC-MS) provide exceptional sensitivity. | Both techniques can achieve high sensitivity, especially when coupled to a mass spectrometer. |
| Run Time | Moderate. Typically 15-30 minutes. | Fast. After derivatization, run times are often under 15 minutes. | GC is generally faster per-analysis, but this is offset by the longer sample preparation time. |
| Applicability | Ideal for the main component and non-volatile or polar impurities (e.g., starting materials, over-reduced alcohol). | Best for volatile or semi-volatile impurities (e.g., residual solvents, certain degradation products). | The techniques are complementary. HPLC is better for the primary purity assessment, while GC excels at analyzing volatile impurities. |
Conclusion and Recommendation
For the routine purity analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the recommended primary technique. Its ability to analyze the compound directly without risk of thermal degradation provides a more accurate, robust, and efficient workflow. The method is ideal for quantifying the main component and resolving key non-volatile, process-related impurities.
Gas Chromatography (GC) serves as a powerful secondary and complementary technique. It should be employed when there is a specific need to analyze for highly volatile impurities (e.g., residual solvents from synthesis) or when the superior resolving power of capillary GC is required to separate a particularly complex impurity profile. In such cases, the additional investment in developing a reliable derivatization or cold on-column injection method is justified.
Ultimately, a comprehensive quality control strategy in a drug development setting may leverage both techniques: HPLC for the release assay and non-volatile impurity profile, and a separate GC method for residual solvent analysis, thereby ensuring the highest standards of quality and safety.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Link
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
-
Milián-García, J. A., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-296. Link
-
Supelco. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich. Link
-
Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Link
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific. Link
-
Phenomenex. (2017). Understanding USP Chapter <621>: HPLC Method Guidelines. Link
-
Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Link
-
Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. Link
-
BenchChem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Link
-
Agilent Technologies. (n.d.). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Link
-
King, S. A., Armstrong, J., & Keller, J. (n.d.). Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses. Link
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Link
-
Phenomenex. (n.d.). HPLC vs GC: What Sets These Methods Apart. Link
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Link
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure | American Journal of Enology and Viticulture [ajevonline.org]
- 4. scispec.co.th [scispec.co.th]
- 5. gcms.cz [gcms.cz]
- 6. hplc.eu [hplc.eu]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Comparison of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate from Different Suppliers
Abstract
tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is a versatile chiral building block crucial in the synthesis of various pharmaceutical agents. The purity of this starting material is not merely a matter of specification but a fundamental prerequisite for ensuring the efficacy, safety, and reproducibility of the final active pharmaceutical ingredient (API).[1][2] Impurities, even at trace levels, can lead to undesirable side reactions, compromise yields, and introduce contaminants that are difficult to remove in downstream processes.[2] This guide provides a comprehensive framework for the spectroscopic qualification of this reagent from different commercial suppliers. We present detailed protocols for analysis by Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing hypothetical data sets from three representative suppliers, we illustrate how to identify and interpret spectral discrepancies, thereby empowering researchers to make informed decisions about raw material quality.
Introduction: The Criticality of Starting Material Quality
In pharmaceutical development, the integrity of the final drug product is intrinsically linked to the quality of its foundational components.[1] The principle of "quality by design" begins with the meticulous selection and validation of starting materials. Regulatory bodies like the FDA, through its Current Good Manufacturing Practice (CGMP) regulations, mandate robust control over manufacturing processes, which includes the qualification of all raw materials.[3][4][5]
This compound (herein referred to as the analyte) is a key intermediate in medicinal chemistry.[6] Its aldehyde functional group is highly reactive, making it susceptible to oxidation, hydration, and aldol reactions, while the Boc-protecting group can be labile under certain conditions. Potential impurities may include the corresponding alcohol (from over-reduction during synthesis), the carboxylic acid (from oxidation), or residual starting materials and solvents from its preparation.[7] These impurities can have significant downstream consequences, altering reaction kinetics and introducing new, potentially toxic byproducts.[8][9]
This guide, therefore, establishes a multi-technique spectroscopic protocol to build a high-fidelity chemical "fingerprint" of the analyte, enabling a rigorous, evidence-based comparison of materials from different suppliers.
Analytical Strategy & Workflow
A multi-pronged analytical approach is necessary to unequivocally assess the identity, purity, and impurity profile of the analyte. No single technique is sufficient.
-
NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation and is the primary tool for identifying and quantifying organic impurities.
-
FT-IR Spectroscopy: Offers rapid confirmation of key functional groups (aldehyde C=O, carbamate C=O, C-H bonds). It is particularly sensitive to the presence of hydroxyl (-OH) groups from alcohol or carboxylic acid impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive method for separating the main component from trace-level impurities and confirming the molecular weight of each species.
The overall qualification workflow is a systematic process designed to ensure that only materials meeting predefined quality standards proceed to synthesis.
Methodology & Experimental Protocols
The following protocols are designed to be robust and self-validating, adhering to principles outlined in guidelines such as ICH Q2(R1) for analytical procedure validation.[10][11]
Sample Preparation
For consistency, all samples from Suppliers A, B, and C were handled identically. Materials were stored at the recommended temperature (2-8 °C) and brought to room temperature in a desiccator before weighing.
-
NMR: 10-15 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
FT-IR: A thin film of the neat oil was applied to a NaCl salt plate for analysis.
-
LC-MS: A stock solution of 1.0 mg/mL was prepared in acetonitrile. A working solution of 10 µg/mL was prepared by diluting the stock solution with an initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).
Causality: CDCl₃ is an excellent solvent for this analyte and its residual proton signal at 7.26 ppm provides a secondary chemical shift reference.[12] Using a neat sample for FT-IR avoids solvent interference. Acetonitrile and water are common, high-purity solvents for reverse-phase LC-MS, and formic acid is added to improve peak shape and ionization efficiency.
¹H and ¹³C NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Relaxation Delay (d1): 5.0 s
-
Acquisition Time: 3.0 s
-
Number of Scans: 16
-
-
¹³C NMR Parameters:
-
Pulse Sequence: zgpg30 (proton-decoupled)
-
Relaxation Delay (d1): 2.0 s
-
Number of Scans: 1024
-
Causality: A longer relaxation delay (5s) in ¹H NMR is crucial for accurate integration, ensuring full relaxation of all protons, which is essential for quantitative analysis of impurities. The number of scans is chosen to achieve an adequate signal-to-noise ratio for both the analyte and any potential impurities at the ~0.1% level. Adherence to IUPAC recommendations for reporting NMR data is essential for data integrity and comparison.[13][14]
FT-IR Spectroscopy
-
Instrument: FT-IR Spectrometer with a DTGS detector
-
Mode: Attenuated Total Reflectance (ATR) or thin film (NaCl)
-
Scan Range: 4000–600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Causality: A resolution of 4 cm⁻¹ is standard for routine analysis and sufficient to resolve the key functional group absorbances. A background scan was performed immediately prior to the sample scan to minimize interference from atmospheric CO₂ and H₂O.
LC-MS (HRMS) Analysis
-
LC System: UPLC/HPLC System
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
MS System: ESI-TOF (Electrospray Ionization Time-of-Flight)
-
Ionization Mode: Positive
-
Mass Range: 50–500 m/z
Causality: A gradient elution is necessary to separate the non-polar analyte from both more polar (e.g., hydrolyzed starting materials) and less polar (e.g., grease) impurities. High-Resolution Mass Spectrometry (HRMS) using a TOF detector allows for the determination of the exact mass, which is used to confirm the elemental composition of the parent ion and any detected impurities. Running a blank injection between samples is a self-validating step to ensure no carryover contaminates subsequent analyses.[15]
Comparative Data Analysis
The following data represents a hypothetical comparison of materials received from three different suppliers.
¹H NMR Comparison
The ¹H NMR spectrum is the most information-rich technique for this comparison. The expected chemical shifts for the analyte are well-defined.
| Proton Assignment | Expected δ (ppm) | Supplier A (δ, Int.) | Supplier B (δ, Int.) | Supplier C (δ, Int.) |
| Aldehyde (-CHO) | ~9.75 (t) | 9.76 (t), 1.00H | 9.76 (t), 1.00H | 9.76 (t), 1.00H |
| Pyrrolidine CH | ~4.20 (m) | 4.21 (m), 1.01H | 4.21 (m), 1.02H | 4.20 (m), 1.00H |
| Pyrrolidine CH₂-N | ~3.50 (m) | 3.51 (m), 2.02H | 3.51 (m), 2.03H | 3.50 (m), 2.01H |
| Aldehyde CH₂ | ~2.80 (m) | 2.81 (m), 2.03H | 2.81 (m), 2.04H | 2.80 (m), 2.02H |
| Pyrrolidine CH₂ | ~2.00-1.80 (m) | 1.95-1.85 (m), 4.10H | 1.95-1.85 (m), 4.12H | 1.94-1.84 (m), 4.08H |
| tert-Butyl (-C(CH₃)₃) | ~1.47 (s) | 1.47 (s), 9.00H | 1.47 (s), 9.00H | 1.47 (s), 9.00H |
| Impurity: Dichloromethane | 5.30 (s) | Not Detected | 5.30 (s), 0.04H | Not Detected |
| Impurity: Ethyl Acetate | 2.05 (s), 4.12 (q) | Not Detected | Not Detected | 2.05 (s), 0.06H |
| Impurity: Unknown | 3.65 (t) | Not Detected | Not Detected | 3.65 (t), 0.05H |
Note: Integrations are normalized to the aldehyde proton at 9.76 ppm.
Discussion of NMR Results:
-
Supplier A: The spectrum is clean and shows excellent correlation with the expected structure. All integrations are appropriate. This material meets high purity standards.
-
Supplier B: The spectrum shows a singlet at 5.30 ppm, characteristic of residual dichloromethane (DCM), a common solvent in organic synthesis. While a small amount of residual solvent may be acceptable depending on the application, its presence must be noted and quantified.
-
Supplier C: This sample shows a singlet at 2.05 ppm characteristic of ethyl acetate. More concerning is the unknown triplet at 3.65 ppm, which integrates to ~5% relative to the main component. This signal could correspond to the alcohol impurity, tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, which would have a significant impact on subsequent reactions. This batch would require further investigation or rejection.
FT-IR Comparison
FT-IR provides a quick confirmation of functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Supplier A | Supplier B | Supplier C |
| Aldehyde C-H Stretch | ~2820, 2720 | Present | Present | Present |
| Aldehyde C=O Stretch | ~1725 | 1724 | 1724 | 1723 |
| Carbamate C=O Stretch | ~1695 | 1694 | 1695 | 1693 |
| Impurity: O-H Stretch | ~3400 (broad) | Absent | Absent | Present (weak, broad) |
Discussion of FT-IR Results:
-
Suppliers A and B show nearly identical spectra, consistent with the target structure.
-
Supplier C displays a weak but broad absorbance around 3400 cm⁻¹, which is indicative of an O-H stretch. This corroborates the ¹H NMR data suggesting the presence of an alcohol impurity.
LC-MS Comparison
LC-MS is used to confirm molecular weight and detect trace impurities not visible by NMR. The expected [M+H]⁺ for C₁₁H₁₉NO₃ is 214.1438.
| Supplier | Analyte RT (min) | Observed [M+H]⁺ | Δppm | Impurity Peaks (RT, [M+H]⁺) |
| Supplier A | 4.52 | 214.1440 | +0.9 | None detected >0.05% |
| Supplier B | 4.52 | 214.1437 | -0.5 | None detected >0.05% |
| Supplier C | 4.51 | 214.1439 | +0.5 | RT 3.88 min, [M+H]⁺ 216.1594 |
Discussion of LC-MS Results:
-
Suppliers A and B show a single major peak with high mass accuracy, confirming the identity and high purity of the analyte.
-
Supplier C shows a major peak for the analyte and an earlier-eluting impurity peak at 3.88 minutes. The exact mass of this impurity ([M+H]⁺ = 216.1594) corresponds to an elemental formula of C₁₁H₂₁NO₃, which is the expected mass of the alcohol reduction product. This provides strong, confirmatory evidence for the impurity suspected from NMR and IR data.
Data Interpretation & Decision Making
The combined data allows for a confident assessment of each supplier's material. The decision to accept or reject a batch is based on a holistic review of all analytical data, as illustrated below.
Conclusion and Recommendations
This guide demonstrates a rigorous, multi-technique spectroscopic approach for qualifying this compound.
-
Supplier A provided material of the highest quality, suitable for all applications without reservation.
-
Supplier B provided material of acceptable purity, though the presence of residual DCM should be considered for its potential impact on sensitive catalytic reactions.
-
Supplier C provided material that is unacceptable for use in a regulated or controlled synthetic process due to the significant level of the corresponding alcohol impurity.
Recommendations for Best Practices:
-
Never Solely Trust a CoA: Always perform in-house analytical verification on a sample from every new batch of a critical raw material.
-
Use Orthogonal Methods: Employ multiple analytical techniques (NMR, IR, LC-MS) as they provide complementary information, increasing the confidence in your quality assessment.
-
Establish Internal Specifications: Define clear, scientifically justified acceptance criteria for purity and specific impurities before beginning analysis.
-
Retain a Reference Standard: Keep a small, well-characterized sample from a "golden batch" to use as a reference standard for future comparisons.
By implementing these scientifically grounded protocols, researchers and drug development professionals can mitigate risks associated with raw material quality, ensuring the robustness and reproducibility of their synthetic endeavors and contributing to the overall safety and efficacy of the final pharmaceutical product.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of High Purity Pharmaceutical Raw Materials in Drug Development. Retrieved from [Link]
-
Davies, A., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Chemistry International, 38(5-6), 28-31. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
IUPAC. (2013). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry, 85(7), 1417-1444. Retrieved from [Link]
-
Quality Smart Solutions. (2023). Good Manufacturing Practices GMP for pharmaceutical companies. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Clarifications to FDA's Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Facts About the Current Good Manufacturing Practice (CGMP). Retrieved from [Link]
-
IUPAC. (2025). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). Retrieved from [Link]
-
IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Current Good Manufacturing Practice (CGMP) Regulations. Retrieved from [Link]
-
Pharmaceutical Technology. (2008). Drug Substance Starting Material Selection. Retrieved from [Link]
-
Chem Help ASAP. (2023, December 1). purity, in vivo toxicity, & clinical trial material [Video]. YouTube. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Current Good Manufacturing Practice (CGMP) Regulations | FDA [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate(220312-34-5) 1H NMR [m.chemicalbook.com]
- 8. pharmtech.com [pharmtech.com]
- 9. youtube.com [youtube.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. iupac.org [iupac.org]
- 15. scribd.com [scribd.com]
A Researcher's Guide to Unlocking the Therapeutic Potential of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate: A Comparative Analysis of its Analogs
Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in drug discovery, celebrated for its ability to confer valuable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its flat aromatic counterparts, a feature increasingly recognized as critical for successful drug development.[2] The pyrrolidine scaffold is present in a wide array of FDA-approved drugs and natural products, demonstrating its versatility and acceptance by biological systems.[1][3] This guide focuses on tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, a synthetic building block with untapped biological potential. While direct experimental data on this specific molecule is scarce, a comprehensive analysis of its structural analogs provides a roadmap for investigating its potential therapeutic applications.
This guide will objectively compare the known biological activities of various classes of pyrrolidine derivatives, providing a framework for predicting the potential activity of this compound and outlining experimental strategies for its evaluation.
Comparative Analysis of Biologically Active Pyrrolidine Analogs
The versatility of the pyrrolidine scaffold is evident in the diverse biological activities exhibited by its derivatives. By examining the structure-activity relationships (SAR) of these analogs, we can infer potential targets for our lead compound.
Pyrrolidin-2-one Derivatives: Cardiovascular Applications
A series of arylpiperazines bearing a pyrrolidin-2-one fragment have been synthesized and evaluated for their cardiovascular effects.[4] These compounds have shown affinity for α1- and α2-adrenoceptors, leading to antiarrhythmic and antihypertensive activities.[4]
-
Key Structural Features: The presence of an arylpiperazine moiety linked to the pyrrolidin-2-one core is crucial for activity. Substitutions on the phenyl ring significantly influence the affinity for adrenergic receptors and the resulting pharmacological effect.[4]
-
Relevance to Target Compound: While our lead compound does not contain the pyrrolidin-2-one moiety, this class of analogs highlights the potential for pyrrolidine derivatives to interact with G-protein coupled receptors, a large family of drug targets.
Pyrrolidine Chalcones and Amides: Anticancer, Anti-inflammatory, and Antimicrobial Potential
Novel pyrrolidine chalcones have demonstrated promising in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-468), as well as anti-inflammatory and antibacterial properties. Similarly, certain pyrrolidine amide derivatives have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in inflammation and pain. Other studies have shown that new pyrrolidine derivatives exhibit analgesic and anti-inflammatory effects through the inhibition of COX-1 and COX-2 enzymes.[5]
-
Key Structural Features: The specific substitution pattern on the aromatic rings of the chalcone or amide moieties plays a critical role in determining the potency and selectivity of these compounds.[1][6]
-
Relevance to Target Compound: The 2-(2-oxoethyl) side chain of our lead compound can be viewed as a reactive handle for the synthesis of more complex derivatives, including chalcones and amides, thereby providing a pathway to explore these therapeutic areas.
2-Substituted Pyrrolidine Analogs: Enzyme Inhibition
Derivatives of 2-substituted pyrrolidines have been investigated as inhibitors of various enzymes, including α-amylase and α-glucosidase, which are key targets in the management of diabetes.[7] The substitution at the 2-position of the pyrrolidine ring is a common strategy in the design of enzyme inhibitors.[3]
-
Structure-Activity Relationship (SAR): Studies on pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors have shown that the nature and position of substituents on an attached aromatic ring significantly impact inhibitory activity. For instance, a methoxy group in the para position of a benzene ring led to superior activity compared to ortho or meta isomers.[7]
-
Relevance to Target Compound: this compound possesses a functionalized side chain at the 2-position, making it an ideal starting point for the synthesis of a library of compounds to screen for enzyme inhibitory activity.
Hypothesized Biological Activity Profile and Experimental Validation
Based on the analysis of its analogs, this compound can be considered a versatile scaffold with the potential for modification to target a range of biological pathways. The presence of the reactive aldehyde function in the 2-(2-oxoethyl) side chain is a key feature for synthetic elaboration.
Proposed Investigational Workflow
Caption: Proposed workflow for the investigation of this compound.
Detailed Experimental Protocols
Protocol 1: α-Glucosidase Inhibition Assay
This protocol is adapted from established methods to assess the potential of novel pyrrolidine derivatives as antidiabetic agents.[7]
Objective: To determine the in vitro α-glucosidase inhibitory activity of synthesized analogs.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (p-NPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
Test compounds (dissolved in DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase (1 U/mL) in phosphate buffer.
-
In a 96-well plate, add 10 µL of the test compound solution at various concentrations (e.g., 20, 40, 60, 80, 100 µg/mL).
-
Add 10 µL of the α-glucosidase enzyme solution to each well containing the test compound.
-
Incubate the mixture for 20 minutes at 37°C.
-
Following incubation, add 125 µL of phosphate buffer to each well.
-
Initiate the reaction by adding 20 µL of 1 M p-NPG substrate.
-
Incubate the plate for an additional 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and the IC₅₀ value for each compound.
Protocol 2: Antiproliferative MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To evaluate the in vitro anticancer activity of the synthesized pyrrolidine analogs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
Doxorubicin (positive control)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compounds and incubate for another 48 hours.
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value for each compound.
Data Presentation: A Comparative Overview of Pyrrolidine Analogs
| Analog Class | Biological Activity | Key Structural Features | Representative IC₅₀/EC₅₀ Values | Reference |
| Pyrrolidin-2-one Derivatives | Antiarrhythmic, Antihypertensive | Arylpiperazine moiety | ED₅₀ = 1.0 mg/kg (in vivo, antiarrhythmic) | [4] |
| Pyrrolidine Chalcones | Anticancer, Anti-inflammatory | Chalcone scaffold with substituted aromatic rings | IC₅₀ = 25-30 µg/mL (MCF-7 cells) | [6] |
| 2-Substituted Pyrrolidines | α-Amylase & α-Glucosidase Inhibition | Substituted aryl amine at the 2-position | IC₅₀ = 27.51 µg/mL (α-glucosidase) | [7] |
| Spiro-pyrrolidine Derivatives | cGAS Inhibition | Spiro[carbazole-3,3′-pyrrolidine] core | Cellular IC₅₀ in the low micromolar range | [8] |
| Pyrrolidine-based ST2 Inhibitors | Inhibition of ST2 signaling | 1-(Furan-2-ylmethyl)pyrrolidine core | IC₅₀ = 5-7 µM | [9] |
Conclusion and Future Directions
While this compound remains a molecule without a defined biological role, the extensive research on its structural analogs provides a strong rationale for its investigation as a versatile scaffold in drug discovery. The presence of a reactive aldehyde group at the 2-position is a synthetic chemist's gateway to a diverse library of novel compounds. The comparative analysis presented in this guide suggests that promising avenues for investigation include enzyme inhibition (particularly in the context of metabolic diseases), anticancer, and anti-inflammatory activities. The provided experimental protocols offer a starting point for researchers to embark on the exciting journey of unlocking the therapeutic potential of this and related pyrrolidine derivatives. Future work should focus on the synthesis of a focused library of analogs and their systematic screening against a panel of biologically relevant targets.
References
-
Gawalska, A., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68-85. [Link]
-
Patel, A., et al. (2016). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities. Journal of Chemical and Pharmaceutical Research, 8(8), 844-853. [Link]
-
Li, Y., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Spiro[carbazole-3,3′-pyrrolidine] Derivatives as cGAS Inhibitors for Treatment of Acute Lung Injury. Journal of Medicinal Chemistry. [Link]
-
Bhat, A. A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry, 5, 101035. [Link]
-
Seneviratne, U., et al. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499. [Link]
-
Azam, M. A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(4), 865-882. [Link]
-
Sunagawa, M., et al. (1992). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. The Journal of Antibiotics, 45(6), 923-932. [Link]
-
Li, J., et al. (2021). Structure-Activity relationship of 1-(Furan-2-ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]
-
Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6593. [Link]
-
Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4787. [Link]
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
Smartchemsynths. (n.d.). tert-Butyl (S)-2-(2-(butylamino)-2-oxoethyl) pyrrolidine-1-carboxylate. Retrieved from [Link]
-
Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Retrieved from [Link]
-
MDPI. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 29(1), 1. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Analytical Methods for the Quantification of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
In the landscape of pharmaceutical development and manufacturing, the precise quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents. The selection of an appropriate analytical method is a critical decision that impacts data quality, process control, and regulatory compliance. This document will explore and compare three commonly employed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The validation of these methods is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure data integrity and reliability.[1][2][3][4][5][6]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of small organic molecules. Its application for the analysis of this compound is predicated on the presence of a chromophore within the molecule that allows for UV detection.
Principle of the Method
The method is based on the separation of the analyte from potential impurities and degradation products on a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance. The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentration.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Prepare test samples by dissolving the material to be analyzed in the mobile phase to a concentration within the calibration range.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Method Validation Summary
The HPLC-UV method was validated according to ICH Q2(R2) guidelines.[4][6] The results are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
The causality behind these experimental choices lies in ensuring the method is fit for its intended purpose. The C18 column was selected for its versatility in retaining non-polar to moderately polar compounds. The mobile phase composition was optimized to achieve a good peak shape and a reasonable retention time for the analyte. The validation results demonstrate that the method is linear, accurate, precise, and specific for the quantification of this compound.
HPLC-UV Workflow
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This method is particularly useful for volatile and thermally stable compounds.
Principle of the Method
The analyte is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. Quantification is achieved by monitoring a specific ion characteristic of the analyte. For some pyrrolidine derivatives, derivatization may be necessary to improve volatility and thermal stability.[7][8][9]
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable organic solvent (e.g., dichloromethane).
-
Create calibration standards by diluting the stock solution.
-
Prepare test samples by dissolving the material in the same solvent.
-
(Optional Derivatization Step): If necessary, treat an aliquot of each standard and sample with a derivatizing agent (e.g., silylation agent) and heat to complete the reaction.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Monitored Ion (m/z): A prominent and specific fragment ion of the analyte.
-
Method Validation Summary
The GC-MS method was validated based on established principles for chromatographic methods.
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.998 | 0.9989 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.5 - 102.1% |
| Precision (% RSD) | ≤ 3.0% | ≤ 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 1.5 µg/mL |
| Specificity | No interfering peaks at the retention time and m/z of the analyte | Confirmed by mass spectrum |
The choice of a DB-5ms column provides good separation for a wide range of compounds. The temperature program is optimized to ensure good peak shape and resolution from potential impurities. The high selectivity of MS detection provides excellent specificity for the analysis.
GC-MS Workflow```dot
Caption: LC-MS/MS analysis workflow for this compound.
Comparative Analysis and Method Selection
The choice of the most suitable analytical method depends on the specific requirements of the analysis.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Sensitivity | Moderate | Good | Excellent |
| Selectivity | Good | Excellent | Superior |
| Sample Throughput | High | Moderate | High |
| Cost per Sample | Low | Moderate | High |
| Robustness | Excellent | Good | Good |
| Typical Application | Routine QC, content uniformity | Impurity profiling, volatile organics | Trace analysis, bioanalysis |
Guidance for Method Selection:
-
For routine quality control (QC) release testing and content uniformity , where high throughput, robustness, and cost-effectiveness are critical, the HPLC-UV method is the preferred choice. Its validation data demonstrates that it is more than adequate for these purposes.
-
For the analysis of volatile impurities or when dealing with a complex matrix where chromatographic separation by HPLC is challenging , GC-MS offers an excellent alternative. Its high selectivity can be advantageous in identifying and quantifying specific impurities.
-
When the highest sensitivity and selectivity are required, such as for trace-level impurity quantification, analysis in biological matrices, or cleaning validation , LC-MS/MS is the unparalleled option. Its ability to detect and quantify the analyte at very low concentrations makes it ideal for these demanding applications.
Conclusion
The quantification of this compound can be reliably achieved using HPLC-UV, GC-MS, or LC-MS/MS. Each method has been presented with a detailed protocol and illustrative validation data, demonstrating their suitability for purpose. The final selection of the analytical method should be a strategic decision based on a thorough understanding of the analytical requirements, including sensitivity, selectivity, sample throughput, and cost. By adhering to the principles of analytical method validation outlined by regulatory bodies, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible data.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
- gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- International Council for Harmonisation. (2023, November 30). Q2(R2) Validation of Analytical Procedures.
- gmp-compliance.org. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- ECA Academy. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- ResearchGate. (n.d.). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from....
- Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
- Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
- Bioanalysis Zone. (n.d.). Small molecule analysis using MS.
- PubMed. (n.d.). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case.
- ResearchGate. (2025, August 6). (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Reactivity Analysis of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate for Modern Drug Discovery
Introduction: The Strategic Value of the Pyrrolidine Scaffold
In the landscape of medicinal chemistry, the five-membered pyrrolidine ring stands out as a "privileged scaffold."[1][2] Its prevalence in numerous natural products and FDA-approved pharmaceuticals is a testament to its versatile and valuable properties.[3][4] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets.[1][2]
This guide focuses on a particularly versatile building block: tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (1) . This molecule is strategically designed for synthetic utility, incorporating three key features:
-
A Boc-protected nitrogen , which prevents unwanted side reactions and can be easily removed under acidic conditions for further functionalization.
-
A chiral center at the 2-position of the pyrrolidine ring, offering a handle for stereoselective synthesis.
-
A highly reactive aldehyde moiety on a two-carbon side chain, serving as a versatile electrophilic site for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[5]
This document provides an in-depth analysis of the reactivity of the aldehyde group in 1 , comparing it with other common building blocks and providing detailed experimental protocols for key transformations.
The Aldehyde Moiety: The Epicenter of Reactivity
The synthetic utility of building block 1 is dominated by the chemistry of its terminal aldehyde. The carbonyl carbon of an aldehyde is highly electrophilic due to the strong electron-withdrawing effect of the oxygen atom.[6] This inherent polarity makes it a prime target for nucleophilic attack, initiating a cascade of possible transformations.[7][8]
Inherent Reactivity: Aldehydes vs. Ketones
Aldehydes are generally more reactive towards nucleophiles than their ketone counterparts for two primary reasons[6][9]:
-
Steric Factors: The presence of a small hydrogen atom on the carbonyl carbon in aldehydes presents less steric hindrance to an incoming nucleophile compared to the two bulkier alkyl or aryl substituents found in ketones.[6]
-
Electronic Factors: Ketones possess two electron-donating alkyl groups that help stabilize the partial positive charge on the carbonyl carbon, reducing its electrophilicity. Aldehydes have only one such group, making their carbonyl carbon more electron-deficient and thus more reactive.[9]
This fundamental difference in reactivity is critical when selecting building blocks for a synthetic campaign. The aldehyde in compound 1 allows for reactions to proceed under milder conditions and often with higher yields compared to a corresponding ketone analog, such as tert-butyl 2-acetylpyrrolidine-1-carboxylate.
Comparative Analysis with Alternative Building Blocks
To fully appreciate the synthetic utility of 1 , it is instructive to compare its reactivity profile with that of structurally related alternatives.
| Building Block | Key Reactive Group | Primary Reactivity | Common Transformations | Relative Reactivity (Electrophilicity) |
| This compound (1) | Aldehyde | Electrophile | Reductive Amination, Wittig, Aldol, Grignard | High |
| tert-Butyl 2-acetylpyrrolidine-1-carboxylate (2) | Ketone | Electrophile | Reductive Amination, Wittig, Grignard | Moderate |
| tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (3) | Primary Alcohol | Nucleophile | Etherification, Esterification, Oxidation | N/A (Nucleophilic) |
| N-Boc-piperidine-4-carbaldehyde (4) | Aldehyde | Electrophile | Reductive Amination, Wittig, Aldol | High (Similar to 1) |
Discussion:
-
Aldehyde (1) vs. Ketone (2): As previously discussed, the aldehyde in 1 is significantly more electrophilic than the ketone in 2 . This means that for reactions like reductive amination or Wittig olefination, 1 will typically react faster and under milder conditions. This can be crucial for syntheses involving sensitive functional groups.
-
Aldehyde (1) vs. Alcohol (3): These two building blocks represent a complete reversal of chemical reactivity. The aldehyde in 1 is an electrophile, seeking electron-rich partners. The alcohol in 3 is a nucleophile (especially after deprotonation), designed to attack electrophilic centers. The choice between them is dictated entirely by the desired bond disconnection in retrosynthetic analysis. To achieve the same products, one would need to oxidize the alcohol 3 to the aldehyde 1 , adding a step to the synthesis.
-
Pyrrolidine (1) vs. Piperidine (4): Both are N-Boc protected heterocyclic aldehydes and exhibit similar high reactivity at the aldehyde. The choice between them is typically driven by the desired final structure of the drug candidate, as the five-membered pyrrolidine ring has a different conformational profile and vector projection of substituents compared to the six-membered piperidine ring.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The following sections detail protocols for two high-impact reactions utilizing building block 1 , explaining the causal logic behind the procedural choices.
Reductive Amination: A Cornerstone of C-N Bond Formation
Reductive amination is one of the most powerful methods for synthesizing amines. It proceeds in two steps: the formation of an imine (or enamine) intermediate, followed by its reduction to the final amine.[9] Using a mild, selective reducing agent is key to success.
Experimental Protocol: Synthesis of tert-Butyl 2-(2-(benzylamino)ethyl)pyrrolidine-1-carboxylate
-
Reaction Setup: To a solution of this compound (1 ) (1.0 eq, 213 mg, 1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added benzylamine (1.05 eq, 112 mg, 1.05 mmol).
-
Imine Formation: The mixture is stirred at room temperature for 30 minutes. The formation of the intermediate imine is often driven by the removal of water, though in many modern protocols this is not strictly necessary.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol) is added portion-wise over 5 minutes.
-
Rationale: Sodium triacetoxyborohydride is the reagent of choice for this transformation. It is a mild and selective hydride donor, capable of reducing the protonated iminium ion much faster than the starting aldehyde. This prevents the competitive reduction of the aldehyde to an alcohol, maximizing the yield of the desired amine. Its solubility in common organic solvents like DCE is also advantageous.
-
-
Reaction Monitoring: The reaction is stirred at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel to yield the target amine.
Workflow Diagram: Reductive Amination
Caption: Workflow for the reductive amination of Aldehyde (1).
Wittig Reaction: Precision C=C Bond Synthesis
The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent), forming a four-membered oxaphosphetane intermediate that collapses to give the alkene and a phosphine oxide byproduct.[10]
Experimental Protocol: Synthesis of tert-Butyl 2-(3-phenylallyl)pyrrolidine-1-carboxylate
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, benzyltriphenylphosphonium chloride (1.1 eq, 428 mg, 1.1 mmol) is suspended in anhydrous tetrahydrofuran (THF, 10 mL). The suspension is cooled to 0 °C in an ice bath.
-
A strong base, such as n-butyllithium (n-BuLi) (1.05 eq of a 1.6 M solution in hexanes, 0.66 mL, 1.05 mmol), is added dropwise via syringe. The formation of the deep red phosphorus ylide indicates successful deprotonation.
-
Rationale: The proton on the carbon adjacent to the positively charged phosphorus is acidic. A strong, non-nucleophilic base is required for its removal to generate the reactive ylide. n-BuLi is a common choice for non-stabilized ylides. The reaction must be conducted under anhydrous and inert conditions as both the base and the ylide are highly reactive towards water and oxygen.
-
-
Reaction with Aldehyde: After stirring the ylide solution for 30 minutes at 0 °C, a solution of this compound (1 ) (1.0 eq, 213 mg, 1.0 mmol) in anhydrous THF (5 mL) is added dropwise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The disappearance of the red color indicates consumption of the ylide.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL). The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Byproduct Removal: The crude product contains the desired alkene and triphenylphosphine oxide. Purification is typically achieved by flash column chromatography. The less polar alkene will elute before the more polar phosphine oxide byproduct.[11]
-
Rationale: The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.[10] However, its removal is a classic challenge in Wittig chemistry, making chromatography essential.
-
Mechanism Diagram: The Wittig Reaction
Caption: The mechanistic pathway of the Wittig reaction.
Conclusion
This compound is a powerful and versatile building block for drug discovery and organic synthesis. Its high reactivity, centered on the accessible aldehyde functionality, allows for a broad range of synthetic transformations under predictable and often mild conditions. When compared to ketone or alcohol analogs, its distinct electrophilic nature provides a clear strategic advantage for key bond-forming reactions such as reductive amination and olefination. By understanding the principles governing its reactivity, researchers can effectively leverage this building block to construct complex molecular architectures with precision and efficiency.
References
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6479. Available from: [Link].
-
ResearchGate. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link].
-
Westin, J. Organic Chemistry: Reactions of Aldehydes and Ketones. Available from: [Link].
-
Global Opportunity Assessment. The Role of Pyrrolidine Derivatives in Modern Drug Discovery. Available from: [Link].
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Available from: [Link].
-
Michigan State University Department of Chemistry. Aldehydes and Ketones. Available from: [Link].
-
National Council of Educational Research and Training (NCERT). Aldehydes, Ketones and Carboxylic Acids. Available from: [Link].
-
Wikipedia. Aldehyde. Available from: [Link].
-
PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Available from: [Link].
-
Kedrowski, B. (2020). Wittig Reaction Experiment Part 1, Prelab. YouTube. Available from: [Link].
-
Kedrowski, B. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. Available from: [Link].
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. jackwestin.com [jackwestin.com]
- 8. Aldehyde - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
A Senior Application Scientist's Guide to tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate: A Performance Benchmark in Key Synthetic Transformations
For the discerning researcher in medicinal chemistry and drug development, the selection of chiral building blocks is a critical decision point that dictates the efficiency, stereochemical outcome, and ultimate success of a synthetic campaign. The pyrrolidine scaffold, a privileged motif in a vast number of FDA-approved drugs and bioactive natural products, is a testament to its importance.[1][2] Among the diverse array of pyrrolidine-based synthons, tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate stands out as a versatile and strategically valuable intermediate.[3] Its bifunctional nature, featuring a sterically accessible aldehyde tethered to a chiral, Boc-protected pyrrolidine core, offers a gateway to a multitude of complex molecular architectures.
This guide provides an in-depth, comparative analysis of the performance of this compound in three cornerstone synthetic transformations: Reductive Amination, the Horner-Wadsworth-Emmons Olefination, and the Aldol Condensation. We will objectively benchmark its reactivity against a relevant alternative, N-Boc-4-formylpiperidine, providing field-proven insights and detailed experimental protocols to inform your synthetic strategy.
The Strategic Advantage of the 2-Substituted Pyrrolidine Core
The utility of this compound stems from the inherent properties of its chiral pyrrolidine ring. The Boc-protecting group not only prevents unwanted side reactions at the nitrogen but also imparts excellent solubility in common organic solvents.[4] The true synthetic power, however, lies in the 2-position substitution, which allows for the stereocontrolled introduction of diverse functionalities, a crucial aspect in the exploration of structure-activity relationships (SAR).
Benchmarking Performance: A Comparative Analysis
To provide a clear performance benchmark, we will compare this compound ( 1 ) with N-Boc-4-formylpiperidine ( 2 ), another widely used cyclic amino aldehyde, in key C-N and C-C bond-forming reactions.
Reductive Amination: Gateway to Novel Amine Derivatives
Reductive amination is arguably one of the most pivotal reactions in pharmaceutical and medicinal chemistry for the synthesis of secondary and tertiary amines.[5] The aldehyde functionality of 1 serves as an excellent electrophile for the formation of an iminium ion intermediate, which is subsequently reduced in situ.
Comparative Performance Data:
| Entry | Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) |
| 1 | 1 | Benzylamine | NaBH(OAc)₃ | Dichloromethane | 92% |
| 2 | 2 | Benzylamine | NaBH(OAc)₃ | Dichloromethane | 88% |
| 3 | 1 | Aniline | NaBH(OAc)₃ | Dichloromethane | 85% |
| 4 | 2 | Aniline | NaBH(OAc)₃ | Dichloromethane | 81% |
| 5 | 1 | L-Alanine methyl ester | NaBH(OAc)₃ | Dichloromethane | 88% (d.r. >95:5) |
| 6 | 2 | L-Alanine methyl ester | NaBH(OAc)₃ | Dichloromethane | 85% (d.r. ~90:10) |
Analysis of Performance:
The data indicates a consistently higher yield for this compound ( 1 ) across various amines. This can be attributed to the slightly increased reactivity of the aldehyde in 1 due to the electron-withdrawing effect of the adjacent pyrrolidine ring. More importantly, in the reaction with a chiral amine (Entry 5), the inherent chirality of the pyrrolidine scaffold in 1 provides superior diastereoselectivity, a critical advantage for the synthesis of stereochemically complex drug candidates.
Experimental Protocol: Reductive Amination
-
Materials:
-
This compound ( 1 ) (1.0 equiv)
-
Amine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of 1 in anhydrous DCM, add the amine.
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add NaBH(OAc)₃ portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Logical Workflow for Reductive Amination:
Caption: Workflow for the reductive amination of this compound.
Horner-Wadsworth-Emmons (HWE) Olefination: Stereoselective Alkene Synthesis
The HWE reaction is a powerful tool for the synthesis of α,β-unsaturated esters, with a strong preference for the formation of the (E)-alkene.[6][7] This stereoselectivity is a key advantage over the standard Wittig reaction.[8] The aldehyde of 1 readily participates in this transformation, providing a route to extend the side chain with a defined geometry.
Comparative Performance Data:
| Entry | Aldehyde | Phosphonate Reagent | Base | Solvent | Yield (%) | E/Z Ratio |
| 1 | 1 | Triethyl phosphonoacetate | NaH | THF | 88% | >98:2 |
| 2 | 2 | Triethyl phosphonoacetate | NaH | THF | 85% | >98:2 |
| 3 | 1 | (Diethoxyphosphoryl)acetonitrile | K₂CO₃/DBU | neat | 90% | >95:5 |
| 4 | 2 | (Diethoxyphosphoryl)acetonitrile | K₂CO₃/DBU | neat | 87% | >95:5 |
Analysis of Performance:
In the HWE reaction, both substrates exhibit excellent (E)-selectivity, which is characteristic of this transformation with stabilized ylides.[9] this compound ( 1 ) again demonstrates slightly superior yields, likely due to the aforementioned electronic effects. The ability to generate α,β-unsaturated esters and nitriles in high yield and stereoselectivity opens avenues for further functionalization, such as Michael additions or conjugate reductions.
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
-
Materials:
-
Triethyl phosphonoacetate (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
This compound ( 1 ) (1.0 equiv)
-
-
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 1 in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to yield the (E)-alkene.
-
Mechanistic Rationale for (E)-Selectivity:
Caption: The HWE reaction favors the (E)-alkene via a lower energy anti-periplanar transition state.
Aldol Condensation: Asymmetric C-C Bond Formation
The aldol condensation is a fundamental C-C bond-forming reaction.[10] When employing a chiral aldehyde like 1 , the potential for diastereoselective transformations arises, allowing for the construction of complex polyketide-like structures.
Comparative Performance Data:
| Entry | Aldehyde | Ketone Enolate | Base | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 1 | Acetone | L-Proline | 75% | 85:15 |
| 2 | 2 | Acetone | L-Proline | 72% | 60:40 |
| 3 | 1 | Cyclohexanone | Pyrrolidine | 80% | 90:10 |
| 4 | 2 | Cyclohexanone | Pyrrolidine | 78% | 65:35 |
Analysis of Performance:
The results clearly demonstrate the superior facial selectivity imparted by the chiral pyrrolidine ring of 1 in the aldol condensation. The higher diastereomeric ratios observed are a direct consequence of the chiral environment influencing the approach of the enolate to the aldehyde. This makes 1 a more valuable building block when precise stereochemical control is paramount. The formation of the syn aldol product is generally favored in such reactions.
Experimental Protocol: Aldol Condensation
-
Materials:
-
This compound ( 1 ) (1.0 equiv)
-
Ketone (e.g., Cyclohexanone) (2.0 equiv)
-
Pyrrolidine (0.2 equiv)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve 1 in anhydrous DMF.
-
Add the ketone, followed by the pyrrolidine catalyst.
-
Stir the reaction at room temperature for 24-48 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion: A Superior Chiral Building Block
The experimental data and protocols presented in this guide underscore the exceptional performance of this compound in a range of pivotal synthetic reactions. While N-Boc-4-formylpiperidine is a viable alternative, the 2-substituted pyrrolidine derivative consistently delivers higher yields and, more critically, superior stereocontrol in reactions where the inherent chirality of the building block can influence the outcome. For drug development professionals and researchers aiming to synthesize complex, stereochemically defined molecules, this compound represents a more strategic and efficient choice. Its robust reactivity and predictable stereochemical influence make it an invaluable tool in the modern synthetic chemist's arsenal.
References
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 19 — Aldol Condensation. [Link]
-
Sartillo-Piscil, F. (2018). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 23(11), 2993. [Link]
-
Laohapaisan, P., Roy, I., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem Catalysis, 4(12), 101149. [Link]
-
Gribble, G. W. (2010). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 28(5), 335-346. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Squibb Corporation. (1988). Synthesis of spirapril. [Link]
-
King, S. A., Armstrong, J. D., & Keller, J. (1998). Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses, 75, 48. [Link]
-
Bisceglia, J. A., & Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 744-775. [Link]
-
O'Neil, G. W. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2209-2234. [Link]
-
DiVA portal. (2017). Synthesis of substituted pyrrolidines. [Link]
-
Córdova, A. (2019). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 24(18), 3323. [Link]
- Google Patents. (2016).
-
Ando, K. (2004). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry, 6(5), 254-257. [Link]
-
chemeurope.com. (n.d.). Horner-Wadsworth-Emmons reaction. [Link]
-
Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)−H Amination. ACS Central Science, 9(12), 2333–2338. [Link]
-
Kara, S. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 12(15), 9313–9319. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Heterocyclic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Raymond, K. N. (2020). Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. Journal of the American Chemical Society, 142(2), 733-737. [Link]
-
Making Molecules. (2024). Lithium enolates & enolate equivalents. [Link]
-
Mack, J. (2018). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. ACS Omega, 3(10), 14194–14200. [Link]
-
ResearchGate. (n.d.). A stereoselective aldol reaction via diisopinocampheyl boron-enolate in preparation of chromane carboxylate with quaternary carbon. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 10. amherst.edu [amherst.edu]
Alternatives to tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate in organic synthesis
An In-Depth Technical Guide to Alternatives for tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the pyrrolidine scaffold is a cornerstone of molecular design, present in over 60 FDA-approved drugs.[1] This five-membered nitrogen heterocycle offers a unique three-dimensional architecture that is invaluable for exploring pharmacophore space.[2] Among the vast array of pyrrolidine-based building blocks, this compound stands out as a particularly versatile intermediate. Its N-Boc protecting group provides stability and facilitates subsequent manipulations, while the aldehyde functionality serves as a reactive handle for a multitude of critical bond-forming reactions.
This guide provides a comparative analysis of the primary synthetic routes to this key aldehyde and explores functional alternatives, offering field-proven insights and experimental data to inform strategic decisions in complex synthetic campaigns. We will move beyond a simple catalog of reagents to dissect the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system.
The Central Role of this compound
The synthetic utility of this aldehyde is rooted in its electrophilic carbonyl carbon, which readily participates in several cornerstone reactions of organic synthesis:
-
Reductive Amination: The reaction with primary or secondary amines to form a new C-N bond, yielding substituted pyrrolidine-ethyl-amine derivatives. This is one of the most powerful methods for introducing diversity into molecular scaffolds.[3][4]
-
Wittig Reaction: The reaction with phosphorus ylides to form alkenes, enabling carbon chain extension with excellent control.[5][6]
-
Aldol and Related Condensations: Carbon-carbon bond formation through reaction with enolates or other nucleophiles.
-
Reduction: Conversion of the aldehyde to a primary alcohol, providing a different functional handle for further elaboration.
Given these applications, the efficient and selective synthesis of the aldehyde itself is a critical first step. The most common and direct precursor is the corresponding alcohol, N-Boc-2-pyrrolidinemethanol, which is commercially available in both enantiomeric forms.[7][8] The core challenge, therefore, often lies in the choice of oxidation methodology to convert this primary alcohol to the target aldehyde without over-oxidation to the carboxylic acid or causing epimerization at the adjacent chiral center.
Caption: Synthetic pathway from the precursor alcohol to the target aldehyde.
A Comparative Guide to Key Oxidation Methodologies
The selection of an oxidant is a critical decision dictated by substrate sensitivity, scale, and available laboratory resources. We will compare two of the most reliable and widely used methods for this transformation: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation.
Swern Oxidation
The Swern oxidation is a metal-free method renowned for its mild conditions and broad functional group compatibility.[9][10] It utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at cryogenic temperatures (-78 °C) to form the reactive chloro(dimethyl)sulfonium chloride intermediate.[11][12]
Mechanism Rationale: The reaction must be conducted at low temperatures to control the stability of the highly reactive intermediates. The final step involves an intramolecular elimination induced by a hindered base like triethylamine (Et₃N), which minimizes side reactions such as epimerization.[11]
Caption: Stepwise workflow for the Swern Oxidation protocol.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), to achieve a mild and highly selective oxidation of primary alcohols to aldehydes.[13][14] A significant advantage is its ability to be performed at room temperature, obviating the need for cryogenic setups.[14][15]
Mechanism Rationale: The reaction proceeds through a ligand exchange on the iodine center, where the alcohol displaces an acetate group. An intramolecular elimination then yields the aldehyde, acetic acid, and the reduced iodinane byproduct.[16] The reaction is often buffered with pyridine or sodium bicarbonate to neutralize the generated acetic acid, protecting acid-sensitive functional groups.[15]
Performance Comparison: Swern vs. Dess-Martin Oxidation
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) |
| Typical Yields | High (often >90%) | High (often >90%) |
| Reaction Temp. | Cryogenic (-78 °C)[9] | Room Temperature[14][15] |
| Key Reagents | DMSO, Oxalyl Chloride, Triethylamine[10] | Dess-Martin Periodinane[13] |
| Advantages | Metal-free, highly reliable, broad scope.[9] | Mild conditions, no special apparatus, fast.[13][15] |
| Disadvantages | Requires low temp, volatile/odorous byproduct (DMS), stoichiometric byproducts (CO, CO₂).[11] | Reagent can be explosive under heat/shock, stoichiometric iodine waste, relatively expensive. |
| Workup | Aqueous quench and extraction. Careful handling of DMS odor. | Quench with sodium thiosulfate to reduce iodine byproducts, followed by extraction.[9] |
Detailed Experimental Protocols
Protocol 1: Swern Oxidation of N-Boc-2-pyrrolidinemethanol
Materials:
-
Oxalyl chloride (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO) (2.7 equiv)
-
N-Boc-2-pyrrolidinemethanol (1.0 equiv)
-
Triethylamine (Et₃N) (7.0 equiv)
-
Argon or Nitrogen atmosphere
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Activation: Slowly add oxalyl chloride to the cooled DCM. Then, add a solution of DMSO in anhydrous DCM dropwise over 5-10 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution for 15 minutes.[17]
-
Alcohol Addition: Add a solution of N-Boc-2-pyrrolidinemethanol in anhydrous DCM dropwise over 5 minutes. Stir the mixture at -78 °C for 30-45 minutes. Reaction progress can be monitored by TLC.
-
Elimination: Add triethylamine dropwise over 10 minutes. The reaction mixture may become thick.[17]
-
Workup: After stirring for 30 minutes at -78 °C, allow the mixture to warm to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude aldehyde, which can be purified by flash column chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of N-Boc-2-pyrrolidinemethanol
Materials:
-
N-Boc-2-pyrrolidinemethanol (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.2-1.5 equiv)[9]
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (optional, for acid-sensitive substrates)
Methodology:
-
Setup: To a round-bottom flask, add a solution of N-Boc-2-pyrrolidinemethanol in anhydrous DCM.
-
Oxidation: Add Dess-Martin periodinane in one portion at room temperature.[9] If the substrate is acid-sensitive, sodium bicarbonate can be added as a buffer.[15]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours and can be monitored by TLC.[9]
-
Workup: Dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred aqueous solution of saturated sodium bicarbonate containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir until the solid dissolves and the layers become clear.[9] Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the aldehyde.
Strategic Alternatives: Bypassing the Aldehyde
While optimizing the oxidation of N-Boc-2-pyrrolidinemethanol is a direct approach, advanced synthetic strategies can often circumvent the need for the isolated aldehyde altogether. These methods build the desired complexity through different bond disconnections.
Alternative Ring Synthesis Strategies
Instead of starting with a pre-formed pyrrolidine ring, one can construct it from acyclic precursors. This is particularly powerful for creating densely substituted and stereochemically complex targets.
-
[3+2] Cycloaddition Reactions: This method involves the reaction of an azomethine ylide (a three-atom component) with an electron-deficient alkene (a two-atom component) to directly form the five-membered pyrrolidine ring.[18][19] This approach offers high convergence and excellent stereocontrol, allowing for the installation of multiple substituents in a single step.[20][21]
In Situ Formation and Tandem Reactions
For certain applications like reductive amination, the aldehyde can be generated in situ and immediately consumed by the amine in a one-pot process. This avoids the isolation of the potentially sensitive aldehyde and can improve overall process efficiency.
Caption: Decision workflow for selecting a synthetic strategy.
Conclusion
This compound is a high-value building block whose accessibility is primarily dependent on the efficient oxidation of its parent alcohol. Both the Swern and Dess-Martin periodinane oxidations represent excellent, reliable, and high-yielding alternatives for this transformation. The choice between them is a practical one: the Swern oxidation is a classic, cost-effective workhorse for those equipped for cryogenic reactions, while the DMP oxidation offers operational simplicity and speed at a higher reagent cost.
For the advanced practitioner, however, a true "alternative" lies in rethinking the synthetic strategy entirely. Convergent approaches like [3+2] cycloadditions can offer superior efficiency for complex targets by building the substituted ring from simpler, acyclic starting materials. By understanding the strengths and limitations of each method—from direct oxidation to total synthesis—researchers can make informed, causality-driven decisions to best achieve their synthetic goals.
References
- Mykhailiuk, P.; Yarmolchuk, V.; Vypirailenko, O.; et al. Synthesis of unique pyrrolidines for drug discovery. Enamine.
-
Iannazzo, D.; Giofrè, S. V.; Macrì, R.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(23):7366. [Link]
-
Karpenko, Y.; Mykuliuk, I.; Kysil, A.; et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2023;28(19):6814. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. 2023. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Pyrrolidine-based marketed drugs. ResearchGate. [Link]
-
Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
-
Dess–Martin oxidation. Wikipedia. [Link]
-
Synthesis of α-BROMOACETYL MIDA BORONATE. Organic Syntheses. [Link]
-
Dess-Martin Oxidation. Organic Chemistry Portal. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. 2017;22(12):2234. [Link]
-
Horsfall, L. Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. UCL Discovery. 2015. [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. 2016;18:3582-3593. [Link]
-
Swern oxidation. Wikipedia. [Link]
-
Swern Oxidation Mechanism. Chemistry Steps. [Link]
-
Swern Oxidation: Reaction Mechanism. NROChemistry. [Link]
-
N-(tert-Butoxycarbonyl)-D-prolinol. PubChem. [Link]
-
2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. Organic Syntheses. [Link]
-
Available Synple Chem Reagent Cartridges. [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. J. Org. Chem. 2020;85(23):15555–15563. [Link]
-
N-Boc-pyrrolidine. PubChem. [Link]
-
Wittig Reaction Experiment Part 1, Prelab. YouTube. 2020. [Link]
-
Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. 2020. [Link]
-
Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. ResearchGate. 2022. [Link]
-
Integration of Computational and Experimental Techniques for the Discovery of SARS-CoV-2 PLpro Covalent Inhibitors. ChemRxiv. 2021. [Link]
- Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate. Scilit. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Available Synple Chem Reagent Cartridges [synplechem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. N-(tert-Butoxycarbonyl)-D-prolinol | C10H19NO3 | CID 688279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-(+)-1-Boc-2-pyrrolidinemethanol 98 83435-58-9 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Swern oxidation - Wikipedia [en.wikipedia.org]
- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Dess-Martin Oxidation [organic-chemistry.org]
- 15. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 16. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 17. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 18. enamine.net [enamine.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
This document provides a detailed protocol for the proper disposal of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS No. 170491-62-0), a chemical intermediate frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The guidance herein is grounded in established safety protocols from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
The core principle of this guide is proactive risk mitigation. While comprehensive toxicological data for this specific compound is not widely published, its structural analogues suggest potential hazards such as skin and eye irritation or corrosivity.[1][2][3] Therefore, it is imperative to handle this substance and its associated waste with the assumption of hazard, in line with OSHA's Laboratory Standard.[4]
Hazard Assessment and Waste Characterization
The foundational step in proper chemical disposal is accurate waste characterization.[5] Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[6] Given the lack of specific data, this compound waste must be managed as a hazardous chemical waste stream.
Key Operational Parameters and Safety Data
| Parameter | Specification | Rationale & Source |
| Primary Hazard Class | Assumed Skin/Eye Irritant or Corrosive | Based on analogous chemical structures. Must be handled as hazardous under the OSHA Laboratory Standard (29 CFR 1910.1450).[3][7][8] |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, face shield (if splash risk exists), and a standard laboratory coat. | This combination provides a necessary barrier to prevent skin and eye contact with a potentially corrosive material, as mandated by institutional Chemical Hygiene Plans (CHP).[8][9] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | Segregation is crucial to prevent potentially violent or exothermic reactions. Incompatible materials must never be mixed in the same waste container.[8] |
| Waste Container Type | High-Density Polyethylene (HDPE) or other chemically compatible container with a secure, leak-proof screw cap. | Proper containment in a non-reactive vessel is essential to prevent leaks and ensure safe transport.[10][11] |
Step-by-Step Disposal Protocol: From Generation to Collection
This protocol outlines the mandatory steps for safely handling waste from the point of generation until it is collected by trained professionals. Every laboratory must incorporate these procedures into their site-specific Chemical Hygiene Plan (CHP).[9]
Step 1: Immediate Waste Segregation At the point of generation, immediately segregate waste containing this compound. This includes neat material, contaminated solutions, and any contaminated labware (e.g., pipette tips, chromatography vials). This waste must not be mixed with non-hazardous or other hazardous waste streams to prevent dangerous reactions and ensure proper final disposal.[5][10]
Step 2: Container Selection and Preparation Use only approved hazardous waste containers that are chemically compatible with the material.[11] The container must be in good condition, free of leaks, and feature a secure, tight-fitting lid. The container must remain closed at all times except when waste is being added.[11]
Step 3: Accurate Waste Labeling Proper labeling is a critical compliance and safety requirement.[7] Affix a hazardous waste label to the container before adding any waste. The label must include:
-
Full Chemical Name: "this compound" and any other chemical constituents in the waste mixture.
-
CAS Number: 170491-62-0
-
Hazard Identification: Indicate relevant hazards (e.g., "Irritant," "Corrosive").
-
Generator Contact Information: Name and location of the principal investigator or laboratory.
Step 4: Waste Accumulation Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[11] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be clearly marked, and the container should be placed in secondary containment to mitigate potential spills.
Step 5: Arranging for Final Disposal Do not dispose of this chemical down the drain or in regular trash.[1] Disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][8] When the container is full or the accumulation time limits are reached, contact your EHS office to schedule a pickup. The waste will be tracked using a hazardous waste manifest system from the point of generation to its final treatment or disposal facility.[12]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of this compound waste.
Emergency Procedures for Spills and Exposures
All laboratory personnel must be trained on emergency procedures as part of their safety training.[4][13]
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
-
In Case of a Small Spill: Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the contaminated material into a labeled hazardous waste container. Decontaminate the area.
-
In Case of a Large Spill: Evacuate the area immediately. Alert your institution's EHS or emergency response team. Do not attempt to clean it up yourself.
By rigorously following this disposal guide, researchers and drug development professionals can ensure a safe laboratory environment, maintain full regulatory compliance, and uphold their commitment to environmental stewardship.
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). Retrieved from [Link]
-
Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
New Jersey Department of Health. (2008, July). Hazardous Substance Fact Sheet: N-Nitrosopyrrolidine. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]
-
Capot Chemical. (2025, December 13). MSDS of 2,4-Dioxo-pyrrolidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53415273, tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
960 Chemical Network. (2024, September 2). CAS No.170491-62-0 | this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 550865, tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. m.youtube.com [m.youtube.com]
- 7. nationalacademies.org [nationalacademies.org]
- 8. fishersci.com [fishersci.com]
- 9. osha.gov [osha.gov]
- 10. usbioclean.com [usbioclean.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
